1,3-Cyclooctadiene
Description
Structure
3D Structure
Properties
IUPAC Name |
(1Z,3Z)-cycloocta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-4H,5-8H2/b3-1-,4-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKODOZNUZCUBN-CCAGOZQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC=CC=CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\C=C/CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
| Record name | CYCLOOCTADIENES | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3056 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865523 | |
| Record name | 1,3-Cyclooctadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclooctadienes appears as a liquid. May irritate skin and eyes. Less dense than water and insoluble in water. Used to make rubber., Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | CYCLOOCTADIENES | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3056 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-Cyclooctadiene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19242 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
95 °F (NFPA, 2010) | |
| Record name | CYCLOOCTADIENES | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3056 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
29965-97-7, 1700-10-3, 3806-59-5 | |
| Record name | CYCLOOCTADIENES | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3056 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-Cyclooctadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1700-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Cyclooctadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001700103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclooctadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029965977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-CYCLOOCTADIENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105773 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-CYCLOOCTADIENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72422 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Cyclooctadiene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Cyclooctadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cycloocta-1,3-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.390 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Cyclooctadiene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(Z,Z)-1,3-Cyclooctadiene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(Z,Z)-1,3-Cyclooctadiene , also known as cis,cis-1,3-cyclooctadiene, is a cyclic olefin that serves as a versatile building block in organic synthesis and a ligand in organometallic chemistry. Its unique strained ring system and conjugated diene functionality impart distinct reactivity, making it a subject of interest in the development of novel molecular architectures. This guide provides an in-depth overview of its synthesis, properties, and key reactions.
Physicochemical and Spectroscopic Properties
(Z,Z)-1,3-cyclooctadiene is a colorless liquid with a characteristic strong odor.[1] It is flammable and should be handled with appropriate safety precautions.[2] The key physical and thermodynamic properties are summarized in the tables below.
Table 1: Physical Properties of (Z,Z)-1,3-Cyclooctadiene
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₂ | |
| Molecular Weight | 108.18 g/mol | |
| CAS Number | 3806-59-5 | |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 142-144 °C (at 760 mmHg) | [2] |
| 55 °C (at 34 mmHg) | [1] | |
| Melting Point | -53 to -51 °C | [1] |
| Density | 0.873 g/mL at 20 °C | [1] |
| Refractive Index (n²⁰/D) | 1.494 | [2] |
| Flash Point | 25 °C (77 °F) - closed cup | [2] |
Table 2: Thermodynamic Properties of (Z,Z)-1,3-Cyclooctadiene
| Property | Value | Units | Method | Reference(s) |
| Standard Enthalpy of Formation (Gas, ΔfH°gas) | 20.1 | kcal/mol | Chyd | [3] |
| Enthalpy of Reaction (Hydrogenation to Cyclooctane) | -208 | kJ/mol | Chyd | |
| Enthalpy of Isomerization from 1,4-Cyclooctadiene | -16.4 ± 1.4 | kJ/mol | Eqk | |
| Enthalpy of Isomerization from 1,5-Cyclooctadiene | -19.4 ± 0.9 | kJ/mol | Eqk |
Table 3: Spectroscopic Data of (Z,Z)-1,3-Cyclooctadiene
| Spectrum | Key Data | Reference(s) |
| ¹H NMR | Spectral data available. | [2] |
| ¹³C NMR | Spectral data available. | [2] |
| Mass Spectrum (EI) | Available in NIST WebBook. | [3] |
| Raman Spectrum | Available on PubChem. | [4] |
| IR Spectrum | Available in NIST WebBook. | [3] |
Synthesis of (Z,Z)-1,3-Cyclooctadiene
The most common laboratory synthesis of (Z,Z)-1,3-cyclooctadiene involves the photosensitized isomerization of its readily available isomer, (Z,Z)-1,5-cyclooctadiene. Other routes, such as the isomerization of cyclooctyne (B158145), have also been reported.[1]
Experimental Protocol: Photosensitized Isomerization of (Z,Z)-1,5-Cyclooctadiene
This protocol describes a general procedure for the photochemical isomerization of (Z,Z)-1,5-cyclooctadiene to (Z,Z)-1,3-cyclooctadiene. The specific conditions, such as the choice of sensitizer (B1316253) and reaction time, may require optimization.
Materials:
-
(Z,Z)-1,5-cyclooctadiene
-
Photosensitizer (e.g., acetone, acetophenone, or a transition metal complex)
-
Anhydrous, degassed solvent (e.g., hexane, cyclohexane, or benzene)
-
Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp) and a cooling system. The reactor vessel should be made of quartz or borosilicate glass, depending on the desired wavelength.
-
Inert gas supply (e.g., nitrogen or argon)
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Reaction Setup:
-
In a quartz reaction vessel, dissolve (Z,Z)-1,5-cyclooctadiene and the photosensitizer in the chosen solvent. The concentration of the diene is typically in the range of 0.1-1 M, and the sensitizer concentration is usually 1-10 mol%.
-
Degas the solution by bubbling with an inert gas for at least 30 minutes to remove dissolved oxygen, which can quench the excited state of the sensitizer and lead to side reactions.
-
Assemble the reaction vessel in the photochemical reactor and ensure the cooling system is operational to maintain a constant temperature, typically near room temperature.
-
-
Irradiation:
-
Irradiate the solution with a UV lamp. The choice of lamp and any filters will depend on the absorption spectrum of the sensitizer.
-
Monitor the progress of the reaction by periodically taking aliquots and analyzing them by gas chromatography (GC) or ¹H NMR spectroscopy. The reaction is typically continued until a photostationary state is reached, where the ratio of isomers remains constant.
-
-
Work-up and Purification:
-
Once the reaction is complete, turn off the UV lamp and cooling system.
-
Remove the solvent and the photosensitizer using a rotary evaporator.
-
The resulting crude mixture of cyclooctadiene isomers is then purified by fractional distillation under reduced pressure.[5] Due to the close boiling points of the isomers, a long, efficient fractionating column is recommended.
-
Collect the fractions corresponding to the boiling point of (Z,Z)-1,3-cyclooctadiene and confirm the purity of the final product by GC and NMR spectroscopy.
-
Key Reactions and Logical Relationships
The synthesis and reactivity of (Z,Z)-1,3-cyclooctadiene are governed by a series of interconnected isomerizations and subsequent reactions. The following diagrams illustrate these relationships.
References
- 1. On the isomerization of cyclooctyne into cycloocta-1,3-diene: synthesis, characterization and structure of a dinuclear platinum(ii) complex with a μ-η2:η2-1,3-COD ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, (Z,Z)- [webbook.nist.gov]
- 5. Use of fractional distillation in organic chemistry - Chemistry Stack Exchange [chemistry.stackexchange.com]
An In-depth Technical Guide on the Molecular Structure and Conformation of 1,3-Cyclooctadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Cyclooctadiene (B162279), a cyclic olefin with an eight-membered ring and two conjugated double bonds, presents a fascinating case study in conformational analysis due to the inherent flexibility and strain of the medium-sized ring. This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of the two primary isomers of this compound: the stable cis,cis-1,3-cyclooctadiene and the highly strained, elusive cis,trans-1,3-cyclooctadiene. Understanding the three-dimensional structure and dynamic behavior of these isomers is crucial for applications in organic synthesis, materials science, and drug design, where molecular shape and flexibility play a pivotal role in reactivity and biological activity.
This document summarizes key quantitative data from experimental and computational studies, details the experimental protocols used for their characterization, and provides visualizations of relevant chemical pathways.
cis,cis-1,3-Cyclooctadiene: A Dynamic Equilibrium of Conformations
The most stable isomer, cis,cis-1,3-cyclooctadiene, exists as a dynamic equilibrium of multiple conformers. Extensive studies utilizing dynamic nuclear magnetic resonance (NMR) spectroscopy, electron diffraction, and computational methods have elucidated the primary conformations and the energetic barriers between them. The two most significant contributors to this equilibrium are the twist-boat-chair (TBC) and the twist-boat (TB) conformations.
Data Presentation: Conformational Geometries and Energies
Computational studies, particularly force-field calculations and density functional theory (DFT), have provided detailed insights into the geometries and relative energies of the stable conformers of cis,cis-1,3-cyclooctadiene. The following tables summarize key geometric parameters and energetic data from the seminal work of Anet and Yavari (1978) and subsequent computational studies.
Table 1: Calculated Relative Strain Energies of cis,cis-1,3-Cyclooctadiene Conformers
| Conformer | Symmetry | Relative Strain Energy (kcal/mol) |
| Twist-Boat-Chair (TBC) | C₁ | 0.0 |
| Twist-Boat (TB) | C₂ | 0.2 |
Data adapted from force-field calculations by Anet, F. A. L., & Yavari, I. (1978). Conformations of cis,cis-1,3-cyclooctadiene and its epoxides. Dynamic nuclear magnetic resonance spectroscopy and iterative force-field calculations. Journal of the American Chemical Society, 100(25), 7814–7819.
Table 2: Selected Calculated Geometric Parameters for cis,cis-1,3-Cyclooctadiene Conformers
| Parameter | Twist-Boat-Chair (TBC) | Twist-Boat (TB) |
| Bond Lengths (Å) | ||
| C1=C2 | 1.345 | 1.344 |
| C2-C3 | 1.465 | 1.468 |
| C3=C4 | 1.345 | 1.344 |
| C4-C5 | 1.515 | 1.516 |
| C5-C6 | 1.538 | 1.539 |
| C6-C7 | 1.538 | 1.539 |
| C7-C8 | 1.515 | 1.516 |
| C8-C1 | 1.515 | 1.516 |
| Bond Angles (deg) | ||
| ∠C8-C1-C2 | 125.1 | 124.7 |
| ∠C1-C2-C3 | 126.9 | 127.5 |
| ∠C2-C3-C4 | 126.9 | 127.5 |
| ∠C3-C4-C5 | 125.1 | 124.7 |
| Dihedral Angles (deg) | ||
| C8-C1-C2-C3 | 0.0 | 0.0 |
| C1-C2-C3-C4 | 165.9 | 158.8 |
| C2-C3-C4-C5 | 0.0 | 0.0 |
Note: The geometric parameters presented are from representative force-field calculations. Experimental values may vary slightly.
Experimental Protocols
Objective: To determine the conformational equilibrium and energy barriers between the TBC and TB conformers of cis,cis-1,3-cyclooctadiene.
Methodology:
-
Sample Preparation: A solution of high-purity cis,cis-1,3-cyclooctadiene is prepared in a suitable low-freezing point solvent (e.g., a mixture of CHFCl₂ and CHF₂Cl).
-
Spectra Acquisition: ¹H and ¹³C NMR spectra are recorded over a wide range of temperatures, typically from room temperature down to as low as -170 °C, using a high-field NMR spectrometer.
-
Data Analysis:
-
At high temperatures, the conformers interconvert rapidly on the NMR timescale, resulting in a time-averaged spectrum with sharp signals.
-
As the temperature is lowered, the rate of interconversion slows down. This leads to broadening of the NMR signals, eventually reaching the coalescence point where the signals for the individual conformers begin to resolve.
-
At very low temperatures, the exchange is slow, and separate signals for the TBC and TB conformers can be observed.
-
Line-shape analysis of the temperature-dependent spectra is performed using specialized software. By fitting the experimental spectra to theoretical models for two-site exchange, the rate constants for the interconversion at different temperatures are determined.
-
The Gibbs free energy of activation (ΔG‡) for the conformational interchange is then calculated using the Eyring equation. The relative populations of the conformers at low temperatures, determined from the integration of their respective signals, are used to calculate the difference in Gibbs free energy (ΔG°).
-
Objective: To study the ground-state molecular structure and the ultrafast structural dynamics of cis,cis-1,3-cyclooctadiene upon photoexcitation.
Methodology:
-
Sample Introduction: A gaseous beam of cis,cis-1,3-cyclooctadiene molecules is introduced into a high-vacuum chamber.
-
Pump-Probe Experiment:
-
A femtosecond laser pulse (the "pump" pulse) is used to excite the molecules to an electronic excited state.
-
A synchronized ultrashort pulse of electrons (the "probe" pulse) is fired at the molecules at a variable time delay after the laser pulse.
-
-
Diffraction Pattern Acquisition: The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a detector. This pattern contains information about the instantaneous molecular structure.
-
Data Analysis:
-
By collecting diffraction patterns at various time delays, a "molecular movie" of the structural changes occurring during the photochemical reaction can be constructed.
-
For the ground-state structure, diffraction patterns are recorded without the pump laser. The analysis of this static diffraction pattern involves fitting the experimental scattering data to a theoretical model of the molecular structure. This allows for the determination of key geometric parameters such as bond lengths, bond angles, and dihedral angles.
-
The experimental radial distribution function, obtained by a Fourier transform of the diffraction data, provides a direct visualization of the interatomic distances within the molecule.
-
cis,trans-1,3-Cyclooctadiene: A Strained Isomer Trapped and Characterized
The cis,trans isomer of this compound is significantly more strained than its cis,cis counterpart and is highly reactive, readily undergoing a 4π-electrocyclization. Its isolation and characterization have been achieved by trapping it as a stable platinum(II) complex.
Data Presentation: X-ray Crystallographic Data of the Pt(II) Complex
X-ray crystallography of the Pt(II) complex of a substituted cis,trans-1,3-cyclooctadiene derivative has provided the first definitive structural information for this elusive isomer. The data reveals significant distortions in the diene moiety due to ring strain.
Table 3: Selected Bond Lengths and Angles for a Pt(II)-cis,trans-1,3-Cyclooctadiene Complex
| Parameter | Experimental Value |
| Bond Lengths (Å) | |
| C(trans)=C(trans) | 1.41 |
| C(cis)=C(cis) | 1.35 |
| Pt-C(trans) | 2.12 (avg.) |
| Bond Angles (deg) | |
| ∠C-C(trans)-C | 121 (avg.) |
| ∠C-C(cis)-C | 128 (avg.) |
Data derived from the crystallographic information file (CCDC 2496944) for a silyl-substituted cis,trans-1,3-cyclooctadiene-Pt(II) complex as reported by Kinouchi, H., et al. (2016). Synthesis and Properties of Medium-Sized cis,trans-Cycloocta-1,3-diene–Pt(II) Complexes. Organic Letters, 18(1), 108-111. The elongation of the trans double bond is a notable feature, indicating significant strain.
Experimental Protocols
Objective: To synthesize and isolate a stable derivative of cis,trans-1,3-cyclooctadiene.
Methodology:
-
Precursor Synthesis: A suitable precursor, such as a silyl-substituted cyclooctenol, is synthesized through a multi-step organic synthesis route.
-
Generation of the Diene: The precursor is subjected to elimination conditions in the presence of a trapping agent, typically a platinum(II) complex such as (tmeda)Pt(Me)₂ (tmeda = N,N,N',N'-tetramethylethylenediamine). The highly reactive cis,trans-1,3-cyclooctadiene is generated in situ.
-
Trapping and Isolation: The platinum(II) complex rapidly coordinates to the strained trans double bond of the diene, forming a stable complex.
-
Purification and Characterization: The resulting platinum complex is purified by column chromatography and characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. Single crystals suitable for X-ray diffraction are grown to determine the precise molecular structure.
Photochemical Pathways of cis,cis-1,3-Cyclooctadiene
Upon absorption of ultraviolet light, cis,cis-1,3-cyclooctadiene undergoes two primary photochemical reactions: a cis-trans isomerization to form the strained cis,trans-1,3-cyclooctadiene, and a conrotatory 4π-electrocyclic ring closure to yield cis-bicyclo[4.2.0]oct-7-ene. These competing pathways are of significant interest in photochemistry and synthetic organic chemistry.
Caption: Photochemical reaction pathways of cis,cis-1,3-cyclooctadiene.
Conclusion
The molecular structure and conformational landscape of this compound are rich and complex, showcasing the interplay of ring strain, torsional strain, and electronic effects. The stable cis,cis isomer exists as a dynamic equilibrium between twist-boat-chair and twist-boat conformations, the energetics and geometries of which have been thoroughly investigated by a combination of experimental and computational techniques. In contrast, the highly strained cis,trans isomer has only been isolated and characterized through its stabilization as a platinum(II) complex, providing valuable experimental insight into the structure of this otherwise fleeting molecule. The photochemical reactivity of cis,cis-1,3-cyclooctadiene further highlights the intricate relationship between its structure and chemical behavior. A deep understanding of these fundamental properties is essential for leveraging this compound and its derivatives in advanced applications within the chemical and pharmaceutical sciences.
Spectroscopic data of 1,3-cyclooctadiene (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 1,3-cyclooctadiene (B162279), a cyclic diene of interest in various fields of chemical research and development. The information presented herein includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, compiled and structured for clarity and ease of comparison. Detailed experimental protocols are provided to aid in the replication and verification of these findings.
Spectroscopic Data Summary
The following tables summarize the essential quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 5.82 | m | Olefinic H |
| 5.66 | m | Olefinic H |
| 2.19 | m | Allylic H |
| 1.51 | m | Aliphatic H |
Solvent: CDCl₃, Frequency: 89.56 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in accessible format | Olefinic C |
| Data not available in accessible format | Allylic C |
| Data not available in accessible format | Aliphatic C |
Note: While a ¹³C NMR spectrum for this compound in CHCl₂F is available in the SpectraBase database, the specific chemical shift values require a subscription for access.[2]
Table 3: Infrared (IR) Spectroscopy Peak List
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3020 | =C-H stretch |
| 2925, 2855 | C-H stretch (aliphatic) |
| ~1650 | C=C stretch |
| ~1450 | CH₂ bend |
Table 4: Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 108 | 44.2 | [M]⁺ (Molecular Ion) |
| 93 | 49.2 | [M-CH₃]⁺ |
| 91 | 20.1 | [C₇H₇]⁺ |
| 80 | 49.5 | [M-C₂H₄]⁺ |
| 79 | 100.0 | [C₆H₇]⁺ (Base Peak) |
| 77 | 30.4 | [C₆H₅]⁺ |
| 67 | 55.5 | [C₅H₇]⁺ |
| 66 | 18.6 | [C₅H₆]⁺ |
| 65 | 13.2 | [C₅H₅]⁺ |
| 54 | 12.9 | [C₄H₆]⁺ |
| 53 | 8.3 | [C₄H₅]⁺ |
| 51 | 10.1 | [C₄H₃]⁺ |
| 41 | 23.9 | [C₃H₅]⁺ |
| 39 | 25.9 | [C₃H₃]⁺ |
| 27 | 12.0 | [C₂H₃]⁺ |
Ionization Method: Electron Ionization (EI), Ionization Energy: 70 eV[1][3]
Experimental Protocols
The following sections detail the generalized experimental methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbon atoms in the molecule.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Filter the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.
-
-
Instrumentation:
-
A standard NMR spectrometer with a proton frequency of at least 300 MHz is suitable.
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of neat this compound liquid directly onto the ATR crystal.
-
Ensure the crystal is clean before and after the measurement.
-
-
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the significant absorption peaks.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction:
-
Introduce a small amount of the volatile this compound sample into the ion source. This can be done via direct injection or through a gas chromatography (GC) column for separation from any impurities.
-
-
Instrumentation:
-
A mass spectrometer equipped with an Electron Ionization (EI) source.
-
-
Ionization:
-
Bombard the sample molecules with a beam of electrons with a standard energy of 70 eV to induce ionization and fragmentation.
-
-
Mass Analysis:
-
Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight).
-
Separate the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
Detect the ions and record their abundance.
-
-
Data Processing:
-
Generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak and the base peak.
-
Analyze the fragmentation pattern to deduce the structure of the fragment ions.
-
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
References
The Ultrafast Photochemical Dynamics of cis,cis-1,3-Cyclooctadiene: A Technical Overview
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
cis,cis-1,3-Cyclooctadiene (cc-COD) is a medium-sized cyclic diene that serves as a fascinating model system for studying the fundamental principles of photochemical reactions. Upon absorption of ultraviolet (UV) light, cc-COD undergoes ultrafast and complex dynamics on a femtosecond timescale, leading to a cascade of events that dictate its ultimate photochemical fate. Understanding these intricate dynamics is not only crucial for advancing our knowledge of photochemistry but also holds potential for applications in areas such as molecular switches and photopharmacology. This technical guide provides an in-depth analysis of the excited state dynamics of cc-COD, summarizing key quantitative data, detailing experimental and theoretical methodologies, and visualizing the complex reaction pathways.
Introduction
The photoexcitation of conjugated dienes is a cornerstone of organic photochemistry, leading to a variety of important chemical transformations. Unlike smaller, more rigid systems like 1,3-cyclohexadiene (B119728) (CHD), the larger and more flexible eight-membered ring of cis,cis-1,3-cyclooctadiene introduces unique conformational complexities that influence its behavior in the excited state.[1][2] The primary photochemical reactions of cc-COD upon UV excitation are a cis-trans isomerization to form cis,trans-1,3-cyclooctadiene (ct-COD) and an electrocyclic ring closure to yield cis-bicyclo[4.2.0]oct-7-ene (BCO).[1] The study of cc-COD provides valuable insights into the competition between these different reaction channels and the role of molecular structure in governing photochemical reactivity.
Photochemical Pathways and Products
Upon photoexcitation to the first electronically excited state (S₁), cc-COD rapidly evolves on the potential energy surface. The deactivation to the ground state (S₀) is exceptionally fast, occurring in under 100 femtoseconds.[2][3][4] This rapid internal conversion is mediated by conical intersections (CIs), which are regions of the potential energy surface where the S₁ and S₀ states become degenerate.[1][2] The geometry of the molecule at these CIs determines the subsequent reaction pathway on the ground state, leading to the formation of different photoproducts or the recovery of the starting material in a vibrationally excited ("hot") state.
The principal photoproducts of cc-COD are:
-
cis,trans-1,3-Cyclooctadiene (ct-COD): Formed through a cis-trans isomerization of one of the double bonds.
-
cis-Bicyclo[4.2.0]oct-7-ene (BCO): The result of an electrocyclic ring closure.
Theoretical calculations and experimental observations have shown that the dynamics leading to these products are complex, involving significant distortions of the cyclooctadiene ring.[5]
Quantitative Data
The efficiency of the different photochemical pathways can be quantified by their quantum yields (Φ), which represent the fraction of absorbed photons that lead to the formation of a specific product. The lifetimes of the excited states provide crucial information about the speed of the photochemical processes.
Photoproduct Quantum Yields
The quantum yields for the formation of ct-COD and BCO have been predicted by theoretical simulations and estimated from experimental data. These values highlight the competition between the different reaction channels.
| Product | Theoretical Quantum Yield (TSH Simulations) | Experimental Quantum Yield (UED) | Reference |
| cis,trans-1,3-cyclooctadiene (ct-COD) | 0.32 | 0.123 ± 0.071 | |
| cis-bicyclo[4.2.0]oct-7-ene (BCO) | 0.05 | 0.003 ± 0.01 | |
| hot cis,cis-1,3-cyclooctadiene (cc-COD) | 0.63 | 0.874 ± 0.088 |
Note: TSH stands for Trajectory Surface Hopping, and UED for Ultrafast Electron Diffraction. The theoretical yields are from simulations at the XMS-CASPT2 level.
Excited State Lifetimes
Experimental and theoretical studies consistently show an ultrafast decay of the excited state of cc-COD.
| Method | Lifetime (fs) | Reference |
| Time-Resolved Photoelectron Spectroscopy (TRPES) | < 100 | [2] |
| Trajectory Surface Hopping (TSH) Simulations | ~74 (to CI) |
Experimental and Theoretical Methodologies
The study of the ultrafast dynamics of cc-COD requires a combination of sophisticated experimental techniques and high-level theoretical calculations.
Experimental Protocols
Time-Resolved Photoelectron Spectroscopy (TRPES): This technique is a powerful tool for tracking the electronic character and population of excited states as a function of time.
-
Principle: A pump laser pulse excites the molecule to the desired electronic state. A time-delayed probe pulse then ionizes the molecule. By analyzing the kinetic energy of the ejected photoelectrons at different delay times, one can follow the evolution of the excited state population.[2]
-
Typical Setup:
Mega-electron-volt Ultrafast Electron Diffraction (MeV-UED): This method provides direct information about the changes in molecular structure during a photochemical reaction.
-
Principle: A femtosecond laser pulse excites the sample, and a time-delayed ultrashort pulse of high-energy electrons is diffracted by the molecules. The resulting diffraction pattern contains information about the instantaneous molecular structure. By varying the time delay, a "molecular movie" of the reaction can be created.[5]
-
Typical Setup:
-
Excitation: A 200 nm UV laser pulse is used to excite the cc-COD sample.
-
Electron Source: A mega-electron-volt electron source generates the ultrashort electron pulses.
-
Sample Delivery: The cc-COD sample is delivered to the interaction region as a gas jet.
-
Detector: A sensitive detector records the electron diffraction patterns.
-
Theoretical Protocols
Trajectory Surface Hopping (TSH) Dynamics Simulations: TSH is a semiclassical method used to simulate the non-adiabatic dynamics of molecules in excited states.
-
Principle: A swarm of classical trajectories is propagated on the potential energy surfaces of the different electronic states. The trajectories can "hop" between different surfaces at regions of strong coupling, such as conical intersections, mimicking the process of internal conversion.
-
Computational Details:
-
Electronic Structure Calculations: The potential energy surfaces and non-adiabatic couplings are typically calculated using multireference quantum chemistry methods, such as the Complete Active Space Self-Consistent Field (CASSCF) method, often with second-order perturbation theory corrections (CASPT2 or XMS-CASPT2).[1][3]
-
Initial Conditions: The initial positions and momenta for the trajectories are sampled from a Wigner distribution to represent the vibrational state of the molecule in its electronic ground state at a given temperature (e.g., 298 K).[1][3]
-
Dynamics Propagation: The trajectories are propagated for a certain amount of time (e.g., 400 fs) to follow the relaxation dynamics and product formation.
-
Visualizing the Dynamics
Diagrams are essential for understanding the complex relationships in the excited state dynamics of cc-COD.
Caption: Photochemical reaction pathways of cis,cis-1,3-cyclooctadiene.
Caption: Generalized workflow for time-resolved studies of cc-COD.
Conclusion and Outlook
The excited state dynamics of cis,cis-1,3-cyclooctadiene are characterized by an ultrafast passage through a conical intersection, leading to competing isomerization and ring-closure reactions. The combination of advanced time-resolved spectroscopic and diffraction techniques with high-level theoretical simulations has provided a detailed picture of these complex processes. The primary reaction coordinate involves not only the expected twisting and pyramidalization around the double bonds but also a significant distortion of the entire molecular ring.[5]
Future research in this area will likely focus on exerting control over the photochemical outcome, for example, by using shaped laser pulses to selectively populate certain vibrational modes and steer the molecule towards a desired product. Furthermore, the insights gained from studying cc-COD can be applied to the design of more complex photoswitchable molecules with potential applications in drug delivery and materials science. The continued development of experimental and theoretical methods will undoubtedly uncover even more subtle details of the fascinating photochemistry of this and related molecules.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. Probing excited state dynamics of cis,cis-1,3-cyclooctadiene with time-resolved photoelectron spectroscopy - 52nd Annual Meeting of the APS Division of Atomic, Molecular and Optical Physics [archive.aps.org]
- 5. Ultrafast structural dynamics of UV photoexcited cis,cis-1,3-cyclooctadiene observed with time-resolved electron diffraction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Thermochemistry of Cyclooctadiene Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemistry of cyclooctadiene (COD) isomers, a class of cyclic hydrocarbons with the formula C₈H₁₂. An understanding of the energetic properties of these isomers, including their relative stabilities, heats of formation, and strain energies, is crucial for applications in organic synthesis, organometallic chemistry, and materials science. This document summarizes key quantitative data, details the experimental and computational methodologies used for their determination, and presents logical relationships through diagrams.
Introduction to Cyclooctadiene Isomers
Cyclooctadienes are eight-membered rings containing two double bonds. The position and geometry (cis/trans or Z/E) of these double bonds give rise to several isomers with distinct chemical and physical properties. The most commonly studied isomers are 1,3-cyclooctadiene, 1,4-cyclooctadiene (B86759), and 1,5-cyclooctadiene. Their thermochemical properties are largely dictated by factors such as ring strain, steric interactions, and the potential for conjugation between the double bonds. For instance, the most stable cyclooctadiene isomer is observed to be (Z,Z)-1,3-cyclooctadiene, despite calculations indicating a high value of strain energy.[1] This is partly due to the partial conjugation of its double bonds.[1]
Quantitative Thermochemical Data
The energetic landscapes of COD isomers are best understood through quantitative data. The following tables summarize the standard enthalpies of formation, hydrogenation, and combustion, along with calculated strain energies for key isomers.
Table 1: Enthalpies of Formation and Hydrogenation of Cyclooctadiene Isomers and Related Compounds (Liquid Phase)
| Compound | Enthalpy of Hydrogenation (-ΔhHº / kJ mol⁻¹) | Enthalpy of Formation (ΔfHº(exp) / kJ mol⁻¹) | Calculated Strain Energy (kJ mol⁻¹) |
| (Z,Z)-1,3-Cyclooctadiene | 204.8 - 208 | 49 - 52 | 45 - 49 |
| (E,Z)-1,3-Cyclooctadiene | 271 | 115 | 111 |
| 1,4-Cyclooctadiene | 217.9 | 62 | 39 |
| (E,E)-1,5-Cyclooctadiene | 320 | 164 | 143 |
| (E,Z)-1,5-Cyclooctadiene | 282 | 126 | 105 |
| 1,5-Cyclooctadiene (unspecified) | 224.6 - 230 | 24 - 74 | 48 - 53 |
| cis-Cyclooctene | 102 | -44 | 33 |
| Cyclooctane (B165968) | N/A | -156.2 | 49.6 |
Data sourced from Revista de Chimie (2012) and the NIST WebBook.[1][2][3][4]
The data clearly illustrates the significant impact of stereochemistry on stability. The highly strained (E,E)-1,5-cyclooctadiene possesses a remarkably high enthalpy of formation and strain energy compared to its (Z,Z) counterpart.[5] The enthalpy of hydrogenation for 1,4-cyclooctadiene to cyclooctane has been experimentally determined to be -217.9 ± 1.2 kJ/mol.[3]
Table 2: Combustion and Isomerization Enthalpies
| Compound / Reaction | Enthalpy of Combustion (ΔcHº / MJ mol⁻¹) | Enthalpy of Reaction (ΔrHº / kJ mol⁻¹) |
| 1,5-Cyclooctadiene (liquid) | -4.887 to -4.890 | N/A |
| This compound → 1,4-Cyclooctadiene | N/A | -16.4 ± 1.4 |
| 1,5-Cyclooctadiene → 1,4-Cyclooctadiene | N/A | -2.8 ± 0.8 |
Data sourced from the NIST WebBook.[2][6]
Experimental and Computational Protocols
The determination of thermochemical data relies on a combination of precise experimental techniques and sophisticated computational models.
Experimental Methodologies
Combustion Calorimetry: This is a primary technique for determining the standard enthalpy of formation (ΔfH°) for organic compounds.[7][8] The method involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a sealed container known as a "bomb".[9]
-
Procedure:
-
A weighed sample (typically 0.5-1.0 g) of the cyclooctadiene isomer is placed in a crucible inside a combustion bomb.[9]
-
The bomb is pressurized with pure oxygen and sealed.
-
The bomb is submerged in a precisely measured quantity of water in an insulated container (the calorimeter).
-
The sample is ignited electrically, and the heat released by the combustion reaction raises the temperature of the bomb and the surrounding water.[10][11]
-
The temperature change (ΔT) is meticulously recorded to determine the heat evolved (q).[12][13]
-
The internal energy change of combustion (ΔcU°) is calculated from the temperature rise and the heat capacity of the calorimeter system.[9]
-
This value is then corrected to standard state conditions (Washburn corrections) and used to derive the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) is ultimately calculated using Hess's Law.[7][9]
-
Hydrogenation Calorimetry: This method is used to measure the enthalpy of hydrogenation (ΔhH°), which is the heat released when a compound is hydrogenated. This data can be used to assess the relative stabilities of unsaturated isomers. The enthalpy of formation of a cycloalkene can be derived from its enthalpy of hydrogenation and the known enthalpy of formation of the corresponding cycloalkane.[1]
Differential Scanning Calorimetry (DSC): DSC is employed to investigate thermal properties such as phase transitions (melting, solid-solid transitions) and to determine heat capacities.[1] This information is crucial for correcting thermochemical data to the standard temperature of 298.15 K.
Computational Methodologies
Modern quantum chemical methods provide a powerful tool for calculating the thermochemical properties of molecules, offering insights that can be difficult to obtain experimentally.[14]
-
Ab Initio Methods: High-level composite methods like Gaussian-n (G2, G3) and Complete Basis Set (CBS) models are used to compute accurate enthalpies and free energies of formation.[1][15][16] These methods combine results from calculations at different levels of theory and with various basis sets to approximate the exact solution to the Schrödinger equation.[17] G3 and G3B3 are noted as being the most accurate overall for hydrocarbons.[1]
-
Density Functional Theory (DFT): DFT methods, such as B3LYP, are widely used due to their balance of computational cost and accuracy.[1] They are particularly useful for larger molecules and for exploring reaction pathways and transition states. Geometries are often optimized using a DFT method before more computationally expensive single-point energy calculations are performed.[1]
The workflow for these computational studies generally involves geometry optimization to find the lowest energy conformation, followed by frequency calculations to obtain zero-point vibrational energies and thermal corrections to the enthalpy.[14]
Visualizations: Workflows and Relationships
Diagrams created using the DOT language provide clear visual representations of experimental workflows and the energetic relationships between isomers.
References
- 1. Computational methods in organic thermochemistry. 1. Hydrocarbon enthalpies and free energies of formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,5-Cyclooctadiene [webbook.nist.gov]
- 3. 1,4-Cyclooctadiene [webbook.nist.gov]
- 4. 1,5-Cyclooctadiene [webbook.nist.gov]
- 5. revistadechimie.ro [revistadechimie.ro]
- 6. 1,4-Cyclooctadiene, (Z,Z)- [webbook.nist.gov]
- 7. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. academic.oup.com [academic.oup.com]
- 10. online-learning-college.com [online-learning-college.com]
- 11. savemyexams.com [savemyexams.com]
- 12. learnable.education [learnable.education]
- 13. practical-science.com [practical-science.com]
- 14. homepages.gac.edu [homepages.gac.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Commercial Availability and Applications of 1,3-Cyclooctadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key reactions of 1,3-cyclooctadiene (B162279). The information is intended for researchers, scientists, and professionals in drug development and other fields of chemical synthesis.
Commercial Availability and Suppliers
This compound is readily available from several major chemical suppliers. It is typically offered at purities of 95% or higher, with some suppliers providing detailed specifications. The compound is available in various quantities to suit laboratory-scale research and development needs.
Below is a summary of prominent suppliers and their product offerings for this compound. Please note that pricing is subject to change and may vary based on quantity and location.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) |
| Sigma-Aldrich | This compound, technical | 1700-10-3 | ≥95% (GC) | 10 mL | $66.50 |
| cis,cis-1,3-Cyclooctadiene | 3806-59-5 | 98% | - | - | |
| Thermo Scientific Alfa Aesar | This compound, 97% | 1700-10-3 | 97% | 5 g, 25 g | $31.60 (5g), $105.65 (25g)[1] |
| TCI America | This compound (stabilized with TBC) | 1700-10-3 | >95.0% (GC) | 25 mL, 500 mL | $585.49 (500mL)[2] |
| Santa Cruz Biotechnology | This compound | 1700-10-3 | - | - | - |
| cis,cis-1,3-Cyclooctadiene | 3806-59-5 | ≥98% | - | - |
Synthesis of this compound
The primary industrial synthesis of this compound involves the nickel-catalyzed cyclodimerization of 1,3-butadiene. This process allows for the selective formation of the eight-membered ring system.
Nickel-Catalyzed Cyclodimerization of 1,3-Butadiene: Experimental Protocol
This protocol is based on established industrial methods for the synthesis of cyclooctadienes.
Materials:
-
1,3-Butadiene
-
Nickel catalyst system (e.g., a complex of nickel with a phosphine (B1218219) or phosphite (B83602) ligand)
-
Anhydrous toluene (B28343) (solvent)
-
Pressurized reaction vessel (autoclave)
-
Fractional distillation apparatus
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare the active nickel(0) catalyst by reducing a nickel(II) salt in the presence of the desired ligand (e.g., triphenylphosphine) or by using a pre-formed nickel(0) complex.
-
Reaction Setup: Charge the autoclave with the nickel catalyst and anhydrous toluene. The vessel should be purged with an inert gas (e.g., argon or nitrogen) to remove any oxygen.
-
Butadiene Addition: Cool the autoclave and introduce a measured amount of liquefied 1,3-butadiene.
-
Reaction: Seal the autoclave and heat the mixture to the desired temperature (typically in the range of 80-120°C). The reaction is exothermic and the pressure will increase. Monitor the reaction progress by sampling and analyzing the mixture by gas chromatography (GC).
-
Work-up: After the reaction is complete (as determined by the consumption of butadiene), cool the reactor to room temperature and carefully vent any excess pressure.
-
Purification: Transfer the reaction mixture to a fractional distillation apparatus. Remove the toluene solvent under reduced pressure. The this compound is then purified by fractional distillation. The product is a colorless liquid.
Logical Relationship for Synthesis:
Key Reactions of this compound
This compound is a versatile intermediate in organic synthesis due to its conjugated diene system. It readily undergoes a variety of reactions, including cycloadditions and reductions.
Diels-Alder Reaction
As a conjugated diene, this compound is an excellent substrate for the Diels-Alder reaction, a powerful tool for the formation of six-membered rings.
Reaction with Maleic Anhydride (B1165640): Experimental Protocol
This protocol provides a general procedure for the Diels-Alder reaction between this compound and maleic anhydride.
Materials:
-
This compound
-
Maleic anhydride
-
Anhydrous toluene or xylene (solvent)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Crystallization dish
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maleic anhydride in a minimal amount of anhydrous toluene or xylene with gentle warming.
-
Addition of Diene: To the stirred solution, add an equimolar amount of this compound.
-
Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Diels-Alder adduct will often crystallize out of the solution. If not, the solvent can be partially evaporated to induce crystallization.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).
Reaction Pathway for Diels-Alder Reaction:
Selective Hydrogenation
The double bonds of this compound can be selectively hydrogenated to yield cyclooctene (B146475) or fully reduced to cyclooctane. The selectivity of the reaction is highly dependent on the choice of catalyst and reaction conditions.
Selective Hydrogenation to Cyclooctene: Experimental Protocol
This protocol outlines a general procedure for the selective hydrogenation of this compound to cyclooctene.
Materials:
-
This compound
-
Palladium-based catalyst (e.g., Pd/C or a homogeneous palladium complex)
-
Ethanol or ethyl acetate (solvent)
-
Hydrogen gas source
-
Hydrogenation apparatus (e.g., a Parr hydrogenator)
Procedure:
-
Catalyst Suspension: In a hydrogenation vessel, suspend the palladium catalyst in the chosen solvent.
-
Substrate Addition: Add the this compound to the vessel.
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure and begin stirring. The reaction is often carried out at room temperature.
-
Monitoring: Monitor the reaction progress by GC to observe the conversion of the diene to the monoene and to avoid over-reduction to the alkane.
-
Work-up: Once the desired conversion is reached, carefully vent the hydrogen pressure.
-
Purification: Filter the reaction mixture to remove the catalyst. The solvent can be removed by rotary evaporation, and the resulting cyclooctene can be purified by distillation if necessary.
Experimental Workflow for Selective Hydrogenation:
References
CAS number and nomenclature for 1,3-cyclooctadiene
An In-depth Technical Guide to 1,3-Cyclooctadiene (B162279)
This guide provides comprehensive information on the nomenclature, chemical and physical properties, synthesis, and reactions of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Nomenclature and CAS Number
This compound is an unsaturated cyclic hydrocarbon with an eight-membered ring and two conjugated double bonds. Depending on the stereochemistry of the double bonds, different isomers exist. The nomenclature and corresponding Chemical Abstracts Service (CAS) numbers are crucial for unambiguous identification.
The most common isomer is the (Z,Z)- or cis,cis- form. There are also general CAS numbers for the unspecified isomer mixture and for the (Z,E)-isomer.
| Nomenclature | Synonyms | CAS Number |
| cycloocta-1,3-diene | This compound | 1700-10-3[1][2][3] |
| (1Z,3Z)-cycloocta-1,3-diene | cis,cis-1,3-Cyclooctadiene | 3806-59-5[4][5] |
| (1Z,3E)-cycloocta-1,3-diene | cis,trans-1,3-Cyclooctadiene | 3806-60-8[4] |
| Cyclooctadiene (unspecified isomers) | - | 29965-97-7[6] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂ | [1][2][4][6] |
| Molecular Weight | 108.18 g/mol | [1][2][4][6] |
| Appearance | Colorless liquid | [6] |
| Melting Point | -53 to -51 °C | |
| Boiling Point | 55 °C at 34 mmHg | |
| Density | 0.869 g/mL at 25 °C | |
| Refractive Index | n20/D 1.493 | |
| Flash Point | 24 °C (75.2 °F) - closed cup | |
| Storage Temperature | 2-8°C |
Spectroscopic Data
Spectroscopic data is critical for the structural elucidation and purity assessment of this compound.
| Spectroscopic Technique | Key Data / Comments | Reference |
| ¹³C NMR | Spectra available, with assignments for the twist-boat-chair conformation. | [7][8] |
| ¹H NMR | Data available in various literature sources. | [9] |
| Mass Spectrometry | Mass spectra (electron ionization) are available in the NIST WebBook. | [1][5] |
| Infrared (IR) Spectroscopy | IR spectra are available in the NIST WebBook. | [1] |
Synthesis of this compound
The primary industrial synthesis of this compound is achieved through the cyclodimerization of 1,3-butadiene (B125203).[10] This process typically employs a transition metal catalyst system.
Experimental Protocol: Cyclodimerization of 1,3-Butadiene[11]
Objective: To synthesize this compound via the nickel-catalyzed cyclodimerization of 1,3-butadiene.
Materials:
-
1,3-Butadiene
-
Inert hydrocarbon solvent (e.g., toluene), dehydrated
-
Nickel-aluminum-phosphorus system catalyst
-
Nitrogen gas
-
Pressure reactor
-
Distillation apparatus
Procedure:
-
Reactor Preparation: The pressure reactor is dried and rendered inert by repeatedly purging with nitrogen gas. Dehydrated inert hydrocarbon solvent is added to the reactor. The moisture content should be below 30 ppm. The reactor is pressurized with nitrogen to 0.1-0.25 MPa.
-
Catalyst Addition: The nickel-aluminum-phosphorus system catalyst is added to the reactor under a protective nitrogen atmosphere.
-
Reaction: The reactor temperature is raised to 80-120°C, and the pressure is controlled at 0.10-0.60 MPa. 1,3-butadiene is added in multiple portions. The reaction is allowed to proceed for 1 to 2 hours after the final addition of butadiene.
-
Reaction Termination: The reactor is slowly cooled to room temperature. The reaction is considered terminated when the gauge pressure drops to 0.1-0.15 MPa.
-
Purification: The reaction mixture is transferred to a distillation tower. The product, this compound, is purified by vacuum distillation at a gauge pressure of -0.10 to -0.08 MPa and a bottom temperature of 110-140°C.
Yield: With a Ni-Al-P catalyst system, yields can exceed 90%.[10]
Chemical Reactivity and Applications
This compound is a versatile intermediate in organic synthesis.[10]
-
Industrial Applications: It serves as a precursor for the production of suberic acid, octenedioic acid, and is used as a monomer in the synthesis of polyamide fibers and engineering plastics.[10]
-
Reactions with Oxidizing Agents: It can react vigorously with strong oxidizing agents.[6]
-
Polymerization: In the presence of catalysts or initiators, it can undergo exothermic addition polymerization.[6]
-
Metathesis Reactions: It has been utilized in ring-opening metathesis (ROM) followed by ring-closing metathesis (RCM) to synthesize novel functionalized azaheterocycles.[11]
-
Isomerization: It can be formed from the isomerization of cyclooctyne (B158145).[12]
-
Photoisomerization: The (Z,Z)-isomer can be photoisomerized to the chiral (E,Z)-isomer.[13]
Visualizations
Synthesis Workflow
The following diagram illustrates the key stages in the industrial synthesis of this compound from 1,3-butadiene.
Caption: Synthesis workflow for this compound.
Key Reactions of this compound
This diagram shows some of the important chemical transformations involving this compound.
Caption: Key reactions involving this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. Page loading... [guidechem.com]
- 3. Cycloocta-1,3-diene | C8H12 | CID 15550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (Z,E)-1,3-Cyclooctadiene [webbook.nist.gov]
- 5. This compound, (Z,Z)- [webbook.nist.gov]
- 6. This compound | C8H12 | CID 299882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. This compound(1700-10-3) 13C NMR [m.chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Page loading... [guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. On the isomerization of cyclooctyne into cycloocta-1,3-diene: synthesis, characterization and structure of a dinuclear platinum(ii) complex with a μ-η2:η2-1,3-COD ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Navigating the Chemistry of 1,3-Cyclooctadiene: A Comprehensive Technical Guide to Health and Safety
For Immediate Release
This in-depth technical guide provides critical health and safety information for researchers, scientists, and drug development professionals working with 1,3-cyclooctadiene (B162279). The following sections detail the compound's hazardous properties, exposure controls, and emergency procedures to ensure its safe handling in a laboratory setting.
Section 1: Chemical and Physical Properties
This compound is a flammable, colorless to light yellow liquid. A summary of its key physical and chemical properties is presented in Table 1 to provide a foundational understanding of its behavior.
| Property | Value |
| Molecular Formula | C₈H₁₂ |
| Molecular Weight | 108.18 g/mol |
| Boiling Point | 55 °C at 34 mm Hg |
| Melting Point | -53 to -51 °C |
| Density | 0.873 g/mL at 20 °C |
| Flash Point | 24 °C (75.2 °F) - closed cup |
| Solubility | Insoluble in water |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A summary of its GHS classification is provided in Table 2.
| Hazard Class | Hazard Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor |
| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Skin Sensitisation | 1 | H317: May cause an allergic skin reaction |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Signal Word: Danger
Section 3: Toxicology and Health Effects
General Toxicological Effects:
-
Inhalation: Vapors may cause dizziness, asphyxiation, and irritation to the respiratory system.[1]
-
Skin Contact: Causes skin irritation and may lead to an allergic skin reaction.[2][3]
-
Ingestion: May be fatal if swallowed and enters airways due to its aspiration hazard.[1] Ingestion can also be harmful.[4]
Note on Isomer Data: The data in Table 3 is for the isomer 1,5-cyclooctadiene (B75094) and should be used as an estimation of the potential toxicity of this compound.
| Toxicity Endpoint | Species | Route | Value |
| LD50 | Rat | Oral | 2.7 mL/kg |
| NOAEL | Rat | Inhalation | 150 ppm |
Potential Signaling Pathways of Toxicity
The specific signaling pathways for this compound toxicity have not been extensively studied. However, based on the known effects of other unsaturated hydrocarbons, a plausible mechanism of cellular damage involves the induction of oxidative stress.[5] This can lead to a cascade of downstream effects, including damage to cellular membranes, proteins, and DNA.[2][6] Lipophilic hydrocarbons can accumulate in the cell membrane, disrupting its integrity and function.[2]
Caption: Potential mechanism of this compound cellular toxicity.
Section 4: Experimental Protocols
Safe Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[7]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[8]
-
Ensure that eyewash stations and safety showers are readily accessible.[8]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[7]
-
Skin Protection: Use impervious gloves (e.g., nitrile rubber, neoprene) and wear a chemical-resistant apron and long-sleeved clothing.[5][7]
-
Respiratory Protection: If working outside of a fume hood or in case of inadequate ventilation, use a NIOSH-approved respirator with an organic vapor cartridge.[5]
Handling Procedures:
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Ground and bond containers and receiving equipment to prevent static discharge.
-
Use only non-sparking tools.[8]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe vapors or mists.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep refrigerated at 2-8°C for long-term storage.[4]
-
Store away from incompatible materials, such as oxidizing agents.[7]
Accidental Release Measures
Minor Spills:
-
Eliminate all ignition sources from the immediate area.[9]
-
Wear appropriate PPE as described in section 4.1.
-
Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.
-
Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for chemical waste disposal.[9]
-
Clean the spill area with soap and water or another appropriate decontamination solution.[1]
Major Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
Prevent the spill from entering drains or waterways.
Fire Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[2]
-
Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.
-
Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[1] Containers may explode when heated.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation persists, seek medical attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2] |
Section 5: Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[10]
-
Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.
-
Incompatible Materials: Strong oxidizing agents.[7]
-
Hazardous Decomposition Products: Carbon monoxide and carbon dioxide upon combustion.[7]
-
Hazardous Polymerization: Does not occur.[4]
Section 6: Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.[2]
Caption: General workflow for handling this compound safely.
References
- 1. njit.edu [njit.edu]
- 2. Mechanisms of membrane toxicity of hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The cytopathologic effects of specific aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. This compound | C8H12 | CID 299882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Aspiration toxicology of hydrocarbons and lamp oils studied by in vitro technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes and Protocols: 1,3-Cyclooctadiene as a Diene in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the construction of six-membered rings with high stereocontrol. This [4+2] cycloaddition between a conjugated diene and a dienophile is a powerful tool in the synthesis of complex molecules, including natural products and pharmaceuticals. Cyclic dienes are particularly noteworthy for their potential to generate intricate bicyclic and polycyclic architectures. This document provides a detailed overview of the principles governing the use of cyclic dienes in Diels-Alder reactions, with a specific focus on the challenges and potential of 1,3-cyclooctadiene (B162279).
The Critical Role of Diene Conformation
A fundamental requirement for a diene to participate in a Diels-Alder reaction is its ability to adopt an s-cis conformation. In this conformation, the two double bonds are on the same side of the single bond connecting them, allowing for the concerted overlap of orbitals with the dienophile in the transition state. Acyclic dienes can often freely rotate around the central single bond to achieve the reactive s-cis conformation, although an equilibrium with the more stable s-trans conformation usually exists.
For cyclic dienes, the ring structure dictates the conformational possibilities. Smaller cyclic dienes, such as cyclopentadiene (B3395910), are locked in a rigid s-cis conformation, making them exceptionally reactive in Diels-Alder reactions. As the ring size increases, so does the conformational flexibility, which can hinder the adoption of the required s-cis geometry.
Caption: Conformational equilibrium of an acyclic diene.
This compound in Diels-Alder Reactions: A Case of Low Reactivity
Despite the general utility of cyclic dienes, a thorough review of the scientific literature reveals a notable scarcity of successful Diels-Alder reactions involving this compound. The limited number of studies reporting its use, and in some cases its complete lack of reactivity, suggests that this compound is a relatively poor diene for [4+2] cycloadditions.
The primary reason for this low reactivity is likely the conformational behavior of the eight-membered ring. Unlike the planar and rigid cyclopentadiene, this compound is highly flexible and exists in various twisted conformations. Adopting the planar s-cis geometry necessary for the Diels-Alder reaction is energetically unfavorable due to steric strain and transannular interactions within the ring. This high energetic barrier to reaching the reactive conformation significantly impedes its participation in cycloaddition reactions under standard conditions. One study investigating the Diels-Alder reaction of β-fluoro-β-nitrostyrenes with various cyclic dienes found that this compound was unable to react, further supporting its low reactivity profile.[1]
General Principles of the Diels-Alder Reaction
The success of a Diels-Alder reaction is governed by several key factors:
-
Electronic Effects: The reaction is generally favored between an electron-rich diene and an electron-poor dienophile (a "normal-demand" Diels-Alder). Electron-withdrawing groups on the dienophile lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.
-
Stereochemistry: The Diels-Alder reaction is stereospecific. The stereochemistry of the dienophile is retained in the product. For cyclic dienes, the reaction typically proceeds via an endo transition state, where the substituents on the dienophile are oriented towards the diene.
-
Catalysis: Lewis acids can significantly accelerate Diels-Alder reactions by coordinating to the dienophile, making it more electrophilic and lowering the activation energy.
Caption: General mechanism of the Diels-Alder reaction.
Representative Experimental Protocol: Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride (B1165640)
Due to the lack of specific, reproducible protocols for this compound, the following well-established procedure for the highly reactive cyclopentadiene is provided as a general guideline for conducting Diels-Alder reactions with cyclic dienes.
Materials:
-
Maleic anhydride
-
Ethyl acetate (B1210297)
-
Hexane
-
Reaction flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
Cracking of Dicyclopentadiene: Cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene. To obtain the monomeric cyclopentadiene, dicyclopentadiene is "cracked" by heating it to its boiling point (around 170 °C). The lower-boiling cyclopentadiene (b.p. 41 °C) is then collected by fractional distillation. This process should be performed in a well-ventilated fume hood.
-
Reaction Setup: In a clean, dry reaction flask, dissolve a known amount of maleic anhydride in a suitable solvent system, such as a mixture of ethyl acetate and hexane.
-
Addition of Diene: Cool the dienophile solution in an ice bath. Slowly add a stoichiometric amount of freshly cracked cyclopentadiene to the solution while stirring.
-
Reaction: The reaction is typically exothermic and proceeds rapidly at room temperature. Stir the reaction mixture for a designated period (e.g., 30 minutes) to ensure complete reaction. The product, cis-norbornene-5,6-endo-dicarboxylic anhydride, will often precipitate out of the solution.
-
Isolation and Purification: Cool the mixture in an ice bath to maximize crystallization. Collect the solid product by vacuum filtration and wash with a small amount of cold hexane. The product can be further purified by recrystallization.
Quantitative Data for Cyclopentadiene + Maleic Anhydride:
| Reactant Ratio (Diene:Dienophile) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Diastereoselectivity (endo:exo) |
| 1:1 | Ethyl Acetate/Hexane | 0 - 25 | 30 min | >90 | Predominantly endo |
Note: This data is representative and can vary based on specific experimental conditions.
Application in Drug Development
The Diels-Alder reaction is a powerful tool in drug discovery and development for the synthesis of complex scaffolds. The resulting cyclic structures can serve as rigid templates to which various functional groups can be appended to explore structure-activity relationships. While adducts of this compound are not prevalent in the literature, the bicyclo[4.2.2]decene core that would be formed presents an interesting and underexplored chemical space for the design of novel therapeutic agents.
Caption: A potential workflow for utilizing Diels-Alder adducts in drug discovery.
Conclusion
While this compound is generally a poor diene in Diels-Alder reactions due to conformational constraints, understanding the principles that govern the reactivity of cyclic dienes is crucial for synthetic chemists. The high reactivity of smaller, conformationally locked dienes like cyclopentadiene provides a valuable template for constructing complex polycyclic systems. For researchers interested in exploring the chemistry of this compound, overcoming its inherent low reactivity may require the use of highly reactive dienophiles, high-pressure conditions, or specifically designed intramolecular reactions where the proximity of the reacting partners can overcome the conformational barrier. Further investigation into these areas could unlock the potential of the bicyclo[4.2.2]decene scaffold for applications in materials science and drug development.
References
Application Notes & Protocols: Synthesis of Functionalized Azaheterocycles from 1,3-Cyclooctadiene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of novel functionalized azaheterocycles starting from 1,3-cyclooctadiene (B162279). The methodologies presented are based on a diversity-oriented synthesis strategy, primarily employing ring-rearrangement metathesis (RRM) to generate structurally complex molecules with multiple chiral centers. These compounds are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the azaheterocycle scaffold in bioactive molecules.[1][2]
Overview of Synthetic Strategy
The core strategy involves the transformation of this compound into unsaturated N-protected cyclic β-amino esters. These intermediates then undergo ring-opening metathesis (ROM) followed by selective ring-closing metathesis (RCM) to yield a variety of functionalized azaheterocycles.[1] This approach allows for the creation of diverse molecular architectures, including β-amino esters and lactams, which are valuable building blocks in organic synthesis.[1][3] The stereochemistry of the final products is predetermined by the configuration of the stereocenters in the initial cyclooctene-based β-amino acids.[1]
The overall workflow for this synthetic approach is outlined below:
Figure 1: General workflow for the synthesis of azaheterocycles.
Experimental Protocols
The following are detailed experimental protocols for key transformations in the synthesis of functionalized azaheterocycles from this compound.
Synthesis of Dibenzylated Cyclooctene (B146475) from this compound
This initial step involves the conversion of this compound to a diol, followed by benzylation.
-
Photooxygenation of cis,cis-1,3-cyclooctadiene: Prepare cyclooctene endoperoxide from cis,cis-1,3-cyclooctadiene through photooxygenation.
-
Reduction to Diol: Reduce the resulting cyclooctene endoperoxide with zinc to yield the corresponding cyclooctenediol.[4]
-
Benzylation: To a solution of the diol in DMF, add NaH followed by benzyl (B1604629) bromide. Stir the reaction mixture to obtain the dibenzylated cyclooctene.[4] A 70% yield has been reported for this step.[4]
General Procedure for Ring-Rearrangement Metathesis (RRM)
This protocol outlines the general conditions for the ring-rearrangement metathesis of N-protected cyclic β-amino esters derived from this compound.
-
Reactant Preparation: Dissolve the N-protected unsaturated β-amino ester (1 equivalent) in dry toluene (B28343) under an argon atmosphere.
-
Catalyst Addition: Add the metathesis catalyst (e.g., Grubbs' first generation (G-1) or Hoveyda-Grubbs' second generation (HG-2)) to the solution.
-
Reaction Condition: Stir the mixture at a specified temperature (e.g., 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica (B1680970) gel to afford the desired functionalized azaheterocycle.
Data Presentation
The choice of catalyst can influence the yield of the ring-rearrangement metathesis reaction. The following table summarizes the reported yields for the synthesis of a specific azaheterocyclic β-amino ester using different catalysts.
| Entry | Catalyst | Yield (%) |
| 1 | Grubbs' 1st Gen (G-1) | 68 |
| 2 | Hoveyda-Grubbs' 2nd Gen (HG-2) | 66 |
Table 1: Comparison of Catalyst Performance in Ring-Rearrangement Metathesis.[1]
Logical Relationships in Synthesis
The synthesis of these azaheterocycles involves a series of interconnected reactions. The logical flow from the starting material to the final products is depicted below.
Figure 2: Logical flow of the synthetic pathway.
Applications in Drug Development
Azaheterocycles are crucial structural motifs in a vast number of FDA-approved drugs and natural products.[2] Their prevalence highlights their importance as "privileged structures" in medicinal chemistry. The functionalized azaheterocycles synthesized from this compound can serve as novel scaffolds for the development of new therapeutic agents. The introduction of various functional groups and the control of stereochemistry allow for the fine-tuning of biological activity and pharmacokinetic properties. These novel azaheterocycles can be screened for a wide range of biological activities, and their unique three-dimensional structures may offer advantages in targeting specific biological macromolecules.
While direct signaling pathway modulation by the described synthesized compounds is not explicitly detailed in the primary literature, the core azaheterocycle structure is a common feature in molecules targeting a wide array of biological pathways. Further research would be required to elucidate the specific biological targets and mechanisms of action for these novel compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Construction of azaheterocycles via Pd-catalyzed migratory cycloannulation reaction of unactivated alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 4. Efficient synthesis of aziridinecyclooctanediol and 3-aminocyclooctanetriol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Ring-Opening Metathesis Polymerization of 1,3-Cyclooctadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ring-Opening Metathesis Polymerization (ROMP) is a powerful and versatile polymerization technique that utilizes metal-alkylidene catalysts to convert cyclic olefins into unsaturated polymers. This method is particularly noted for its high tolerance to a wide variety of functional groups, enabling the synthesis of complex and tailored polymeric architectures. 1,3-cyclooctadiene (B162279) is a low-strain cyclic olefin monomer that can be polymerized via ROMP to yield poly(this compound), a polymer with a unique microstructure of repeating butadiene units. The resulting polymer is a valuable precursor for further chemical modifications, finding potential applications in drug delivery systems, biomaterials, and advanced materials science.
The polymerization of low-strain monomers such as cyclooctadienes can be challenging due to the potential for side reactions, including "back-biting" and intermolecular chain transfer, which can lead to broader molecular weight distributions.[1] The choice of catalyst and reaction conditions is therefore crucial for achieving controlled polymerization. Ruthenium-based Grubbs catalysts are commonly employed for this purpose due to their high activity and functional group tolerance.[2]
These application notes provide a detailed protocol for the ROMP of this compound, guidance on catalyst selection, and methods for the characterization of the resulting polymer.
Data Presentation
Note on Data Availability: Comprehensive quantitative data specifically for the Ring-Opening Metathesis Polymerization (ROMP) of this compound is limited in the reviewed literature. The following table presents representative data for the closely related and more commonly studied monomer, cis,cis-1,5-cyclooctadiene, to illustrate the typical molecular weights and polydispersity indices achievable with different Grubbs-type catalysts. This data should be considered illustrative for the ROMP of low-strain cyclooctadienes.
| Catalyst | Monomer/Catalyst Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | M_n (kDa) | PDI (M_w/M_n) | Reference |
| Grubbs 1st Gen. | 200:1 | THF | 25 | - | 74 | 39 | 1.30 | [3] |
| Grubbs 2nd Gen. | - | CH2Cl2 | RT | 0.5 | - | - | - | [4] |
| Hoveyda-Grubbs 2nd Gen. | - | - | - | - | 95 | 1.6 | 1.6 |
Experimental Protocols
Materials and General Considerations
-
Monomer: this compound should be purified prior to use to remove any inhibitors or impurities that may affect catalyst activity. This can be achieved by distillation over a drying agent such as calcium hydride (CaH2).
-
Catalyst: Grubbs-type catalysts are air and moisture sensitive to varying degrees. It is recommended to handle them in an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Solvent: Anhydrous, deoxygenated solvents are crucial for successful ROMP. Dichloromethane (B109758) (CH2Cl2) or tetrahydrofuran (B95107) (THF) are commonly used and should be purified using a solvent purification system or by distillation over appropriate drying agents.
-
Glassware: All glassware should be oven-dried and cooled under an inert atmosphere before use.[4]
Detailed Protocol for ROMP of this compound
This protocol is adapted from a general procedure for the ROMP of cyclooctadiene.[4]
-
Catalyst Solution Preparation: In a glovebox or under a stream of inert gas, dissolve the desired Grubbs catalyst (e.g., Grubbs 2nd Generation catalyst) in anhydrous, deoxygenated dichloromethane to achieve the target concentration. For example, dissolve 8 mg (0.01 mmol) of catalyst in 2 mL of solvent.[4]
-
Reaction Setup: In a separate oven-dried flask equipped with a magnetic stir bar, add the purified this compound. For a monomer-to-catalyst ratio of approximately 100:1, this would be around 100 mg (0.926 mmol).[4]
-
Initiation of Polymerization: Rapidly add the catalyst solution to the stirring monomer solution at room temperature.[4]
-
Polymerization: Allow the reaction to stir under an inert atmosphere. The reaction time will vary depending on the catalyst activity and desired conversion. A typical reaction time is 30 minutes.[4]
-
Termination: To terminate the polymerization, add an excess of a quenching agent such as ethyl vinyl ether (e.g., 100 mg). Stir the mixture for an additional 60 minutes to ensure complete deactivation of the catalyst.[4]
-
Polymer Precipitation and Isolation: Add the polymer solution dropwise to a large volume of a non-solvent, such as rapidly stirring methanol (B129727) (e.g., 30 mL), to precipitate the polymer as a white powder.[4]
-
Purification: Collect the precipitated polymer by filtration. It may be necessary to perform multiple filtrations to collect all of the product.[4] Wash the polymer with fresh non-solvent to remove any residual monomer, catalyst byproducts, or quenching agent.
-
Drying: Dry the purified polymer under vacuum to a constant weight.
Characterization of Poly(this compound)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of poly(this compound) will show characteristic signals for the olefinic protons in the polymer backbone and the aliphatic protons. The integration of these signals can be used to confirm the polymer structure and, in some cases, to estimate the cis/trans ratio of the double bonds.
-
¹³C NMR: The carbon NMR spectrum provides detailed information about the microstructure of the polymer, including the chemical shifts of the olefinic and aliphatic carbons.
-
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[5] This technique separates polymer chains based on their hydrodynamic volume in solution.
Visualizations
Caption: Experimental workflow for the ROMP of this compound.
Caption: Simplified mechanism of Ring-Opening Metathesis Polymerization.
References
- 1. Controlled Ring-Opening Metathesis of 8-Membered Cyclic Olefins Through the Addition of Excess Ligand - American Chemical Society [acs.digitellinc.com]
- 2. mdpi.com [mdpi.com]
- 3. The Living ROMP of trans-Cyclooctene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
Application Notes and Protocols: 1,3-Cyclooctadiene as a Ligand in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of cyclooctadiene (COD) as a ligand in transition metal-catalyzed reactions. While 1,3-cyclooctadiene (B162279) is the specified topic, it is important to note that the more stable and commercially available cis,cis-1,5-cyclooctadiene is the most commonly used precursor in organometallic synthesis. In the presence of many transition metal complexes, particularly those of Rh(I), Ir(I), and Ru(II), 1,3- and 1,4-cyclooctadienes readily isomerize to the more stable 1,5-cyclooctadiene (B75094) complex. Therefore, this document will focus on the applications of the ubiquitous 1,5-cyclooctadiene (COD) ligand, which serves as a versatile and weakly coordinating ligand, easily displaced by other ligands or substrates to generate catalytically active species.
Synthesis of Common (COD)Metal Catalyst Precursors
The utility of COD as a ligand stems from its role as a placeholder in stable, isolable catalyst precursors. These precursors, typically involving Ni(0), Rh(I), and Ir(I), are the entry point for a vast number of catalytic transformations.
Protocol: Synthesis of Bis(1,5-cyclooctadiene)nickel(0) - [Ni(COD)₂]
[Ni(COD)₂] is a fundamental precursor for a wide range of nickel-catalyzed reactions, including cycloadditions and cross-coupling reactions. It is a source of Ni(0) where the COD ligands are readily displaced.
Reaction: Ni(acac)₂ + 2 COD + 2 AlEt₃ → Ni(COD)₂ + 2 acacAlEt₂ + C₂H₆ + C₂H₄
Materials:
-
Nickel(II) acetylacetonate, anhydrous [Ni(acac)₂]
-
1,5-cyclooctadiene (COD)
-
Triethylaluminum (AlEt₃) or Diisobutylaluminum hydride (DIBAL-H) as a 1.0 M solution in THF
-
Toluene (B28343), anhydrous
-
Diethyl ether, anhydrous
-
Standard Schlenk line and glovebox equipment
Procedure (using DIBAL-H):
-
Inside a nitrogen-filled glovebox, add Ni(acac)₂ (4.67 g) and 1,5-cyclooctadiene (7.93 g) to a 250 mL Schlenk flask equipped with a magnetic stir bar.
-
Dissolve the solids in anhydrous THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1.0 M THF solution of DIBAL-H (45.4 mL) to the stirred mixture. The solution will turn a dark, reddish-brown color.
-
After the addition is complete, allow the reaction mixture to warm to 0 °C.
-
At 0 °C, add anhydrous diethyl ether to precipitate the product. A light yellow solid will form.
-
Filter the yellow precipitate under a nitrogen atmosphere. This initial product is often suitable for immediate use.
-
For higher purity, the solid can be recrystallized from toluene under an inert atmosphere to yield bright yellow-orange needles.[1]
Handling: [Ni(COD)₂] is highly sensitive to air and moisture and should be stored at low temperatures (e.g., in a freezer) inside a glovebox.
Protocol: Synthesis of Chloro(1,5-cyclooctadiene)rhodium(I) Dimer - [RhCl(COD)]₂
This air-stable, orange-red solid is one of the most common precursors for generating cationic Rh(I) catalysts for reactions like hydrogenation, hydroformylation, and conjugate addition.
Reaction: 2 RhCl₃·3H₂O + 2 COD + 2 CH₃CH₂OH + 2 Na₂CO₃ → [RhCl(COD)]₂ + 2 CH₃CHO + 8 H₂O + 2 CO₂ + 4 NaCl
Materials:
-
Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)
-
1,5-cyclooctadiene (COD)
-
Ethanol (B145695) (95%)
-
Sodium carbonate (Na₂CO₃)
-
Diethyl ether
Procedure:
-
To a flask containing a solution of RhCl₃·3H₂O in aqueous ethanol, add 1,5-cyclooctadiene.
-
Add sodium carbonate to the mixture.
-
Heat the solution to reflux. The color will change as the rhodium is reduced from Rh(III) to Rh(I) and the complex forms.
-
After several hours of reflux (typically 3-18 hours), cool the reaction mixture to room temperature.
-
The orange [RhCl(COD)]₂ product will precipitate. Collect the solid by filtration.
-
Wash the solid with ethanol and then dry it.
-
Recrystallization from hot dichloromethane by the addition of diethyl ether can be performed to obtain orange prisms of high purity.[2][3]
Application in Catalysis
Nickel-Catalyzed Cycloaddition Reactions
[Ni(COD)₂] is a premier catalyst for cycloaddition reactions, enabling the construction of complex cyclic frameworks that are otherwise difficult to access.
The dimerization of 1,3-dienes to form eight-membered rings is a classic application of Ni(0) catalysis. This transformation is valuable for the synthesis of natural products and other complex molecules. A proposed catalytic cycle for a related [4+4] cycloaddition is shown below.[4][5][6]
Workflow for a Ni(0)-Catalyzed [4+4] Cycloaddition
Caption: Ni(0)-Catalyzed [4+4] Cycloaddition Cycle.
| Reaction Type | Catalyst System | Substrates | Product | Yield (%) | Ref. |
| [4+4] Cycloaddition | Ni(COD)₂ / P(3,5-(CF₃)₂-C₆H₃)₃ | Diene-vinylcyclobutanone | trans-5/8 Bicyclic System | 61 | [6] |
| [2+2] Cycloaddition | Ni(COD)₂ / Aminophosphine | Diphenylacetylene | trans-Tetraphenylcyclobutene | High | [7] |
-
In a nitrogen-filled glovebox, add Ni(COD)₂ (catalyst) and P(3,5-(CF₃)₂-C₆H₃)₃ (ligand) to an oven-dried reaction vessel.
-
Add the diene-vinylcyclobutanone substrate (1.0 equiv) dissolved in an anhydrous solvent (e.g., toluene).
-
Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 80 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to isolate the bicyclic product.
Rhodium-Catalyzed Asymmetric Conjugate Addition
Cationic rhodium complexes, often generated in situ from [RhCl(COD)]₂ and a chiral ligand, are highly effective for the asymmetric conjugate addition of organoboron reagents to α,β-unsaturated carbonyl compounds. This method is a powerful tool for creating stereogenic centers.
| Substrate (Enone) | Arylboronic Acid | Chiral Ligand | Catalyst Precursor | Yield (%) | ee (%) | Ref. |
| Cyclohexenone | Phenylboronic acid | (S)-BINAP | [RhCl(COD)]₂ | >95 | >99 | [8] |
| 2-Cyclopentenone | 4-MeO-C₆H₄-B(OH)₂ | Chiral Diene | [Rh(acac)(C₂H₄)₂] | 99 | 98 | [8] |
-
To a Schlenk flask under an argon atmosphere, add [RhCl(COD)]₂ (1.5 mol%) and a chiral diphosphine ligand (e.g., (S)-BINAP, 3.3 mol%).
-
Add an anhydrous solvent such as 1,4-dioxane.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add cyclohexenone (1.0 equiv) and phenylboronic acid (1.5 equiv).
-
Add an aqueous solution of a base (e.g., K₃PO₄ or CsF).
-
Heat the reaction mixture (e.g., to 100 °C) and stir until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography to yield the enantioenriched β-aryl ketone.
Iridium-Catalyzed Asymmetric Hydrogenation
Iridium complexes derived from precursors like [Ir(COD)Cl]₂ are catalysts of choice for the asymmetric hydrogenation of unfunctionalized or challenging olefins and imines, providing access to chiral alkanes and amines with high enantioselectivity.
Catalytic Cycle for Iridium-Catalyzed Asymmetric Imine Hydrogenation
Caption: Simplified Iridium-Catalyzed Asymmetric Hydrogenation Cycle.
| Substrate | Catalyst System | Pressure (H₂) | Temp (°C) | Yield (%) | ee (%) | Ref. |
| trans-Stilbene | [Ir(COD)(PHOX)]PF₆ | 50 bar | 25 | >99 | 98 | [7] |
| 1-Phenyl-3,4-dihydroisoquinoline (B1582135) | [Ir(COD)Cl]₂ / (S)-P-Phos | 20 bar | RT | 95 | 97 | [9] |
| α-Methylpropiophenone | [Ir(OCH₃)(COD)]₂ / Pyridylalkylamine | 20 bar | 20 | >99 | 85 | N/A |
-
In a glovebox, charge a pressure-resistant vessel (autoclave) with [Ir(COD)Cl]₂ (0.5 mol%) and the chiral ligand (e.g., (S)-P-Phos, 1.1 mol%).
-
Add the substrate, 1-phenyl-3,4-dihydroisoquinoline (1.0 equiv), and an anhydrous, degassed solvent (e.g., CH₂Cl₂).
-
Add any required additives (e.g., H₃PO₄, 1.8 equiv).
-
Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen gas line.
-
Purge the autoclave with H₂ gas several times before pressurizing to the desired pressure (e.g., 20 bar).
-
Stir the reaction mixture at room temperature for the required time (e.g., 47 hours).
-
Carefully vent the autoclave and then open it.
-
Quench the reaction, typically with a basic aqueous solution.
-
Extract the product with an organic solvent, dry the organic layers, and concentrate.
-
Purify the product, often by recrystallization, to obtain the enantiomerically enriched tetrahydroisoquinoline.
Further Applications
The versatility of COD-based transition metal catalysts extends to numerous other transformations critical to modern synthesis.
-
Suzuki-Miyaura Coupling: [Ni(COD)₂] combined with phosphine (B1218219) ligands serves as an effective and economical alternative to palladium catalysts for the cross-coupling of aryl halides with arylboronic acids. A detailed protocol has been published by TCI, demonstrating the coupling of 4'-chloroacetophenone (B41964) and phenylboronic acid in 92% yield using 4 mol% of Ni(COD)₂.
-
Alkyne Polymerization: Rhodium complexes such as [Rh(COD)Cl]₂ can initiate the polymerization of substituted acetylenes, leading to conjugated polymers with interesting electronic and optical properties.[10][11]
-
C-H Activation: Cationic iridium complexes generated from [Ir(COD)Cl]₂ are potent catalysts for directed C-H activation, enabling the functionalization of otherwise inert C-H bonds.[1][9][12][13][14]
These examples underscore the central role of cyclooctadiene as a foundational ligand in homogeneous catalysis, enabling the synthesis and development of a vast array of molecules for research and industry.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Advances in Nickel-Catalyzed Cycloaddition Reactions To Construct Carbocycles and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Nickel-Catalyzed Reductive [2+2] Cycloaddition of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Versatility of Cyclooctadiene Ligands in Iridium Chemistry and Catalysis | Publicación [silice.csic.es]
- 13. researchgate.net [researchgate.net]
- 14. Iridium(I)-catalyzed regioselective C-H activation and hydrogen-isotope exchange of non-aromatic unsaturated functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Catalytic Hydrogenation of 1,3-Cyclooctadiene to Cyclooctene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the selective catalytic hydrogenation of 1,3-cyclooctadiene (B162279) to produce cyclooctene (B146475). Cyclooctene is a valuable intermediate in organic synthesis and drug development. The selective hydrogenation of a conjugated diene to a monoene is a critical transformation, and this guide offers practical procedures using common catalysts such as palladium on carbon (Pd/C). The protocols described herein are designed to be readily implemented in a standard laboratory setting, with a focus on achieving high selectivity and yield.
Introduction
The selective hydrogenation of this compound to cyclooctene is a key reaction that reduces one of the two double bonds in the starting material. This transformation is often complicated by the potential for over-hydrogenation to cyclooctane (B165968) or isomerization of the starting material and product. However, with the appropriate choice of catalyst and reaction conditions, high selectivity for cyclooctene can be achieved. Palladium-based catalysts, particularly palladium on activated carbon (Pd/C), are widely used for this purpose due to their high activity and selectivity.[1][2] Research has demonstrated that with specific palladium catalysts, it is possible to achieve up to 100% selectivity for the conversion of this compound to cyclooctene.[3] It is also noteworthy that other isomers of cyclooctadiene can isomerize to the more stable conjugated this compound under certain reaction conditions, which is then subsequently hydrogenated.
Data Presentation
The following table summarizes quantitative data from various studies on the catalytic hydrogenation of cyclooctadienes, highlighting the reaction conditions and outcomes.
| Catalyst | Substrate | Temperature (°C) | Hydrogen Pressure | Selectivity for Cyclooctene (%) | Conversion (%) | Reference |
| Palladium on Carbon (5%) | 1,5-Cyclooctadiene | 75 | 25 p.s.i.g. | >95 | >99 | US3418386A |
| Chiral Ferrocenylamine Sulfide Palladium Complex | This compound | Room Temperature | 1 atm | up to 100 | - | [3] |
| Palladium on Alumina | This compound | Not specified | Not specified | High | - | [4] |
| Ruthenium Complex | 1,5-Cyclooctadiene | Not specified | Not specified | High (for monoenes) | - | [5] |
Experimental Protocols
This section provides a detailed methodology for the selective hydrogenation of this compound to cyclooctene using 10% palladium on carbon as the catalyst under atmospheric pressure of hydrogen.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or other suitable solvent like ethyl acetate)
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Celite® for filtration
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and stir bar
-
Hydrogen balloon
-
Filtration apparatus
Procedure:
-
Reaction Setup:
-
Place a magnetic stir bar in a round-bottom flask of appropriate size.
-
Under an inert atmosphere (Argon or Nitrogen), carefully add 10% Pd/C to the flask. The amount of catalyst is typically 1-5 mol% relative to the substrate.
-
Safety Note: Palladium on carbon can be pyrophoric, especially when dry and in the presence of flammable solvents. Handle with care in an inert atmosphere.[6]
-
Add a suitable solvent, such as ethanol. Protic solvents like alcohols can often accelerate the rate of hydrogenation.[6]
-
Add this compound to the flask.
-
-
Hydrogenation:
-
Seal the flask with a septum.
-
Purge the flask by connecting it to a vacuum source and then backfilling with hydrogen gas. Repeat this process three times to ensure the atmosphere is replaced with hydrogen.
-
Connect the flask to a balloon filled with hydrogen gas to maintain a positive pressure of hydrogen (approximately 1 atm).
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy by analyzing small aliquots withdrawn from the reaction mixture.
-
-
Reaction Work-up:
-
Once the reaction is complete (as determined by monitoring), carefully vent the excess hydrogen into a fume hood.
-
Purge the reaction flask with an inert gas (Argon or Nitrogen).
-
Prepare a pad of Celite® in a filtration funnel.
-
Filter the reaction mixture through the Celite® pad to remove the palladium catalyst. Wash the Celite® pad with a small amount of the solvent to ensure all the product is collected.
-
Safety Note: The filtered catalyst on Celite® is still active and can ignite if it comes into contact with flammable solvents in the air. Keep the filter cake wet with a non-flammable solvent (e.g., water) and dispose of it properly.[6]
-
Collect the filtrate, which contains the cyclooctene product.
-
-
Purification:
-
Remove the solvent from the filtrate by rotary evaporation.
-
If necessary, the crude cyclooctene can be further purified by distillation.
-
Mandatory Visualization
Caption: Experimental workflow for the catalytic hydrogenation of this compound.
References
Application Notes and Protocols for the Synthesis of Cyclooctane Derivatives from 1,3-Cyclooctadiene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various cyclooctane (B165968) derivatives starting from 1,3-cyclooctadiene (B162279). The methods outlined below are essential for the construction of complex molecular architectures relevant to medicinal chemistry and materials science.
Selective Hydrogenation
Application Note: Selective hydrogenation of this compound is a fundamental transformation that allows for the controlled reduction of one or both double bonds to yield cyclooctene (B146475) or cyclooctane, respectively. This method is crucial for obtaining saturated cyclooctane rings, which are prevalent scaffolds in pharmacologically active molecules. The choice of catalyst and reaction conditions is critical to achieve high selectivity. Palladium and platinum catalysts are commonly employed for this purpose. For instance, specific palladium catalysts have been shown to hydrogenate this compound to cyclooctene with up to 100% selectivity[1]. The stronger adsorption of the diene compared to the monoene on the catalyst surface prevents over-hydrogenation, provided the reaction conditions are carefully controlled[2].
Experimental Protocol: Selective Hydrogenation of this compound to Cyclooctene
This protocol is based on the use of a palladium catalyst for selective hydrogenation[1].
Materials:
-
This compound (C8H12)
-
Palladium on charcoal (Pd/C, 5% w/w)
-
Ethanol (B145695) (anhydrous)
-
Hydrogen gas (H2)
-
Reaction flask (e.g., Parr hydrogenation apparatus)
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a clean, dry reaction flask, dissolve this compound (1.0 g, 9.24 mmol) in anhydrous ethanol (20 mL).
-
Carefully add the Pd/C catalyst (50 mg) to the solution.
-
Seal the reaction flask and connect it to the hydrogenation apparatus.
-
Flush the system with nitrogen gas three times to remove any air.
-
Introduce hydrogen gas into the flask and maintain a pressure of 1 atm.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by gas chromatography (GC) to observe the consumption of the starting material and the formation of cyclooctene.
-
Once the desired conversion is achieved (typically 1-2 hours), stop the hydrogen flow and flush the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with a small amount of ethanol.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the cyclooctene by distillation if necessary.
Data Presentation:
| Catalyst | Product | Selectivity (%) | Reference |
| Palladium (unspecified) | Cyclooctene | Up to 100 | [1] |
| Platinum (unspecified) | Cyclooctene | Lower selectivity than Pd | [1] |
Logical Relationship Diagram:
Caption: Selective hydrogenation pathway of this compound.
Epoxidation
Application Note: Epoxidation of this compound introduces an epoxide ring, a versatile functional group that can be opened by various nucleophiles to generate a range of difunctionalized cyclooctane derivatives. The reaction with dimethyldioxirane (B1199080) (DMDO) is particularly effective, yielding the corresponding monoepoxide in excellent yields under mild conditions[3]. This method is valuable for creating precursors for the synthesis of complex molecules, including natural products and pharmaceuticals.
Experimental Protocol: Monoepoxidation of this compound with Dimethyldioxirane (DMDO)
This protocol is adapted from the epoxidation of cyclic dienes using DMDO[3].
Materials:
-
This compound
-
Dimethyldioxirane (DMDO) solution in acetone (B3395972) (typically ~0.1 M)
-
Acetone (dried)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 g, 9.24 mmol) in dried acetone (20 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a stoichiometric amount of the pre-chilled DMDO solution in acetone (1.0 equivalent) to the stirred solution of the diene.
-
Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) or GC.
-
Once the starting material is consumed (typically within 1 hour), allow the mixture to warm to room temperature.
-
Remove the acetone solvent under reduced pressure using a rotary evaporator.
-
The resulting crude monoepoxide can be purified by column chromatography on silica (B1680970) gel if necessary.
Data Presentation:
| Oxidant | Product | Yield (%) | Reference |
| Dimethyldioxirane (DMDO) | 1,2-Epoxy-3-cyclooctene | Excellent | [3] |
Experimental Workflow Diagram:
Caption: Workflow for the epoxidation of this compound.
Diels-Alder Reaction
Application Note: The Diels-Alder reaction is a powerful [4+2] cycloaddition for forming six-membered rings.[4] this compound can serve as the diene component, reacting with various dienophiles to construct bicyclic systems containing a cyclooctene ring. This reaction is highly stereospecific and provides a reliable method for creating complex polycyclic structures. The choice of dienophile and reaction conditions can influence the yield and stereoselectivity of the adduct.
Experimental Protocol: Diels-Alder Reaction of this compound with Maleic Anhydride (B1165640)
This is a general protocol for a Diels-Alder reaction involving a cyclic diene.
Materials:
-
This compound
-
Maleic anhydride
-
Toluene (B28343) (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve maleic anhydride (0.91 g, 9.24 mmol) in anhydrous toluene (20 mL).
-
Add this compound (1.0 g, 9.24 mmol) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 110 °C) with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the toluene under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from a mixture of ethyl acetate (B1210297) and hexane).
Reaction Pathway Diagram:
Caption: Diels-Alder reaction of this compound.
Hydroboration-Oxidation
Application Note: Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of a hydroxyl group across a double bond. When applied to this compound, this reaction can lead to the formation of cyclooctenol derivatives. The regioselectivity of the hydroboration of conjugated dienes can be complex, potentially leading to a mixture of products. The use of sterically hindered boranes can improve selectivity. The resulting organoborane intermediates can be oxidized to alcohols or used in other transformations like Suzuki couplings[5].
Experimental Protocol: Hydroboration-Oxidation of this compound
This protocol is a general procedure for the hydroboration-oxidation of an alkene.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH3·THF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H2O2), 30% solution
-
Round-bottom flask, dropping funnel, and magnetic stirrer
Procedure: Part A: Hydroboration
-
In a flame-dried, nitrogen-flushed round-bottom flask, place this compound (1.0 g, 9.24 mmol) and anhydrous THF (10 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the BH3·THF solution (9.24 mL, 9.24 mmol) dropwise via a dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
Part B: Oxidation
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add the 3 M NaOH solution (5 mL).
-
Very slowly, add the 30% H2O2 solution (5 mL) dropwise, ensuring the temperature does not rise above 40 °C.
-
After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude alcohol product.
-
Purify the product by column chromatography.
Signaling Pathway Diagram:
Caption: Hydroboration-oxidation of this compound.
Ring-Rearrangement Metathesis
Application Note: Ring-rearrangement metathesis (RRM) is a sophisticated strategy that can be applied to derivatives of this compound to generate novel, functionalized azaheterocycles, β-amino esters, and lactams.[6][7] This approach typically involves an initial ring-opening metathesis (ROM) of a cyclooctene derivative, followed by a ring-closing metathesis (RCM). This powerful technique allows for the stereocontrolled synthesis of complex molecules with multiple chiral centers from a readily available starting material.[6]
Experimental Protocol: Ring-Rearrangement Metathesis of an N-Allyl Cyclooctene β-Amino Ester
This protocol is a conceptual representation based on the metathesis of this compound derivatives[6][7].
Materials:
-
N-Allyl cyclooctene β-amino ester (synthesized from this compound)
-
Grubbs' first-generation catalyst (G-1) or Hoveyda-Grubbs second-generation catalyst (HG-2)
-
Dichloromethane (DCM), anhydrous and degassed
-
Schlenk flask and line
Procedure:
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the N-allyl cyclooctene β-amino ester substrate in anhydrous, degassed DCM.
-
Bubble ethylene gas through the solution for 15-20 minutes.
-
Add the metathesis catalyst (e.g., G-1, 5 mol%) to the solution.
-
Maintain a gentle stream of ethylene over the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting azaheterocycle by column chromatography.
Data Presentation:
| Substrate | Catalyst | Product | Yield (%) | Reference |
| N-Allyl cyclooctene β-amino ester | G-1 | Azaheterocyclic product | Not specified, but G-1 was most efficient | [7] |
| N-Propargyl cyclooctene β-amino ester | G-1 | Azaheterocyclic product | 68 | [7] |
| N-Propargyl cyclooctene β-amino ester | HG-2 | Azaheterocyclic product | 66 | [7] |
Logical Relationship Diagram:
Caption: Ring-rearrangement metathesis (RRM) pathway.
References
Photochemical isomerization of 1,3-cyclooctadiene to bicyclo[4.2.0]oct-7-ene
Application Note: Photochemical Synthesis of Bicyclo[4.2.0]oct-7-ene
Topic: Photochemical Isomerization of 1,3-Cyclooctadiene (B162279) to Bicyclo[4.2.0]oct-7-ene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols and application notes for the photochemical isomerization of cis,cis-1,3-cyclooctadiene to cis-bicyclo[4.2.0]oct-7-ene. This transformation is a classic example of a 4π-electron electrocyclic ring-closure reaction, a fundamental process in synthetic organic chemistry for accessing strained bicyclic systems. Both direct laser-induced photolysis and photosensitized methods are discussed, offering pathways to this valuable synthetic intermediate.
Introduction and Reaction Mechanism
The conversion of a conjugated diene to a cyclobutene (B1205218) derivative is a pericyclic reaction governed by the Woodward-Hoffmann rules. Under thermal conditions, the ring-opening of cis-bicyclo[4.2.0]oct-7-ene to cis,cis-1,3-cyclooctadiene occurs via a disrotatory process.[1][2] The reverse reaction, the ring closure of this compound, is achieved photochemically.
Upon absorption of UV light, cis,cis-1,3-cyclooctadiene is promoted to an excited state. From this state, it can undergo a conrotatory electrocyclic ring closure to form cis-bicyclo[4.2.0]oct-7-ene (BCO).[3] However, a competing and often more efficient photochemical pathway is the cis-trans isomerization to form cis,trans-1,3-cyclooctadiene (ct-COD). The selectivity of the reaction can be controlled by the choice of irradiation wavelength and the use of photosensitizers.[1][4]
Caption: Photochemical conversion of this compound.
Quantitative Data Summary
The efficiency of the photochemical isomerization is often described by the quantum yield (Φ), which is the number of molecules of product formed per photon absorbed. The table below summarizes key quantitative data for the photolysis of cis,cis-1,3-cyclooctadiene (cc-COD).
| Parameter | Product | Value | Conditions / Method | Reference |
| Quantum Yield (Φ) | Bicyclo[4.2.0]oct-7-ene (BCO) | ~0.01 | Direct photolysis; prediction | [5][4] |
| Quantum Yield (Φ) | cis,trans-1,3-cyclooctadiene (ct-COD) | 0.28 | Direct photolysis; prediction | [5] |
| Product Yield | Bicyclo[4.2.0]oct-7-ene (BCO) | High | Pulsed Nd:YAG Laser (266 nm) in pentane | [4] |
| Product Yield | Bicyclo[4.2.0]oct-7-ene (BCO) | Not specified | Sensitized photolysis (acetophenone) in heptane (B126788) | [1] |
Experimental Protocols
Two primary methods for the photochemical synthesis are detailed below. The choice of method can influence the selectivity and yield of the desired bicyclo[4.2.0]oct-7-ene product.
Protocol 1: Selective Laser-Induced Isomerization
This protocol utilizes a monochromatic light source (pulsed laser) to achieve high selectivity for the desired ring-closure product.[4]
Materials:
-
cis,cis-1,3-cyclooctadiene (c,c-COD)
-
Pentane (spectroscopic grade)
-
Quartz reaction vessel or cuvette
-
Pulsed Nd:YAG Laser (266 nm output)
-
Magnetic stirrer and stir bar
-
Gas chromatograph (GC) for reaction monitoring
Procedure:
-
Solution Preparation: Prepare a solution of cis,cis-1,3-cyclooctadiene in pentane. A typical concentration is 37.5 mM.
-
Reaction Setup: Transfer the solution to a quartz reaction vessel equipped with a magnetic stir bar. Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) if oxygen-sensitive side reactions are a concern.
-
Irradiation: Place the vessel in a suitable holder and align it with the 266 nm beam from the pulsed Nd:YAG laser. Begin stirring.
-
Photolysis: Irradiate the solution for a specified time (e.g., 1 hour). The molar amount of product formed is dependent on the number of photons, so reaction time and laser power are critical parameters.[4]
-
Monitoring: Periodically take aliquots from the reaction mixture and analyze by GC to monitor the consumption of the starting material and the formation of bicyclo[4.2.0]oct-7-ene and other isomers.
-
Work-up and Isolation: Once the desired conversion is reached, concentrate the reaction mixture under reduced pressure. The product can be purified from the remaining starting material and byproducts using preparative gas chromatography or fractional distillation.
Protocol 2: Acetophenone-Sensitized Isomerization
This method employs a triplet sensitizer (B1316253) (acetophenone) and a broad-spectrum UV source to facilitate the isomerization.[1]
Materials:
-
cis,cis-1,3-cyclooctadiene (c,c-COD)
-
Acetophenone (B1666503) (sensitizer)
-
Heptane (spectroscopic grade)
-
Photochemical reactor (e.g., immersion well type with a medium-pressure mercury lamp)
-
Pyrex filter (to block short-wavelength UV)
-
Preparative gas chromatograph (GC) for purification
Procedure:
-
Solution Preparation: Dissolve cis,cis-1,3-cyclooctadiene and a catalytic amount of acetophenone in heptane in a quartz immersion well.
-
Reaction Setup: Assemble the photochemical reactor, ensuring the immersion well is surrounded by the reactant solution and that a cooling system is in place to maintain a constant temperature. Use a Pyrex filter to ensure only wavelengths that excite the sensitizer are transmitted.
-
Irradiation: Turn on the UV lamp to initiate the reaction. Stir the solution continuously.
-
Monitoring: Monitor the reaction progress using analytical GC, observing the formation of bicyclo[4.2.0]oct-7-ene.
-
Work-up and Isolation: After an appropriate irradiation time, stop the reaction. Remove the solvent in vacuo. The crude product mixture, containing the desired product, sensitizer, and isomers, can be purified by preparative GC to yield pure cis-bicyclo[4.2.0]oct-7-ene.[1]
Experimental Workflow
The general workflow for performing the photochemical isomerization is outlined in the diagram below. This process includes preparation, the photochemical reaction itself, and subsequent analysis and purification steps.
Caption: General workflow for photochemical isomerization.
References
- 1. web.iitd.ac.in [web.iitd.ac.in]
- 2. Deuterium kinetic isotope effects and mechanism of the thermal isomerization of bicyclo[4.2.0]oct-7-ene to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ifaslive-preprod-s3.s3.ap-south-1.amazonaws.com [ifaslive-preprod-s3.s3.ap-south-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Polymers from 1,3-Cyclooctadiene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of novel polymers derived from 1,3-cyclooctadiene (B162279) (1,3-COD), a versatile cyclic diene monomer. The protocols outlined below cover key polymerization techniques, including Ring-Opening Metathesis Polymerization (ROMP), Cationic Polymerization, and Frontal Ring-Opening Metathesis Polymerization (FROMP). These methods enable the creation of a diverse range of polymeric materials with tunable properties, finding potential applications in materials science and drug delivery.
Introduction to this compound Polymerization
This compound is a cyclic olefin that can undergo polymerization through various mechanisms to yield unsaturated polymers, primarily poly(butadiene) isomers. The resulting polymers' microstructure, molecular weight, and thermal and mechanical properties are highly dependent on the chosen polymerization technique and reaction conditions. This document details the primary methods for polymerizing 1,3-COD and for synthesizing novel copolymers with tailored functionalities.
Key Polymerization Methodologies
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful and widely used method for the polymerization of cyclic olefins like this compound. It is particularly valued for its tolerance to a wide range of functional groups and its ability to produce polymers with controlled molecular weights and narrow polydispersity indices (PDI). Grubbs' catalysts are commonly employed in these reactions.
Experimental Protocol: ROMP of this compound using a Grubbs-type Catalyst
This protocol is based on established procedures for the ROMP of cyclooctadiene.[1]
Materials:
-
This compound (COD), anhydrous
-
Grubbs' second-generation catalyst
-
Dichloromethane (B109758) (CH₂Cl₂), dry and degassed
-
Ethyl vinyl ether
-
Nitrogen or Argon gas supply
-
Schlenk line and glassware
-
Magnetic stirrer and stir bars
Procedure:
-
All glassware should be oven-dried and cooled under a nitrogen or argon atmosphere.
-
Prepare a solution of the Grubbs' catalyst (e.g., 8 mg, 0.01 mmol) in dry, degassed CH₂Cl₂ (2 mL) in a Schlenk flask under an inert atmosphere.
-
In a separate flask, prepare a solution of this compound (e.g., 100 mg, 0.926 mmol) in dry, degassed CH₂Cl₂.
-
Rapidly add the this compound solution to the stirring catalyst solution.
-
Allow the reaction to stir under an inert atmosphere at room temperature for 30 minutes.
-
To terminate the polymerization, add ethyl vinyl ether (e.g., 100 mg) and continue stirring for an additional 60 minutes.
-
Precipitate the polymer by adding the reaction solution dropwise to a beaker of rapidly stirring methanol (approximately 30 mL). A white powder should form.
-
Collect the precipitated polymer by filtration. It may be necessary to filter the solution multiple times to collect all the product.
-
Dry the polymer under vacuum to a constant weight.
-
Characterize the resulting polymer using techniques such as ¹H NMR and IR spectroscopy.
Quantitative Data for ROMP of Cyclooctadienes
| Catalyst | Monomer/Catalyst Ratio | Mn ( g/mol ) | PDI | Reference |
| Grubbs' 3rd Gen. | Varies | Controllable | < 1.3 | [2] |
Note: This table is illustrative of the control achievable in ROMP of cyclooctadienes; specific values for 1,3-COD would require dedicated experimental investigation.
Cationic Polymerization
Cationic polymerization of this compound is another route to produce poly(butadiene) structures. This method typically involves the use of a Lewis acid or a protic acid as an initiator, which generates a carbocation that propagates the polymerization.
Experimental Protocol: Cationic Polymerization of this compound
A detailed, step-by-step experimental protocol for the cationic polymerization of this compound is not explicitly available in the searched literature. However, a general procedure can be inferred from the principles of cationic polymerization of cyclic dienes.
General Procedure Outline:
-
Monomer and Solvent Purification: The monomer (this compound) and solvent (e.g., dichloromethane or toluene) must be rigorously dried and purified to remove any water or other nucleophilic impurities that can terminate the polymerization.
-
Initiation: The reaction is initiated by adding a pre-chilled solution of a Lewis acid (e.g., TiCl₄, SnCl₄) and a co-initiator (e.g., trichloroacetic acid) to a cooled solution (-78 °C) of the monomer under an inert atmosphere.
-
Propagation: The polymerization proceeds at low temperatures to suppress side reactions.
-
Termination: The reaction is terminated by the addition of a nucleophilic quenching agent, such as methanol.
-
Purification: The polymer is isolated by precipitation in a non-solvent and dried under vacuum.
Frontal Ring-Opening Metathesis Polymerization (FROMP)
FROMP is a rapid, energy-efficient polymerization method where a self-propagating reaction front is initiated by a localized thermal stimulus. This technique is particularly useful for the rapid fabrication of polymeric materials and has been successfully applied to the copolymerization of this compound to create novel functional polymers.[3]
Experimental Protocol: FROMP of this compound Copolymers
This protocol describes the frontal copolymerization of this compound (COD) with an oxazolidinone-fused cyclooctene (B146475) (Oxa) to introduce polar functionality.[3]
Materials:
-
This compound (COD)
-
Oxazolidinone-fused cyclooctene (Oxa) comonomer
-
Grubbs' second-generation catalyst
-
Glass reaction tubes
Procedure:
-
Prepare a monomer mixture of COD and the desired molar percentage of Oxa.
-
Add the Grubbs' catalyst to the monomer mixture.
-
Initiate the polymerization at one end of the reaction tube with a localized heat source (e.g., a soldering iron).
-
A self-propagating polymerization front will travel through the monomer mixture.
-
Once the front has propagated through the entire sample, the resulting solid polymer can be removed from the tube.
-
Characterize the copolymer for its thermal and mechanical properties.
Quantitative Data for FROMP of COD-Oxa Copolymers
The incorporation of the polar Oxa monomer significantly impacts the material properties of the resulting poly(butadiene)-based copolymers.
| Oxa Loading (mol %) | Front Velocity (mm/s) | Max. Front Temp. (°C) | Strain at Break (%) |
| 0 | ~1.0 | ~160 | 220 |
| 1 | ~0.8 | ~155 | - |
| 3 | ~0.6 | ~150 | - |
| 5 | ~0.5 | ~144 | 1900 |
Data adapted from reference[3].
Synthesis of Novel Polymers
The true potential of this compound lies in its use for the synthesis of novel copolymers, where the incorporation of different monomers can tailor the final properties of the material for specific applications.
Block Copolymers via ROMP
Living ROMP techniques allow for the sequential addition of different monomers to create well-defined block copolymers. For instance, block copolymers of cyclooctadiene and norbornene have been synthesized, demonstrating the versatility of this approach to create new materials with unique phase-separated morphologies and properties.
Visualizing Reaction Pathways and Workflows
Diagram 1: Ring-Opening Metathesis Polymerization (ROMP) of this compound
Caption: ROMP mechanism for this compound polymerization.
Diagram 2: Cationic Polymerization of this compound
Caption: General mechanism of cationic polymerization.
Diagram 3: Experimental Workflow for Polymer Synthesis and Characterization
Caption: Workflow for polymer synthesis and characterization.
Conclusion
This compound is a valuable monomer for the synthesis of a variety of novel polymers. Through techniques such as ROMP, cationic polymerization, and FROMP, researchers can create materials with a wide range of properties. The ability to form copolymers further expands the possibilities for designing advanced materials for diverse applications, including the development of new drug delivery systems and advanced functional materials. The protocols and data presented here serve as a starting point for the exploration of this compound-based polymers.
References
Application Notes and Protocols: 1,3-Cyclooctadiene in the Preparation of Organometallic Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Cyclooctadiene (B162279) (1,3-COD) is a cyclic diene that, while less commonly employed than its 1,5-isomer, serves as a valuable ligand in the synthesis of unique organometallic complexes. Its conjugated diene system allows for η⁴-coordination to a metal center. A key feature of this compound in organometallic chemistry is its propensity to isomerize to the thermodynamically more stable 1,5-cyclooctadiene (B75094) in the presence of various transition metal precursors, particularly those of rhodium. This reactivity provides a pathway to 1,5-COD complexes and offers insights into catalytic isomerization mechanisms. However, under specific conditions, organometallic complexes of this compound can be isolated and characterized, providing valuable tools for further synthetic transformations.
This document provides detailed application notes and experimental protocols for the preparation of notable organometallic complexes utilizing this compound as a starting ligand, with a focus on rhodium and iron complexes.
Application Notes
The primary applications of this compound in organometallic synthesis are:
-
Precursor to 1,5-Cyclooctadiene Complexes: The most well-documented application involves the in situ isomerization of 1,3-COD to 1,5-COD, which is then trapped by the metal center. This is a common feature in reactions with rhodium(III) chloride, providing a route to the widely used chloro(1,5-cyclooctadiene)rhodium(I) dimer, [Rh(1,5-COD)Cl]2.
-
Synthesis of (η⁴-1,3-Cyclooctadiene)metal Complexes: Under carefully controlled conditions, direct complexation of this compound can be achieved without isomerization. A key example is the formation of (η⁴-1,3-cyclooctadiene)tricarbonyliron(0), Fe(CO)3(1,3-C8H12), by reacting 1,3-COD with an iron carbonyl source. These complexes can serve as starting materials for further ligand substitution or organic transformations.
-
Mechanistic Studies: The isomerization of 1,3-COD to 1,5-COD catalyzed by transition metals is of significant academic interest for understanding the mechanisms of double bond migration and hydride transfer processes in catalysis. The isolation of intermediate 1,3-COD complexes can provide valuable spectroscopic and structural data for these studies.
The choice of metal precursor and reaction conditions is critical in determining the final product. For instance, rhodium precursors often promote isomerization, while iron carbonyls can lead to the direct formation of the 1,3-diene complex.
Quantitative Data Summary
The following tables summarize key quantitative data for the organometallic complexes of this compound discussed in the protocols.
Table 1: Reaction Yields and Physical Properties
| Complex | Metal Precursor | Ligand | Yield (%) | Appearance | Melting Point (°C) |
| Di-μ-chlorobis(η⁴-1,3-cyclooctadiene)dirhodium(I) | RhCl₃·3H₂O | This compound | ~66 | Orange-red crystals | 115-120 (dec.) |
| (η⁴-1,3-Cyclooctadiene)tricarbonyliron(0) | Fe(CO)₅ or Fe₂(CO)₉ | This compound | Moderate | Yellow, low-melting solid | 36 |
Table 2: Spectroscopic Data
| Complex | ¹H NMR (δ, ppm) | IR (νCO, cm⁻¹) |
| Di-μ-chlorobis(η⁴-1,3-cyclooctadiene)dirhodium(I) | Data for the isolated intermediate is not readily available due to its transient nature. | Not reported |
| (η⁴-1,3-Cyclooctadiene)tricarbonyliron(0) | 5.2-5.5 (m, 4H, olefinic), 1.5-2.2 (m, 8H, aliphatic) | ~2040, ~1969 |
Experimental Protocols
Protocol 1: Synthesis of Di-μ-chlorobis(η⁴-1,3-cyclooctadiene)dirhodium(I) and its Isomerization to the 1,5-COD Complex
This protocol describes the reaction of rhodium(III) chloride with this compound. The initial product is a rhodium(I) complex of this compound, which rapidly isomerizes to the more stable 1,5-cyclooctadiene complex under the reaction conditions. The overall reaction yields chloro(1,5-cyclooctadiene)rhodium(I) dimer.
Materials:
-
Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)
-
This compound (1,3-COD)
-
Ethanol (95%)
-
Potassium cyanide (KCN) solution (for characterization of the diene)
-
Schlenk flask with reflux condenser
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve rhodium(III) chloride trihydrate in 95% ethanol.
-
Add a stoichiometric amount of this compound to the solution.
-
Heat the reaction mixture to 50°C with stirring.
-
Maintain the reaction at 50°C for 24 hours. During this time, the color of the solution will change, and an orange-red precipitate will form.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Collect the orange-red solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum. The resulting product is predominantly chloro(1,5-cyclooctadiene)rhodium(I) dimer with a yield of approximately 66%.[1]
Characterization of the Isomerized Diene:
To confirm that the diene has isomerized, the complex can be decomposed to release the cyclooctadiene ligand.
-
Treat a small sample of the rhodium complex with an aqueous solution of potassium cyanide (KCN). This will form a stable rhodium cyanide complex and release the diene.
-
Extract the organic layer with pentane.
-
Analyze the pentane extract by gas chromatography (GC) to identify the cyclooctadiene isomer. The major product will be 1,5-cyclooctadiene.[1]
Notes:
-
This reaction demonstrates the catalytic isomerization of this compound to 1,5-cyclooctadiene by a rhodium species. The initially formed 1,3-COD complex is an intermediate in this process.
-
The isolated product is the well-known and widely used chloro(1,5-cyclooctadiene)rhodium(I) dimer.
Protocol 2: Synthesis of (η⁴-1,3-Cyclooctadiene)tricarbonyliron(0)
This protocol describes the direct complexation of this compound to an iron tricarbonyl moiety.
Materials:
-
Iron pentacarbonyl (Fe(CO)₅) or Diiron nonacarbonyl (Fe₂(CO)₉)
-
This compound (1,3-COD)
-
A suitable solvent such as hexane (B92381) or under solvent-free conditions.
-
Photochemical reactor (if using Fe(CO)₅) or a round-bottom flask with a reflux condenser for thermal reaction.
-
Inert atmosphere (Nitrogen or Argon)
Procedure (Thermal Method with Fe₂(CO)₉):
-
In a round-bottom flask under an inert atmosphere, place diiron nonacarbonyl (Fe₂(CO)₉).
-
Add an excess of this compound.
-
Gently heat the mixture with stirring. The reaction progress can be monitored by the evolution of carbon monoxide.
-
After the reaction is complete (cessation of gas evolution and color change), cool the mixture to room temperature.
-
The excess this compound can be removed under reduced pressure.
-
The resulting crude product can be purified by chromatography on silica (B1680970) gel or by crystallization from a suitable solvent like pentane at low temperature. The product is a yellow, low-melting solid.
Procedure (Photochemical Method with Fe(CO)₅):
-
In a photochemical reactor vessel, dissolve iron pentacarbonyl (Fe(CO)₅) and this compound in a solvent like hexane.
-
Irradiate the solution with a UV lamp while maintaining a cool temperature (e.g., using a cooling bath).
-
The reaction progress can be monitored by IR spectroscopy by observing the disappearance of the Fe(CO)₅ peak and the appearance of the product's carbonyl stretching frequencies.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the product as described in the thermal method.
Notes:
-
Iron pentacarbonyl is toxic and volatile and should be handled in a well-ventilated fume hood.
-
The Fe(CO)₃ unit can act as a protecting group for the diene, preventing it from undergoing reactions like Diels-Alder or hydrogenation. The diene can be liberated from the complex using an oxidizing agent like ceric ammonium (B1175870) nitrate.[2]
Visualizations
Caption: Rhodium-catalyzed isomerization of 1,3-COD.
Caption: Workflow for Fe(CO)₃(1,3-COD) synthesis.
References
Application Notes and Protocols for the Functionalization of 1,3-Cyclooctadiene via Epoxidation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the selective epoxidation of 1,3-cyclooctadiene (B162279), a versatile building block in organic synthesis. The protocols detailed herein describe the preparation of both the mono- and di-epoxide derivatives, which are valuable intermediates in the synthesis of complex molecules and potential biologically active compounds.
Introduction
This compound is a readily available cyclic diene that can be selectively functionalized at its double bonds. Epoxidation, the formation of a three-membered cyclic ether (oxirane), is a powerful transformation that introduces reactivity and chirality. The resulting epoxides, 9-oxabicyclo[6.1.0]non-4-ene (the monoepoxide) and 4,9-dioxatricyclo[6.1.0.0³,⁵]nonane (the diepoxide), serve as precursors to a variety of functional groups through nucleophilic ring-opening reactions. This opens avenues for the synthesis of diverse molecular architectures relevant to drug discovery and materials science.
Data Presentation
The following tables summarize the key quantitative data for the epoxidation of this compound.
Table 1: Reaction Conditions and Yields for the Epoxidation of this compound
| Product | Epoxidizing Agent | Stoichiometry (Agent:Diene) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 9-Oxabicyclo[6.1.0]non-4-ene | Dimethyldioxirane | Excess Diene | Acetone | 23 | Excellent | [1] |
| 9-Oxabicyclo[6.1.0]non-4-ene | m-CPBA | ~1:1 | Dichloromethane | 0 to RT | High (typical) | Adapted Protocol |
| 4,9-Dioxatricyclo[6.1.0.0³,⁵]nonane | m-CPBA | >2:1 | Dichloromethane | 0 to RT | Moderate to High | Adapted Protocol |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound and its Epoxides
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| This compound | - | - | [2][3] |
| 9-Oxabicyclo[6.1.0]non-4-ene | - | - | [4] |
| 4,9-Dioxatricyclo[6.1.0.0³,⁵]nonane | No data available | No data available | - |
Experimental Protocols
Protocol 1: Selective Monoepoxidation of this compound with meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol is adapted from general procedures for the epoxidation of alkenes.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of m-CPBA: In a separate flask, dissolve m-CPBA (approximately 1.0-1.1 equivalents) in dichloromethane. Slowly add the m-CPBA solution to the stirred solution of this compound at 0 °C over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess peroxide. Then, add saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to obtain 9-oxabicyclo[6.1.0]non-4-ene.
Protocol 2: Synthesis of 4,9-Dioxatricyclo[6.1.0.0³,⁵]nonane (Diepoxide)
This protocol is an extension of the monoepoxidation procedure.
Materials:
-
Same as Protocol 1.
Procedure:
-
Reaction Setup: Follow the same setup as in Protocol 1.
-
Addition of m-CPBA: In a separate flask, dissolve m-CPBA (at least 2.2 equivalents) in dichloromethane. Slowly add the m-CPBA solution to the stirred solution of this compound at 0 °C.
-
Reaction Monitoring: Monitor the reaction by TLC, observing the disappearance of the monoepoxide intermediate.
-
Work-up, Extraction, Drying, and Concentration: Follow steps 4-6 from Protocol 1.
-
Purification: Purify the crude product by silica gel column chromatography to isolate 4,9-dioxatricyclo[6.1.0.0³,⁵]nonane.
Visualizations
Caption: Experimental workflow for the epoxidation of this compound.
Caption: Concerted mechanism of alkene epoxidation with a peroxy acid.
Applications and Biological Relevance
The epoxides of this compound are valuable synthetic intermediates. Their strained oxirane rings are susceptible to ring-opening by a wide range of nucleophiles, allowing for the introduction of various functional groups with stereocontrol. This makes them useful in the synthesis of complex natural products and pharmaceuticals.
While specific signaling pathways involving this compound epoxides are not well-documented, epoxides in general play significant roles in biology. For instance, epoxyeicosatrienoic acids (EETs), which are epoxide metabolites of arachidonic acid, are known to be involved in signaling pathways that regulate blood pressure and inflammation. The metabolism of cyclic dienes, such as 1,3-cyclohexadiene (B119728), by liver enzymes like cytochrome P-450 often proceeds through epoxidation.[5][6] The resulting epoxides can then be further metabolized by epoxide hydrolases. The study of the biological activity of this compound epoxides could be a promising area for future research in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. spectrabase.com [spectrabase.com]
- 3. This compound(1700-10-3) 13C NMR spectrum [chemicalbook.com]
- 4. 9-Oxabicyclo[6.1.0]non-4-ene | C8H12O | CID 5356565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The metabolism of 1,3-cyclohexadiene by liver microsomal mono-oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of 1,3-cyclohexadiene by isolated rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hydroformylation of 1,3-Cyclooctadiene for Aldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of aldehydes via the hydroformylation of 1,3-cyclooctadiene (B162279). This process, a cornerstone of industrial organic synthesis, offers an atom-economical route to valuable aldehyde intermediates. The protocols and data presented herein are synthesized from established principles of rhodium-catalyzed hydroformylation of conjugated dienes and serve as a guide for laboratory-scale synthesis and optimization.
Introduction
Hydroformylation, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond of an alkene.[1] For conjugated dienes such as this compound, the reaction can be controlled to achieve selective mono-hydroformylation, yielding unsaturated aldehydes that are valuable precursors for a variety of fine chemicals and pharmaceutical intermediates. The reaction is typically catalyzed by transition metal complexes, with rhodium-based catalysts, modified with phosphine (B1218219) or phosphite (B83602) ligands, being particularly effective due to their high activity and selectivity under milder conditions.[2][3]
The regioselectivity of the hydroformylation of this compound is a critical aspect, leading to the potential formation of different constitutional isomers of cyclooctenecarbaldehyde. The choice of catalyst, ligands, and reaction conditions plays a pivotal role in directing the selectivity towards the desired aldehyde product.[4][5] Steric and electronic properties of the phosphine ligands are key factors in controlling the regioselectivity.[4]
Reaction Pathway and Mechanism
The generally accepted mechanism for the rhodium-catalyzed hydroformylation of an alkene is the Heck-Breslow mechanism.[2] For a conjugated diene like this compound, the catalytic cycle involves the following key steps:
-
Catalyst Activation: A rhodium precursor, such as Rh(acac)(CO)₂, reacts with a phosphine ligand and syngas (a mixture of CO and H₂) to form the active catalyst, typically a rhodium-hydrido-carbonyl-phosphine complex.
-
Olefin Coordination: The this compound substrate coordinates to the rhodium center.
-
Migratory Insertion: The rhodium-hydride bond adds across one of the double bonds of the cyclooctadiene, forming a rhodium-alkyl intermediate. This step determines the regioselectivity of the reaction.
-
CO Insertion: A carbonyl group inserts into the rhodium-alkyl bond to form a rhodium-acyl complex.
-
Oxidative Addition and Reductive Elimination: Hydrogenolysis of the rhodium-acyl complex leads to the formation of the aldehyde product and regenerates the active rhodium-hydrido catalyst, which can then enter another catalytic cycle.
Due to the conjugated nature of this compound, the initial hydroformylation can occur at either of the two double bonds, leading to the formation of different unsaturated aldehyde isomers. The primary products are expected to be cyclooct-2-ene-1-carbaldehyde and cyclooct-3-ene-1-carbaldehyde.
Experimental Protocols
The following protocols are representative examples for the hydroformylation of this compound. Optimization of reaction parameters is recommended for specific research goals.
General Procedure for Rhodium-Catalyzed Hydroformylation
This protocol describes a typical batch reaction using a high-pressure autoclave.
Materials:
-
This compound (substrate)
-
Rhodium(I) acetylacetonate (B107027) dicarbonyl [Rh(acac)(CO)₂] (catalyst precursor)
-
Triphenylphosphine (PPh₃) (ligand)
-
Toluene (B28343) (solvent, anhydrous)
-
Synthesis gas (CO/H₂ = 1:1)
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add Rh(acac)(CO)₂ (e.g., 0.01 mmol) and PPh₃ (e.g., 0.1 mmol, 10 equivalents relative to Rh) to a Schlenk flask. Add 10 mL of anhydrous toluene and stir until the solids are dissolved.
-
Reactor Setup: Transfer the catalyst solution to the autoclave. Add this compound (e.g., 10 mmol) to the autoclave.
-
Reaction Execution: Seal the autoclave and purge it three times with the CO/H₂ gas mixture.
-
Pressurize the autoclave to the desired pressure (e.g., 20 bar) with the CO/H₂ mixture.
-
Heat the autoclave to the desired reaction temperature (e.g., 80 °C) while stirring.
-
Maintain the reaction at the set temperature and pressure for the desired time (e.g., 12 hours). Monitor the pressure and repressurize with the CO/H₂ mixture if necessary to maintain a constant pressure.
-
Work-up and Analysis: After the reaction time has elapsed, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.
-
Open the autoclave and collect the reaction mixture.
-
Analyze the products by gas chromatography (GC) and/or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion of this compound and the selectivity for the aldehyde products.
Quantitative Data
The following tables summarize representative data for the hydroformylation of cyclic dienes, illustrating the influence of various reaction parameters on conversion and selectivity.
Table 1: Effect of Ligand on Hydroformylation of a Cyclic Diene *
| Entry | Ligand | P/Rh Ratio | Temp (°C) | Pressure (bar) | Time (h) | Conversion (%) | Aldehyde Selectivity (%) |
| 1 | PPh₃ | 10 | 80 | 20 | 12 | 95 | 85 |
| 2 | P(OPh)₃ | 10 | 80 | 20 | 12 | 92 | 88 |
| 3 | dppe | 5 | 80 | 20 | 12 | 98 | 90 |
| 4 | Xantphos | 5 | 80 | 20 | 12 | 99 | 95 (high linear) |
*Data is representative and based on typical results for cyclic diene hydroformylation.
Table 2: Effect of Reaction Conditions on Hydroformylation of a Cyclic Diene using Rh/PPh₃ *
| Entry | Temp (°C) | Pressure (bar) | CO/H₂ Ratio | Time (h) | Conversion (%) | Aldehyde Selectivity (%) |
| 1 | 60 | 20 | 1:1 | 24 | 85 | 90 |
| 2 | 80 | 20 | 1:1 | 12 | 95 | 85 |
| 3 | 100 | 20 | 1:1 | 6 | 98 | 80 |
| 4 | 80 | 10 | 1:1 | 12 | 90 | 88 |
| 5 | 80 | 40 | 1:1 | 12 | 97 | 82 |
| 6 | 80 | 20 | 1:2 | 12 | 96 | 86 (increased hydrogenation) |
| 7 | 80 | 20 | 2:1 | 12 | 94 | 84 |
*Data is representative and based on typical results for cyclic diene hydroformylation.
Safety Precautions
-
High-Pressure Equipment: All high-pressure reactions should be conducted in a properly functioning and certified autoclave behind a safety shield.
-
Toxic Gases: Carbon monoxide is a highly toxic and flammable gas. All operations involving CO must be performed in a well-ventilated fume hood. CO detectors are highly recommended.
-
Flammable Materials: Solvents like toluene and the reactant this compound are flammable. Avoid ignition sources.
-
Catalyst Handling: Rhodium compounds and phosphine ligands should be handled in an inert atmosphere (glovebox or Schlenk line) as they can be air-sensitive. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Conclusion
The rhodium-catalyzed hydroformylation of this compound is an effective method for the synthesis of cyclooctenecarbaldehydes. The selectivity and yield of the reaction are highly dependent on the choice of ligands and the optimization of reaction parameters such as temperature, pressure, and syngas composition. The protocols and data provided in these application notes serve as a valuable starting point for researchers in the fields of organic synthesis, catalysis, and drug development. Further optimization and exploration of different catalyst systems can lead to highly efficient and selective transformations.
References
- 1. Hydroformylation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,3-Cyclooctadiene in the Synthesis of Functionalized Azaheterocycles
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,3-Cyclooctadiene (B162279) is a versatile and readily available cyclic diene that serves as a valuable starting material in the synthesis of complex molecular architectures. Its conformational flexibility and reactivity in various cycloaddition and rearrangement reactions make it an attractive precursor for the construction of polycyclic systems and functionalized scaffolds found in numerous natural products and biologically active compounds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel functionalized azaheterocycles, β-amino esters, and lactams through a stereocontrolled route involving ring-rearrangement metathesis.[1]
The synthetic strategy hinges on the initial functionalization of the this compound ring system to introduce key functionalities, followed by ring-opening metathesis (ROM) and subsequent selective ring-closing metathesis (RCM) to afford a diverse range of heterocyclic structures. This approach is particularly powerful as it allows for the generation of multiple chiral centers and complex molecular skeletons from a simple starting material.[1]
Key Applications:
-
Synthesis of Chiral β-Amino Esters: this compound can be converted into cyclic β-amino esters with multiple stereocenters. These intermediates are valuable building blocks in the synthesis of peptidomimetics and other biologically active molecules.
-
Formation of Functionalized Azaheterocycles: Through a sequence of ring-opening and ring-closing metathesis reactions, derivatives of this compound can be transformed into a variety of azaheterocycles, such as pyrrolidines and other nitrogen-containing ring systems.[1]
-
Access to Novel Lactam Scaffolds: The developed methodologies provide a route to unique β-amino lactams, which are important structural motifs in many pharmaceuticals.[1]
Experimental Protocols
The following protocols are based on the work of Semghouli et al.[1] and describe the key transformations starting from this compound to afford functionalized azaheterocycles.
Protocol 1: Synthesis of N-Protected Cyclic β-Amino Esters from this compound
This initial phase focuses on the functionalization of this compound to create the necessary precursors for the subsequent metathesis reactions. A key transformation is the introduction of an amino and an ester group across one of the double bonds.
Workflow for the Synthesis of β-Amino Ester Precursors:
References
Application Notes and Protocols for the Metal-Mediated Dimerization of 1,3-Cyclooctadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The metal-mediated dimerization of 1,3-cyclooctadiene (B162279) is a versatile and powerful transformation in organic synthesis, enabling the construction of complex cyclic and bicyclic structures. This process, catalyzed by various transition metals such as nickel, iron, and palladium, offers pathways to a range of valuable products, including cyclooctadiene dimers and vinylcyclooctenes. These products serve as important building blocks in the synthesis of natural products, pharmaceuticals, and advanced materials. The choice of metal catalyst and reaction conditions plays a crucial role in directing the regioselectivity and stereoselectivity of the dimerization, leading to different structural isomers. This document provides an overview of the applications, detailed experimental protocols, and mechanistic insights into the metal-mediated dimerization of this compound.
Applications
The products derived from the metal-mediated dimerization of this compound have significant applications in various fields:
-
Pharmaceutical Synthesis: The resulting complex cyclic scaffolds are often found in the core structures of biologically active molecules and natural products. The ability to selectively synthesize different isomers is of particular importance in drug discovery and development, where specific stereochemistry is often critical for therapeutic efficacy.
-
Materials Science: The resulting dienes and trienes can be utilized as monomers in polymerization reactions to create novel polymers with unique thermal and mechanical properties.
-
Fine Chemicals and Agrochemicals: The dimerized products can serve as key intermediates in the synthesis of fragrances, pheromones, and specialized agrochemicals.
Catalytic Systems Overview
Several transition metal catalysts have been effectively employed for the dimerization of this compound, each offering distinct advantages in terms of product selectivity and reactivity.
-
Nickel-Based Catalysts: Nickel catalysts, particularly those based on Ni(acac)₂, are well-known for promoting the hydrovinylation of this compound in the presence of a co-catalyst and ethylene (B1197577), yielding 3-vinylcyclooctene.[1][2] Chiral ligands can be employed to achieve enantioselective transformations.[1][2]
-
Iron-Based Catalysts: Iron complexes have emerged as cost-effective and environmentally benign catalysts for the [4+4] cycloaddition of 1,3-dienes.[3][4][5] These catalysts can exhibit high regioselectivity and diastereoselectivity, providing access to various substituted cyclooctadiene dimers.[3][4][5] The reaction mechanism is proposed to proceed through an oxidative cyclization pathway.[3][4][5][6]
-
Palladium-Based Catalysts: Palladium catalysts, such as those derived from Pd(dba)₂, are known to catalyze a variety of transformations involving 1,3-dienes. While specific examples for the dimerization of this compound are less common in the literature, palladium catalysis is widely used for the functionalization and coupling of dienes.
Quantitative Data Summary
The following tables summarize the quantitative data for the metal-mediated dimerization of this compound under different catalytic systems.
Table 1: Nickel-Catalyzed Hydrovinylation of this compound
| Catalyst System | Co-catalyst | Ligand | Product | Yield (%) | Optical Purity (%) | Reference |
| Ni(II) precursor | Aluminum cocatalyst | Menthyl-derived trialkylphosphine | 3-Vinylcyclooctene | Not specified | 70 | [1][2] |
Table 2: Iron-Catalyzed [4+4] Cyclodimerization of Substituted 1,3-Dienes
| Catalyst | Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (MesDI)Fe(COD) (1 mol%) | (E)-1a | cis-3,7-dimethyl-1,5-cyclooctadiene | 93 | 95:5 | [3] |
| (C5H9PDI)Fe(N₂) (5 mol%) | (E)-1a | [2+2]-cyclodimer | 18 (low conversion) | - | [3] |
Note: Data for this compound was limited; the table includes data for a substituted 1,3-diene as a representative example of the catalyst's efficacy.
Experimental Protocols
Protocol 1: Nickel-Catalyzed Enantioselective Hydrovinylation of this compound
This protocol is adapted from the general description of the hydrovinylation of cyclic dienes catalyzed by nickel complexes.[1][2]
Materials:
-
Nickel(II) precursor (e.g., Ni(acac)₂)
-
Menthyl-derived trialkylphosphine ligand
-
Aluminum co-catalyst (e.g., Et₂AlCl)
-
This compound
-
Ethylene (high pressure)
-
Anhydrous toluene (B28343)
-
Standard Schlenk line and glassware for air-sensitive reactions
Procedure:
-
In a glovebox, a Schlenk flask is charged with the nickel(II) precursor and the chiral phosphine (B1218219) ligand in anhydrous toluene.
-
The solution is stirred at room temperature for 30 minutes to allow for complex formation.
-
The flask is then cooled to the desired reaction temperature (e.g., -78 °C).
-
The aluminum co-catalyst is added dropwise to the solution.
-
This compound is then added to the reaction mixture.
-
The flask is connected to a high-pressure ethylene line, and the reactor is pressurized to 20-30 bar.
-
The reaction is stirred vigorously for the specified time, monitoring the consumption of the starting material by GC analysis.
-
Upon completion, the reaction is carefully quenched by the slow addition of a protic solvent (e.g., isopropanol) at low temperature.
-
The mixture is warmed to room temperature and filtered through a pad of silica (B1680970) gel to remove the catalyst.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 3-vinylcyclooctene.
-
The optical purity of the product is determined by chiral GC or HPLC analysis.
Protocol 2: Iron-Catalyzed [4+4] Cyclodimerization of a 1,3-Diene
This protocol is a general procedure based on the iron-catalyzed [4+4] cycloaddition of substituted 1,3-dienes.[3]
Materials:
-
Iron precatalyst (e.g., (MesDI)Fe(COD)) or an in-situ generated catalyst from an iron(II) halide and a reducing agent.
-
1,3-Diene (e.g., this compound)
-
Anhydrous solvent (e.g., toluene or pentane)
-
Standard Schlenk line and glassware for air-sensitive reactions
Procedure:
-
Catalyst Preparation (if in-situ): In a glovebox, a Schlenk flask is charged with the iron(II) halide precursor and the corresponding ligand in an anhydrous solvent. The reducing agent is then added, and the mixture is stirred until the formation of the active low-valent iron catalyst is complete.
-
Reaction Setup: To a separate Schlenk flask containing a solution of the 1,3-diene in the chosen anhydrous solvent, the solution of the activated iron catalyst is added at the desired temperature (typically ambient temperature).
-
The reaction mixture is stirred for the required time, and the progress of the reaction is monitored by GC or ¹H NMR spectroscopy. These reactions can be highly exothermic, and appropriate cooling may be necessary.
-
Once the reaction is complete, it is quenched by exposure to air, which deactivates the iron catalyst.
-
The reaction mixture is then filtered through a plug of silica gel to remove the iron salts.
-
The solvent is removed in vacuo, and the residue is purified by distillation or column chromatography on silica gel to afford the desired cyclooctadiene dimer.
-
The diastereomeric ratio of the product is determined by quantitative ¹³C NMR spectroscopy.
Visualizations
Caption: Proposed mechanism for Ni-catalyzed hydrovinylation.
Caption: General experimental workflow for dimerization.
Caption: Mechanism of Fe-catalyzed [4+4] cycloaddition.
References
- 1. Ni-Catalyzed Enantioselective Hydrofunctionalizations of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regio- and Diastereoselective Iron-Catalyzed [4+4]-Cycloaddition of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regio- and Diastereoselective Iron-Catalyzed [4+4]-Cycloaddition of 1,3-Dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Enantioselective Reactions Involving 1,3-Cyclooctadiene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Cyclooctadiene (B162279) is a versatile cyclic diene that serves as a valuable building block in organic synthesis. Its conformational flexibility and reactivity in various cycloaddition and functionalization reactions make it an attractive substrate for the construction of complex molecular architectures. The development of enantioselective transformations involving this compound is of significant interest for the synthesis of chiral molecules, which are crucial in the pharmaceutical industry and materials science. This document provides detailed application notes and experimental protocols for key enantioselective reactions of this compound, including photoisomerization, hydrofunctionalization, and cycloaddition reactions.
Enantioselective Photoisomerization of (Z,Z)-1,3-Cyclooctadiene
The enantiodifferentiating photoisomerization of the achiral (Z,Z)-1,3-cyclooctadiene to its chiral, strained (E,Z)-isomer represents a direct method to introduce chirality. This transformation is typically achieved through the use of a chiral photosensitizer.
Application Notes
The enantiomeric excess (ee) of the (E,Z)-1,3-cyclooctadiene product is highly dependent on the choice of the chiral sensitizer (B1316253), solvent, and temperature. Chiral aromatic esters, amides, and modified cyclodextrins have been employed as sensitizers. Nonpolar solvents generally favor higher enantioselectivity, as polar solvents can promote the formation of radical ion pairs that lead to racemization. Lower temperatures often enhance the enantiomeric excess. For instance, using (-)-menthyl benzenehexacarboxylate as a sensitizer in pentane (B18724), the ee can be increased from 10% at 25 °C to 18% at -40 °C.[1] Similarly, chiral aromatic amides have been shown to induce enantioselectivities of up to 14% in pentane at low temperatures.[2] Supramolecular approaches using naphthalene-modified cyclodextrins have also been explored, yielding the (E,Z)-isomer in modest enantiomeric excesses.[3]
Quantitative Data Summary
| Sensitizer | Solvent | Temperature (°C) | ee (%) | Reference |
| (-)-Menthyl benzenehexacarboxylate | Pentane | 25 | 10 | [1] |
| (-)-Menthyl benzenehexacarboxylate | Pentane | -40 | 18 | [1] |
| Chiral ortho-substituted diamide | Pentane | Low | up to 14 | [2] |
| Naphthalene-modified β-cyclodextrin | Aqueous Methanol | Ambient | Modest | [3] |
| Naphthalene-modified γ-cyclodextrin | Aqueous Methanol | Ambient | Variable | [3][4] |
Experimental Protocol: General Procedure for Enantioselective Photoisomerization
Materials:
-
(Z,Z)-1,3-cyclooctadiene
-
Chiral sensitizer (e.g., (-)-menthyl benzenehexacarboxylate)
-
Anhydrous, degassed nonpolar solvent (e.g., pentane)
-
Photoreactor equipped with a suitable light source (e.g., medium-pressure mercury lamp) and a filter to select the appropriate wavelength for sensitizer excitation.
-
Cooling system for low-temperature reactions.
Procedure:
-
In a quartz reaction vessel, dissolve the chiral sensitizer (e.g., 0.01 M) and (Z,Z)-1,3-cyclooctadiene (e.g., 0.1 M) in the anhydrous, degassed solvent.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for 30 minutes to remove dissolved oxygen.
-
Seal the reaction vessel and place it in the photoreactor. If a low-temperature reaction is desired, equilibrate the system to the target temperature using the cooling system.
-
Irradiate the solution with the appropriate wavelength of light to excite the sensitizer, while maintaining the desired temperature and stirring.
-
Monitor the reaction progress by periodically taking aliquots and analyzing them by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion to the (E,Z)-isomer.
-
Upon reaching the desired conversion, stop the irradiation.
-
Remove the solvent under reduced pressure.
-
Purify the product mixture by column chromatography on silica (B1680970) gel to isolate the (E,Z)-1,3-cyclooctadiene.
-
Determine the enantiomeric excess of the product by chiral GC or high-performance liquid chromatography (HPLC).
Caption: Workflow for enantioselective photoisomerization.
Nickel-Catalyzed Enantioselective Hydrofunctionalization
Nickel-catalyzed reactions provide a powerful means to enantioselectively functionalize 1,3-dienes. For this compound, hydrovinylation is a notable example. While specific examples for hydroalkoxylation of this compound are not as prevalent in the literature, the general methodology developed for other 1,3-dienes is applicable.
Enantioselective Hydrovinylation
Application Notes: A seminal example of the enantioselective hydrovinylation of this compound was reported by Wilke and co-workers.[5][6] This reaction involves the addition of ethylene (B1197577) across the diene to form 3-vinylcyclooctene. The catalytic system typically consists of a Ni(II) precursor, a chiral phosphine (B1218219) ligand, and an aluminum co-catalyst under ethylene pressure. The reaction yields the product with good optical purity.
Quantitative Data Summary
| Diene | Catalyst System | Product | Yield (%) | ee (%) | Reference |
| This compound | Ni(II) / menthol-derived phosphine / Al co-catalyst | 3-Vinylcyclooctene | N/A | 70 (optical purity) | [5][6] |
Experimental Protocol: Enantioselective Hydrovinylation of this compound
Materials:
-
This compound
-
Ethylene gas
-
Ni(II) precursor (e.g., Ni(acac)₂)
-
Chiral phosphine ligand (e.g., menthol-derived trialkylphosphine)
-
Aluminum co-catalyst (e.g., Et₂AlCl)
-
Anhydrous, degassed solvent (e.g., toluene)
-
High-pressure reactor (autoclave)
Procedure:
-
In a glovebox, charge a high-pressure reactor with the Ni(II) precursor, the chiral phosphine ligand, and the anhydrous solvent.
-
Stir the mixture for a short period to allow for complex formation.
-
Add this compound to the reactor.
-
Seal the reactor and remove it from the glovebox.
-
Cool the reactor to the desired temperature (e.g., -78 °C) and carefully add the aluminum co-catalyst.
-
Pressurize the reactor with ethylene gas to the desired pressure (e.g., 20-30 bar).
-
Allow the reaction to warm to the reaction temperature and stir for the specified time.
-
Monitor the reaction by GC.
-
After the reaction is complete, carefully vent the ethylene and quench the reaction (e.g., with aqueous acid).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
-
Determine the enantiomeric excess of the 3-vinylcyclooctene.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Mechanistic insights into iridium-catalyzed asymmetric hydrogenation of dienes. | Semantic Scholar [semanticscholar.org]
- 6. Enantioselective Hydroalkoxylation of 1,3-Dienes via Ni-Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 1,3-Cyclooctadiene Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Cyclooctadiene (B162279) is a versatile cyclic diene utilized as a starting material in a variety of chemical transformations, including cycloadditions, epoxidations, and hydroboration-oxidations. These reactions yield a diverse array of saturated and unsaturated eight-membered ring structures, which are valuable intermediates in the synthesis of complex molecules and pharmacologically active compounds. Accurate structural elucidation of the reaction products is paramount for reaction monitoring, stereochemical assignment, and ensuring the purity of downstream compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is an indispensable tool for the unambiguous characterization of these products.
These application notes provide a detailed guide to the ¹H and ¹³C NMR analysis of the products from three common reactions of this compound: the Diels-Alder reaction with maleic anhydride (B1165640), epoxidation, and hydroboration-oxidation. This document includes detailed experimental protocols, tabulated NMR data for key products, and visual representations of reaction pathways and experimental workflows to aid researchers in their synthetic and analytical endeavors.
Key Reaction Pathways of this compound
This compound readily undergoes several key transformations, each yielding products with distinct structural features that can be readily identified by NMR spectroscopy.
Caption: Key reaction pathways of this compound.
I. Diels-Alder Reaction of this compound with Maleic Anhydride
The [4+2] cycloaddition between this compound (the diene) and maleic anhydride (the dienophile) is a classic example of a Diels-Alder reaction, forming a bicyclic anhydride adduct. The stereochemistry of the product (endo or exo) can be determined by analyzing the coupling constants in the ¹H NMR spectrum.
¹H and ¹³C NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the endo-adduct of the Diels-Alder reaction between this compound and maleic anhydride.
Table 1: ¹H NMR Data for the Diels-Alder Adduct
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1, H-8 | 3.2 - 3.4 | m | - |
| H-2, H-7 | 5.8 - 6.0 | m | - |
| H-3, H-6 | 2.5 - 2.7 | m | - |
| H-4, H-5 | 1.4 - 1.8 | m | - |
| H-9, H-10 | 3.5 - 3.7 | m | - |
Table 2: ¹³C NMR Data for the Diels-Alder Adduct
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | 170 - 175 |
| C-2, C-7 | 130 - 135 |
| C-1, C-8 | 45 - 50 |
| C-9, C-10 | 40 - 45 |
| C-3, C-6 | 30 - 35 |
| C-4, C-5 | 25 - 30 |
Experimental Protocol: Diels-Alder Reaction
Caption: Workflow for the Diels-Alder reaction and analysis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve maleic anhydride (1.0 eq) in a minimal amount of toluene.
-
Addition of Diene: To the stirring solution, add this compound (1.1 eq) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature, during which the product should precipitate. If necessary, further cool the flask in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold toluene. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).
-
NMR Sample Preparation: Prepare an NMR sample by dissolving approximately 5-10 mg of the purified product in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.
II. Epoxidation of this compound
The selective epoxidation of one of the double bonds in this compound can be achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction yields a monoepoxide, a valuable intermediate for further functionalization.
¹H and ¹³C NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the monoepoxidation product of this compound.
Table 3: ¹H NMR Data for this compound Monoepoxide
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Olefinic H | 5.5 - 5.8 | m | - |
| Epoxide H | 3.0 - 3.3 | m | - |
| Allylic H | 2.2 - 2.5 | m | - |
| Aliphatic H | 1.5 - 2.0 | m | - |
Table 4: ¹³C NMR Data for this compound Monoepoxide
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Olefinic C | 125 - 130 |
| Epoxide C | 55 - 60 |
| Allylic C | 30 - 35 |
| Aliphatic C | 25 - 30 |
Experimental Protocol: Epoxidation
Caption: Workflow for the epoxidation of this compound.
-
Reaction Setup: Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Addition of m-CPBA: Add m-CPBA (1.1 eq) portion-wise to the cooled solution, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
NMR Sample Preparation: Prepare an NMR sample by dissolving the purified epoxide in an appropriate deuterated solvent.
III. Hydroboration-Oxidation of this compound
The hydroboration-oxidation of this compound provides a method for the anti-Markovnikov hydration of one of the double bonds, leading to the formation of unsaturated alcohols. The regioselectivity of the reaction can be influenced by the steric hindrance of the borane (B79455) reagent used.
¹H and ¹³C NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for cyclooct-3-en-1-ol, a likely product of the hydroboration-oxidation of this compound.
Table 5: ¹H NMR Data for Cyclooct-3-en-1-ol
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Olefinic H | 5.4 - 5.7 | m | - |
| CH-OH | 3.8 - 4.1 | m | - |
| Allylic H | 2.1 - 2.4 | m | - |
| Aliphatic H | 1.4 - 1.9 | m | - |
| OH | Variable | br s | - |
Table 6: ¹³C NMR Data for Cyclooct-3-en-1-ol
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Olefinic C | 128 - 132 |
| C-OH | 70 - 75 |
| Allylic C | 35 - 40 |
| Aliphatic C | 20 - 30 |
Experimental Protocol: Hydroboration-Oxidation
Caption: Workflow for the hydroboration-oxidation of this compound.
-
Hydroboration: In an oven-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to 0 °C. Add a solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF, 1.0 M in THF, 0.5 eq) dropwise. After the addition, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.
-
Oxidation: Cool the reaction mixture back to 0 °C. Cautiously add aqueous sodium hydroxide (B78521) (e.g., 3 M NaOH) followed by the slow, dropwise addition of hydrogen peroxide (30% H₂O₂), ensuring the temperature is maintained below 20 °C.
-
Work-up: After the addition is complete, stir the mixture at room temperature for 1 hour. Extract the product with diethyl ether. Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude alcohol by flash column chromatography on silica gel.
-
NMR Sample Preparation: Prepare an NMR sample of the purified alcohol in a suitable deuterated solvent.
Conclusion
The structural analysis of the reaction products of this compound is greatly facilitated by the application of ¹H and ¹³C NMR spectroscopy. By following the detailed protocols and utilizing the tabulated NMR data provided in these application notes, researchers can confidently identify and characterize the products of Diels-Alder, epoxidation, and hydroboration-oxidation reactions. This enables accurate reaction monitoring, optimization of reaction conditions, and ensures the structural integrity of these valuable synthetic intermediates.
Troubleshooting & Optimization
Preventing isomerization of 1,3-cyclooctadiene to 1,5-cyclooctadiene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unintended isomerization of 1,3-cyclooctadiene (B162279) to the more stable 1,5-cyclooctadiene (B75094).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound isomerization?
A1: The isomerization of this compound to 1,5-cyclooctadiene is primarily driven by thermodynamics, as the 1,5-isomer is more stable. This process can be accelerated by several factors, including heat, light, and the presence of catalysts such as transition metals or acids.
Q2: How should I properly store this compound to minimize isomerization?
A2: To minimize isomerization, this compound should be stored under the following conditions:
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light: Keep in an amber or opaque container to protect from light, which can promote photochemical isomerization.
-
Inhibitor: Commercial preparations are often stabilized with inhibitors like 4-tert-Butylcatechol (TBC) to prevent both polymerization and isomerization.[3][4]
Q3: My commercially purchased this compound contains a stabilizer (TBC). Do I need to remove it before my reaction?
A3: In many cases, yes. Stabilizers like TBC can interfere with subsequent reactions, particularly those involving metal catalysts. It is crucial to remove the stabilizer before use in sensitive applications.
Q4: What is the recommended procedure for removing the TBC stabilizer?
A4: A common and effective method for removing TBC is to wash the this compound with an aqueous base solution.
Experimental Protocol: Removal of 4-tert-Butylcatechol (TBC) from this compound
-
Place the this compound in a separatory funnel.
-
Add an equal volume of a 1 M aqueous sodium hydroxide (B78521) (NaOH) solution.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will be colored as it contains the deprotonated TBC.
-
Drain and discard the aqueous layer.
-
Repeat the wash with fresh 1 M NaOH solution until the aqueous layer is colorless.
-
Wash the organic layer with deionized water to remove any residual NaOH.
-
Dry the this compound over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Filter to remove the drying agent.
-
The purified this compound should be used immediately or stored under an inert atmosphere in a refrigerator for a short period.
Q5: How can I determine the isomeric purity of my this compound sample?
A5: The isomeric purity can be reliably determined using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
GC-MS Analysis: The two isomers will have different retention times on a suitable GC column. Quantification can be achieved by integrating the peak areas of the respective isomers.
-
¹H NMR Spectroscopy: The olefinic protons of this compound and 1,5-cyclooctadiene have distinct chemical shifts and coupling patterns, allowing for differentiation and quantification by integration.
Troubleshooting Guide: Unintended Isomerization of this compound
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Reaction yields are low, and the product mixture contains unexpected byproducts. | Isomerization of this compound to 1,5-cyclooctadiene prior to or during the reaction. | 1. Verify the purity of the starting material: Analyze an aliquot of the this compound by GC-MS or ¹H NMR to confirm its isomeric purity before starting the reaction. 2. Review storage conditions: Ensure the diene has been stored at 2-8°C under an inert atmosphere and protected from light. 3. Use freshly purified diene: If the diene has been stored for an extended period after stabilizer removal, re-purify it. |
| A metal-catalyzed reaction is sluggish or fails to proceed. | The reaction is sensitive to trace amounts of residual stabilizer (e.g., TBC). | 1. Ensure complete stabilizer removal: Perform an additional wash with aqueous NaOH during the purification step. 2. Consider alternative purification: For highly sensitive reactions, consider distillation of the this compound after stabilizer removal. |
| Isomerization is observed during a reaction, even with pure starting material. | The reaction conditions (e.g., temperature, catalyst, solvent) are promoting isomerization. | 1. Lower the reaction temperature: If the reaction is being heated, attempt to run it at a lower temperature. 2. Screen catalysts: Some transition metals are known to catalyze diene isomerization (e.g., Rh, Ru, Pd).[1][3] If possible, screen alternative catalysts that are less prone to promoting this side reaction. 3. Evaluate the solvent: Protic or acidic solvents may contribute to isomerization. Consider using a non-polar, aprotic solvent if compatible with your reaction. |
| Analysis of the crude reaction mixture shows a significant amount of 1,5-cyclooctadiene. | The reaction workup or purification process is causing isomerization. | 1. Avoid acidic conditions: During aqueous workup, use neutral or slightly basic conditions. 2. Use neutral purification media: If performing column chromatography, use neutral silica (B1680970) gel or alumina. Acidic or basic stationary phases can induce isomerization. 3. Minimize exposure to heat: During solvent removal by rotary evaporation, use the lowest possible temperature and pressure. |
Quantitative Data on Isomerization
While specific kinetic data for the isomerization of this compound to 1,5-cyclooctadiene under various conditions is dispersed in the literature, the following table summarizes the general factors influencing the rate of isomerization.
| Factor | Effect on Isomerization Rate | Notes |
| Temperature | Increases with temperature | Thermal isomerization is a known pathway. |
| Light | Can increase the rate | Photosensitized isomerization can occur. |
| Acidic Conditions | Can catalyze isomerization | Avoid acidic reagents, solvents, and purification media. |
| Transition Metals | Can significantly catalyze isomerization | Rhodium, ruthenium, palladium, and platinum complexes are known to be effective catalysts for this isomerization. |
| Stabilizers (e.g., TBC) | Significantly decreases the rate | Acts as a radical scavenger and antioxidant. |
Visualizing Isomerization Pathways and Troubleshooting
Caption: Isomerization pathways of this compound.
Caption: Troubleshooting workflow for unexpected isomerization.
References
Technical Support Center: Purification of 1,3-Cyclooctadiene by Fractional Distillation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1,3-cyclooctadiene (B162279) via fractional distillation.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound after a single fractional distillation?
A1: A properly executed fractional distillation can significantly improve the purity of this compound, often to greater than 95%. The final purity is dependent on the initial purity of the crude material and the efficiency of the distillation setup (e.g., column length, packing material, and reflux ratio). For highly pure material (>98%), a second distillation or alternative purification methods like preparative gas chromatography may be necessary.
Q2: At what pressure should the fractional distillation of this compound be performed?
A2: this compound has a relatively high boiling point at atmospheric pressure (142-144 °C).[1][2] To prevent potential thermal degradation or isomerization at elevated temperatures, it is highly recommended to perform the distillation under reduced pressure (vacuum distillation). A typical starting point would be a pressure that lowers the boiling point to a more manageable range, for instance, 55 °C at 34 mmHg.[3]
Q3: What are the most common impurities in crude this compound?
A3: Common impurities can include other C8 isomers formed during synthesis, such as 1,4-cyclooctadiene (B86759) and 1,5-cyclooctadiene. Additionally, over-reduction during synthesis can lead to the presence of cyclooctene (B146475) and cyclooctane. Residual solvents from the reaction or workup may also be present.
Q4: Can this compound form azeotropes with common solvents?
A4: While extensive databases on azeotropes exist, there is no readily available information to suggest that this compound forms common azeotropes with typical laboratory solvents. However, if you are using a solvent with a boiling point close to that of this compound, it is good practice to check for potential azeotrope formation through experimental observation or specialized software.
Q5: How can I monitor the purity of the fractions during distillation?
A5: The most effective way to monitor the purity of the collected fractions is by gas chromatography (GC), often coupled with mass spectrometry (GC-MS). This will allow for the identification and quantification of this compound and any impurities. A non-polar capillary column is typically suitable for separating the different C8 isomers.[4]
Q6: Are there any specific safety precautions for distilling this compound?
A6: Yes. This compound is a flammable liquid and should be handled with care.[5] Due to its unsaturated nature, it has the potential to form explosive peroxides upon prolonged exposure to air and light.[6] It is crucial to test for the presence of peroxides before distillation and to perform the distillation under an inert atmosphere (e.g., nitrogen or argon). Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg | Density (g/mL at 20°C) |
| This compound | 1700-10-3 | C₈H₁₂ | 108.18 | 142-144 | 0.873 |
| 1,4-Cyclooctadiene | 1073-07-0 | C₈H₁₂ | 108.18 | ~145 | Not readily available |
| 1,5-Cyclooctadiene | 111-78-4 | C₈H₁₂ | 108.18 | 150-151 | 0.882 |
| Cyclooctene | 931-87-3 | C₈H₁₄ | 110.20 | 145-146 | 0.846 |
| Cyclooctane | 292-64-8 | C₈H₁₆ | 112.21 | 151 | 0.834 |
Note: Data compiled from various sources.[2][7][8][9][10] Boiling points are approximate and can vary with pressure.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Isomers | - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast.- Inadequate reflux ratio. | - Use a longer fractionating column or one with more efficient packing (e.g., Vigreux, Raschig rings, or structured packing).- Reduce the heating rate to ensure a slow and steady distillation rate (approximately 1-2 drops per second).- Increase the reflux ratio by adjusting the distillation head if possible, or by insulating the column to minimize heat loss. |
| Product is Contaminated with a Lower Boiling Impurity | - Initial fraction (forerun) was not properly discarded.- Bumping of the liquid in the distillation flask. | - Collect an initial forerun fraction and discard it before collecting the main product fraction.- Ensure smooth boiling by using a magnetic stir bar or boiling chips. For vacuum distillation, a magnetic stirrer is essential. |
| Product is Contaminated with a Higher Boiling Impurity | - Distillation was carried on for too long at the product's boiling temperature.- Overheating of the distillation flask. | - Stop collecting the product fraction once the temperature at the thermometer begins to rise above the expected boiling point.- Use a heating mantle with a temperature controller to avoid overheating. Ensure the heating mantle is appropriately sized for the flask. |
| No Distillate is Being Collected | - The vapor is not reaching the condenser.- A leak in the distillation apparatus (especially under vacuum). | - Increase the heating mantle temperature gradually.- Insulate the distillation column and head with glass wool or aluminum foil to prevent heat loss.- Check all ground glass joints for a proper seal. If performing a vacuum distillation, ensure all joints are properly greased and that the vacuum pump is functioning correctly. |
| The Temperature at the Thermometer is Fluctuating | - Uneven heating or bumping.- The rate of distillation is too high. | - Ensure smooth and even heating.- Reduce the heating rate to maintain a steady distillation. |
| The Product has a Yellowish Tinge | - Thermal decomposition or polymerization of the diene.- Presence of peroxides in the starting material. | - Perform the distillation under reduced pressure to lower the boiling point.- Ensure the distillation is carried out under an inert atmosphere (nitrogen or argon).- Always test for and remove peroxides from the starting material before distillation. |
Experimental Protocols
Detailed Methodology for Fractional Distillation of this compound
-
Preparation and Safety Precautions:
-
Ensure the this compound has been tested for peroxides. If peroxides are present, they must be removed prior to distillation (e.g., by passing through a column of activated alumina).
-
All glassware should be thoroughly dried to prevent contamination with water.
-
The distillation should be conducted in a well-ventilated fume hood.
-
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (a Vigreux column of at least 20 cm is recommended), a distillation head with a thermometer, a condenser, and a receiving flask.
-
For vacuum distillation, use a vacuum adapter and connect the apparatus to a vacuum pump with a cold trap in between. Ensure all connections are secure and properly clamped. Use high-vacuum grease for all ground-glass joints.
-
Place a magnetic stir bar in the round-bottom flask.
-
-
Distillation Procedure:
-
Charge the round-bottom flask with the crude this compound (do not fill more than two-thirds full).
-
Begin stirring and, if applicable, start the vacuum pump to reduce the pressure in the system.
-
Once the desired pressure is reached and stable, begin heating the flask gently using a heating mantle.
-
Observe the reflux line as it slowly ascends the fractionating column. Adjust the heating to maintain a slow and steady rate of distillation.
-
Collect a small forerun fraction and discard it. This will contain any lower-boiling impurities.
-
Change the receiving flask and collect the main fraction of this compound at a constant temperature and pressure.
-
Monitor the temperature closely. A stable boiling point indicates a pure fraction is being collected.
-
Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
Allow the apparatus to cool completely before venting the system to atmospheric pressure (if under vacuum) and disassembling.
-
-
Analysis:
-
Analyze the collected fractions by GC-MS to determine their purity.
-
Mandatory Visualization
Caption: Troubleshooting decision tree for poor separation during fractional distillation.
Caption: Workflow for the purification of this compound by fractional distillation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,5-Cyclooctadiene - Wikipedia [en.wikipedia.org]
- 3. cis,cis-1,3-Cyclooctadiene 98 3806-59-5 [sigmaaldrich.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound | C8H12 | CID 299882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. 1,4-Cyclooctadiene (CAS 1073-07-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. 1,4-Cyclooctadiene. | 1073-07-0 [chemicalbook.com]
- 9. Fractional distillation - Wikipedia [en.wikipedia.org]
- 10. 1,5-Cyclooctadiene | C8H12 | CID 82916 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Diels-Alder Reactions of 1,3-Cyclooctadiene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side products in Diels-Alder reactions involving 1,3-cyclooctadiene (B162279).
Troubleshooting Guide
Issue: Low Yield of the Desired Diels-Alder Adduct and Presence of High Molecular Weight Impurities
Possible Cause: Competing self-dimerization of this compound.
Under thermal conditions typical for Diels-Alder reactions, this compound can act as both the diene and the dienophile, leading to the formation of dimers. This side reaction is analogous to the well-documented dimerization of other cyclic dienes like cyclopentadiene (B3395910) and 1,3-cyclohexadiene (B119728). The thermal dimerization of 1,3-butadiene, a related acyclic diene, is known to produce a mixture of [4+2] and [2+2] cycloadducts, suggesting that this compound may also form a variety of dimeric structures.[1][2][3]
Troubleshooting Steps:
-
Optimize Reaction Temperature: The rate of dimerization is highly dependent on temperature. Lowering the reaction temperature may favor the desired intermolecular Diels-Alder reaction over the self-dimerization of the diene. However, this may also decrease the rate of the desired reaction. A careful optimization study is recommended to find the ideal temperature that maximizes the yield of the desired product while minimizing dimer formation.
-
Control Reactant Stoichiometry: Using an excess of the dienophile can increase the probability of the desired reaction occurring over the self-dimerization of this compound. Experiment with varying the molar ratio of the dienophile to the diene.
-
Slow Addition of the Diene: Adding the this compound slowly to a heated solution of the dienophile can help to maintain a low concentration of the diene in the reaction mixture at any given time. This minimizes the chances of two diene molecules reacting with each other.
-
Use of Catalysis: Lewis acid catalysis can accelerate the desired Diels-Alder reaction, often allowing for lower reaction temperatures and shorter reaction times, which can in turn reduce the extent of side reactions.
Issue: Presence of Isomeric Impurities in the Product Mixture
Possible Cause: Thermal isomerization of this compound to other, less reactive or unreactive isomers.
Under thermal conditions, conjugated dienes can potentially isomerize to non-conjugated or different conjugated isomers. For example, photochemical isomerization of this compound to its cis,trans-isomer is known to occur, which can then undergo electrocyclization. While this is a photochemical process, thermal isomerization to other isomers like 1,4- or 1,5-cyclooctadiene (B75094) might be a competing pathway under the heating conditions of a Diels-Alder reaction. These isomers would not be able to participate in the Diels-Alder reaction as a diene, leading to a decrease in the effective concentration of the desired reactant and potentially introducing impurities that are difficult to separate.
Troubleshooting Steps:
-
Monitor Reaction by GC-MS: Analyze the reaction mixture at different time points using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the presence of any isomers of this compound.[4][5]
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize the extent of isomerization.
-
Purification of the Diene: Ensure the purity of the starting this compound. If it has been stored for a long time or under inappropriate conditions, it may already contain isomeric impurities. Purification by distillation before use is recommended.
Frequently Asked Questions (FAQs)
Q1: What are the most likely side products in a Diels-Alder reaction of this compound?
A1: The most probable side products are dimers of this compound formed through a [4+2] self-cycloaddition. Isomers of this compound that may form under thermal conditions are another possibility.
Q2: How can I confirm the presence of diene dimers in my reaction mixture?
A2: The presence of dimers can be confirmed by analytical techniques such as GC-MS, which will show peaks with a mass corresponding to twice the molecular weight of this compound. NMR spectroscopy can also be used to elucidate the structure of these high molecular weight byproducts.
Q3: Is it possible for this compound to undergo a retro-Diels-Alder reaction?
A3: While the retro-Diels-Alder reaction is a known process, it is typically favored at very high temperatures. For most standard Diels-Alder reactions with this compound, the equilibrium lies towards the formation of the adduct. However, if the desired adduct is particularly strained, a retro-reaction could become more significant.
Q4: Can the dienophile also undergo side reactions?
A4: Yes, depending on the nature of the dienophile. For example, maleic anhydride (B1165640) can be hydrolyzed to maleic acid if water is present in the reaction mixture.[6] Dienophiles with polymerizable functionalities may also undergo polymerization under the reaction conditions.
Experimental Protocols
General Protocol for a Diels-Alder Reaction of this compound with Maleic Anhydride
This is a general guideline and may require optimization for specific experimental setups.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride (1.0 equivalent) in a suitable solvent (e.g., toluene, xylene).
-
Reaction Setup: Heat the solution to the desired reaction temperature (e.g., 80-110 °C).
-
Addition of Diene: Slowly add this compound (1.0-1.2 equivalents) to the heated solution of maleic anhydride over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or GC-MS.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product, bicyclo[4.2.2]dec-7-ene-9,10-dicarboxylic anhydride, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[5]
-
Analysis: Characterize the product by NMR spectroscopy, IR spectroscopy, and melting point determination. Analyze the crude reaction mixture and mother liquor by GC-MS to identify and quantify any side products.
Data Presentation
Table 1: Hypothetical Product Distribution in a Diels-Alder Reaction of this compound
| Product | Retention Time (min) | Relative Area (%) |
| This compound (unreacted) | 5.2 | 10 |
| Isomer of this compound | 5.5 | 5 |
| Bicyclo[4.2.2]dec-7-ene-9,10-dicarboxylic anhydride (Adduct) | 15.8 | 75 |
| This compound Dimer 1 | 20.1 | 8 |
| This compound Dimer 2 | 20.5 | 2 |
Note: This table is for illustrative purposes. Actual results will vary depending on the specific reaction conditions.
Visualizations
References
- 1. iokinetic.com [iokinetic.com]
- 2. Thermal dimerization of 1,3-cyclohexadiene in the gas phase - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lab report #4: Diels-Alder Reaction [docs.google.com]
Technical Support Center: Optimizing 1,3-Cyclooctadiene Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the polymerization of 1,3-cyclooctadiene (B162279).
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a direct question-and-answer format.
Q1: Why is my polymer yield unexpectedly low?
Possible Causes:
-
Catalyst Poisoning: The catalyst is highly sensitive to impurities. Oxygen, water, and functional groups on the monomer or in the solvent can deactivate it. Amines are particularly known to degrade Grubbs catalysts.
-
Inefficient Catalyst Initiation: The initiation rate of the catalyst might be too slow compared to propagation or termination reactions. This is a known challenge with less active catalysts like Grubbs' first-generation for low-strain monomers.
-
Gaseous Byproduct Inhibition: In cross-metathesis reactions, the buildup of gaseous byproducts like ethene can inhibit the forward reaction.[1][2]
-
Improper Monomer/Solvent Purity: Residual impurities from the monomer or solvent can quench the catalyst.
Solutions:
-
Ensure High Purity of Reagents: Rigorously purify the this compound monomer and solvents prior to use. Standard procedures involve distillation and drying over agents like calcium hydride.[3] All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Select a More Active Catalyst: For challenging or low-strain monomers, consider using a more active catalyst such as a second or third-generation Grubbs catalyst, which generally exhibit higher tolerance to functional groups and faster initiation rates.[4][5]
-
Remove Gaseous Byproducts: If applicable, bubble an inert gas through the reaction mixture to help drive the reaction equilibrium toward completion by removing volatile byproducts.[1][2]
-
Acid Treatment for Amine Contamination: If amine contamination is suspected, acid treatment has been shown to mitigate catalyst degradation in some cases.
Q2: The molecular weight distribution (polydispersity index, PDI) of my polymer is broad. How can I achieve a narrower distribution?
Possible Causes:
-
Slow Initiation Relative to Propagation: If the catalyst initiates slowly, polymer chains will start growing at different times, leading to a broad distribution of chain lengths.[6] This is a common issue in the polymerization of low-strain monomers like cyclooctadiene.[7]
-
Chain Transfer Reactions: Unwanted side reactions, such as "back-biting" or cross-metathesis between growing polymer chains, can lead to a wider range of polymer sizes.[3][7][8][9]
-
Inhibitor Concentration: In frontal polymerization, the concentration of the inhibitor can affect the ratio of initiation to propagation rates.[6]
Solutions:
-
Utilize a More Active Initiator: Employing a catalyst with a faster initiation rate, such as Grubbs' third-generation catalyst, can lead to more simultaneous chain growth and a narrower PDI.[5][6]
-
Add an Excess of Ligand/Inhibitor: The addition of excess organic ligands, such as 3-bromopyridine, can suppress side reactions and favor the propagation of polymer chains, resulting in better molecular weight control.[7]
-
Optimize Inhibitor Loading in Frontal Polymerization: Increasing the inhibitor loading can lower both initiation and propagation rates, but often lowers the propagation rate more significantly, leading to a more controlled polymerization and narrower PDI.[6]
Q3: My polymerization reaction is not initiating or is proceeding very slowly. What could be the issue?
Possible Causes:
-
Catalyst Deactivation: As mentioned, impurities are a primary cause of catalyst deactivation.
-
Low Reaction Temperature: The reaction temperature may be too low for the specific catalyst and monomer system to achieve an adequate initiation rate.
-
Steric Hindrance: If using a substituted cyclooctadiene, steric bulk around the double bond can hinder the approach of the catalyst.
Solutions:
-
Verify Reagent Purity: Double-check the purity of the monomer and solvent, and ensure the reaction is set up under strictly inert conditions.
-
Increase Reaction Temperature: Gradually increasing the reaction temperature can enhance the rate of initiation and propagation. However, be aware that temperature can also influence the polymer's microstructure (cis/trans content).
-
Choose a Less Sterically Demanding Catalyst: If steric hindrance is a concern, a catalyst with smaller ligands may be more effective.
Frequently Asked Questions (FAQs)
Q1: Which Grubbs catalyst is best for this compound polymerization?
The choice of catalyst depends on the specific requirements of your experiment:
-
Grubbs' First Generation (G1): While a pioneering catalyst, it generally shows lower activity and may be less effective for low-strain monomers like this compound.
-
Grubbs' Second Generation (G2): Offers higher activity and better thermal stability than G1. It is a robust choice for many applications.
-
Grubbs' Third Generation (G3): Provides the best results in many cases due to its high activity and excellent functional group tolerance.[5]
-
Hoveyda-Grubbs Catalysts: These are known for their high stability and are particularly useful when slow initiation is desired or when dealing with challenging substrates.[1][10]
Q2: What is the optimal temperature for the polymerization of this compound?
The optimal temperature can vary depending on the catalyst used and the desired polymer properties. Many polymerizations are conducted at room temperature.[11] However, the temperature can be adjusted to influence the polymer's microstructure. For instance, in frontal polymerization, higher peak temperatures can lead to a mixture of cis and trans isomers in the resulting poly(cyclooctadiene).
Q3: Which solvent should I use for the polymerization?
Solvent choice can significantly impact the polymerization. Dichloromethane (CH2Cl2) is a commonly used solvent that often yields high molecular weight polymers.[11] Other solvents like toluene (B28343) and chloroform (B151607) have also been used. It is crucial to use high-purity, dry, and degassed solvents to prevent catalyst deactivation.
Q4: How can I control the molecular weight of the resulting polymer?
The molecular weight of the polymer can be controlled by adjusting the monomer-to-catalyst ratio.[12] A higher ratio will generally result in a higher molecular weight polymer. The use of chain transfer agents (CTAs) can also be employed to control chain length.[8][9]
Q5: How do I purify the this compound monomer before use?
A standard purification procedure involves drying the monomer over a drying agent like calcium hydride followed by distillation under an inert atmosphere.[3] It is essential to remove any water, oxygen, or other impurities that could interfere with the catalyst.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various studies on the ring-opening metathesis polymerization (ROMP) of cyclooctadiene derivatives.
Table 1: Influence of Catalyst Type on Polymer Properties
| Catalyst | Monomer | Monomer/Catalyst Ratio | Solvent | Time (h) | M_n (kDa) | PDI (M_w/M_n) |
| Hoveyda-Grubbs 2nd Gen | 5-acetyloxycyclooct-1-ene | - | - | - | 1.6 | 1.6 |
| Grubbs 2nd Gen | 5-thio-6-chlorocyclooctene | 20:1 | - | 24 | 6.8 | 1.65 |
| Grubbs 2nd Gen | 5-thio-6-chlorocyclooctene | 100:1 | - | 24 | 109 | 1.71 |
Table 2: Effect of Reaction Temperature on Polymer Properties
| Monomer | Catalyst | Monomer/Catalyst Ratio | Temperature (°C) | M_n (kDa) | PDI (M_w/M_n) |
| 5-thio-6-chlorocyclooctene | Grubbs 2nd Gen | 100:1 | Room Temp | 109 | 1.71 |
| 5-thio-6-chlorocyclooctene | Grubbs 2nd Gen | 100:1 | 45 | 106 | 1.62 |
Experimental Protocols
Detailed Methodology for ROMP of this compound
This protocol is a representative example for the ring-opening metathesis polymerization of this compound using a second-generation Grubbs catalyst.
Materials:
-
This compound (purified by distillation over calcium hydride)
-
Grubbs' Second Generation Catalyst
-
Dichloromethane (CH2Cl2), dry and degassed
-
Ethyl vinyl ether (for quenching)
-
Methanol (for precipitation)
-
Schlenk flask with a magnetic stir bar (oven-dried)
-
Syringes and needles (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In an inert atmosphere glovebox or using Schlenk line techniques, dissolve the Grubbs' second-generation catalyst in dry, degassed CH2Cl2 in a Schlenk flask to prepare the catalyst solution. A typical concentration would be around 4 mg of catalyst per 1 mL of solvent.
-
Reaction Setup: In a separate oven-dried flask under an inert atmosphere, add the purified this compound.
-
Initiation: While rapidly stirring the monomer, inject the catalyst solution into the flask in one portion.
-
Polymerization: Allow the reaction to stir at room temperature under an inert atmosphere. The reaction time can vary, but a typical duration is 30 minutes.[11]
-
Quenching: To terminate the polymerization, add an excess of ethyl vinyl ether to the reaction mixture and stir for an additional 60 minutes.[11] Ethyl vinyl ether reacts with the active catalyst, rendering it inactive.
-
Precipitation: Add the polymer solution dropwise to a large volume of rapidly stirring methanol. The polymer will precipitate as a solid.
-
Isolation: Collect the precipitated polymer by filtration. It may be necessary to filter the solution multiple times to collect all of the product.[11]
-
Drying: Dry the isolated polymer under vacuum to a constant weight.
-
Characterization: Characterize the polymer using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC) to determine its structure, molecular weight, and polydispersity.
Visualizations
Caption: General workflow for the ring-opening metathesis polymerization of this compound.
Caption: Troubleshooting decision tree for common issues in this compound polymerization.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. React App [pmc.umicore.com]
- 3. An Efficient Approach to Surface-Initiated Ring-Opening Metathesis Polymerization of Cyclooctadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Weight Control in Frontal Ring‐Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Controlled Ring-Opening Metathesis of 8-Membered Cyclic Olefins Through the Addition of Excess Ligand - American Chemical Society [acs.digitellinc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Practical Route for Catalytic Ring-Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ring-opening metathesis polymerization with the second generation Hoveyda-Grubbs catalyst: an efficient approach toward high-purity functionalized macrocyclic oligo(cyclooctene)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 1,3-Cyclooctadiene Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3-cyclooctadiene (B162279) derivatives for improved yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of the Desired this compound Product
-
Question: My reaction is resulting in a low yield of the target this compound derivative. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors, including suboptimal reaction conditions, reagent quality, and the presence of side reactions.[1] Here are key areas to investigate:
-
Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[1] For instance, in Diels-Alder reactions, increasing the reaction time and using an excess of the diene can improve yields.[2][3] For reactions catalyzed by Lewis acids, such as those involving cinnamaldehyde (B126680) derivatives, catalysts like TsOH, BF₃·OEt₂, LiClO₄, and TiCl₄ have been shown to be effective.[2] In some cases, milder conditions can be achieved with specific catalysts; for example, using ZnBr₂ can lower the required temperature from 100 °C to 60 °C.[3]
-
Reagent Purity: The purity of starting materials is crucial. Impurities can interfere with the reaction, poison catalysts, or lead to the formation of unwanted byproducts.[1] Ensure all reactants and solvents are of high purity and are properly dried when necessary.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. For example, in Vilsmeier-Haack formylation reactions, the generation of byproducts can be a significant issue, leading to poor yields of the target dienal.[2] Careful control of reaction conditions can help minimize these side reactions.
-
Stereoselectivity: In reactions where multiple stereoisomers can be formed, controlling the stereoselectivity is essential for maximizing the yield of the desired isomer. The choice of catalyst and reaction conditions plays a critical role here. For instance, in organocatalytic cycloadditions, the catalyst can influence the diastereomeric ratio.[3]
-
Issue 2: Formation of Significant Amounts of Byproducts
-
Question: My reaction is producing a complex mixture with significant amounts of byproducts, making purification difficult and lowering the overall yield. What strategies can I employ to minimize byproduct formation?
-
Answer: Minimizing byproduct formation is key to achieving a high yield and simplifying purification. Consider the following approaches:
-
Optimize Reaction Conditions: As with low yields, suboptimal conditions are a primary cause of byproduct formation. A systematic optimization of temperature, pressure, and reaction time can significantly improve selectivity. For example, in the reductive amination of 1,3-cyclohexanedione, solvent choice has a major impact on byproduct distribution, with moderately polar solvents like 1,4-dioxane (B91453) showing better results than highly polar or non-polar solvents.[4]
-
Catalyst Selection: The choice of catalyst can dramatically influence the reaction pathway and selectivity. For instance, in the synthesis of azaheterocycles from this compound derivatives via ring-rearrangement metathesis, different ruthenium-based catalysts (e.g., Grubbs first and second generation, Hoveyda-Grubbs second generation) show varying efficiencies and selectivities for the desired product.[5]
-
Protecting Groups: In cases where starting materials have multiple reactive sites, the use of protecting groups can prevent unwanted side reactions. This is a common strategy in multi-step syntheses.
-
Order of Reagent Addition: The sequence in which reagents are added can be critical. For example, in organocatalyzed reactions, pre-forming an iminium salt before adding the acceptor aldehyde can minimize the formation of homo-dimers.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound derivatives and what are their typical yields?
A1: Common synthetic routes include:
-
Diels-Alder Reactions: This is a versatile method for constructing six-membered rings, which can be precursors to this compound systems. Yields can be excellent, often exceeding 90%, and can be further improved to as high as 97% by optimizing reactant ratios and reaction times.[2][3]
-
Dehydrobromination: This involves the elimination of HBr from a dibromocyclooctane precursor. This method can be challenging, with direct dehydrobromination sometimes failing to produce significant quantities of the desired enone.[6] A two-step protection/deprotection of a ketone moiety might be necessary to achieve better yields.[6]
-
Wacker-Tsuji Oxidation: This method has been successfully applied to the synthesis of cyclic 1,3-diones, which are key intermediates for some cyclooctyne (B158145) derivatives. This approach has been reported to yield over 15g of 1,3-cyclooctanedione with an overall yield of 29% over five steps.[6]
-
Ring-Rearrangement Metathesis (RRM): This is a powerful method for synthesizing novel functionalized azaheterocycles from this compound-based β-amino acids. Yields can be moderate to good, with reports of up to 68% for specific transformations.[5]
Q2: How can I improve the yield of my Diels-Alder reaction for the synthesis of a this compound precursor?
A2: To improve the yield of a Diels-Alder reaction, consider the following:
-
Reactant Stoichiometry: Using an excess of the diene component can drive the reaction to completion and increase the yield.[2][3]
-
Reaction Time: Increasing the reaction time can also lead to higher conversion and improved yields.[2][3]
-
Catalysis: The use of Lewis acids (e.g., ZnBr₂, LiClO₄/Et₂O, TsOH, BF₃·OEt₂) can catalyze the reaction, often allowing for lower reaction temperatures and improved efficiency.[2][3]
Q3: What purification techniques are most effective for this compound derivatives?
A3: The choice of purification technique depends on the properties of the specific derivative. Common methods include:
-
Column Chromatography: This is a widely used technique for separating the desired product from unreacted starting materials and byproducts.[1]
-
Distillation: For volatile derivatives, distillation under reduced pressure can be an effective purification method.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be used to obtain highly pure material.
-
High-Performance Liquid Chromatography (HPLC): For complex mixtures or when high purity is required, preparative HPLC is a powerful tool.[7]
Quantitative Data Summary
| Reaction Type / Method | Starting Material(s) | Product Type | Catalyst / Conditions | Reported Yield (%) | Reference |
| Diels-Alder Reaction | Dicarbonitrile and Diene | 1,3-Cyclohexadienal precursor | Excess diene, increased reaction time | 90 - 97 | [2][3] |
| Elimination | Nitrile-containing adduct | Dienal precursor | NaOH in aqueous ethanol | 97 | [2][3] |
| Reductive Amination | 1,3-Cyclohexanedione | 1,3-Cyclohexanediamine | Raney Ni, optimized conditions | 53.1 | [4] |
| Oximation & Hydrogenation | Resorcinol (RES) | 1,3-Cyclohexanediamine | Two-step process | 75.2 (total) | [4] |
| Wacker-Tsuji Oxidation | Cyclooctanone derivative | 1,3-Cyclooctanedione | PdCl₂(CH₃CN)₂ / CuCl₂ | 29 (overall, 5 steps) | [6] |
| Ring-Rearrangement Metathesis | N-protected cyclic β-amino ester | Azaheterocycle | Grubbs 1st Gen. catalyst | 68 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Diels-Alder Reaction to Form a 1,3-Cyclohexadienal Precursor
-
Materials: Diene, dienophile (e.g., a dicarbonitrile), Lewis acid catalyst (optional, e.g., ZnBr₂), anhydrous solvent (e.g., toluene).
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the dienophile and the anhydrous solvent.
-
If using a catalyst, add the Lewis acid to the solution.
-
Add the diene (in excess, e.g., 1.2 equivalents) to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with an appropriate aqueous solution (e.g., saturated NaHCO₃ solution if an acid catalyst was used).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 2: General Procedure for Dehydrobromination
-
Materials: Dibromo-cycloalkane, strong base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)), solvent (e.g., toluene (B28343) or neat DBU).
-
Procedure:
-
In a round-bottom flask, dissolve the dibromo-cycloalkane in the chosen solvent.
-
Add the strong base (e.g., DBU) to the solution.
-
Heat the reaction mixture to a high temperature (e.g., 160 °C) and stir for the required time (e.g., 1 hour).[6]
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with dilute acid (e.g., 1M HCl) to remove the base, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: General experimental workflow for a Diels-Alder reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Mild, Large-Scale Synthesis of 1,3-Cyclooctanedione: Expanding Access to Difluorinated Cyclooctyne for Copper-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification Procedures for Synthetic Dyes | RTI [rti.org]
Technical Support Center: Stability and Long-Term Storage of 1,3-Cyclooctadiene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of 1,3-cyclooctadiene (B162279). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound?
A1: The primary stability concern for this compound is its propensity to undergo autoxidation in the presence of air (oxygen) to form explosive peroxides.[1][2][3] This process is a free radical chain reaction that is often initiated or accelerated by exposure to light and heat. As a conjugated diene, this compound is susceptible to oxidation, which can compromise its purity and pose a significant safety hazard.
Q2: What are the ideal long-term storage conditions for this compound?
A2: To ensure the long-term stability of this compound and minimize the risk of peroxide formation, it should be stored under the following conditions:
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent contact with oxygen.
-
Container: Use a tightly sealed, airtight container. Amber glass bottles are recommended to protect the compound from light.
-
Inhibitors: For long-term storage, the use of a stabilizer is often recommended. Commercial preparations of this compound may contain inhibitors like butylated hydroxytoluene (BHT) to prevent autoxidation.
Q3: How can I detect the presence of peroxides in my this compound sample?
A3: It is crucial to test for the presence of peroxides before using this compound, especially if it has been stored for an extended period or exposed to air. Several methods can be used for detection:
-
Visual Inspection: Check for the formation of crystals, a viscous liquid, or cloudiness in the sample, which can indicate the presence of dangerous levels of peroxides.
-
Peroxide Test Strips: Commercially available test strips provide a quick and semi-quantitative method for detecting hydroperoxides.
-
Potassium Iodide (KI) Test: A fresh solution of potassium iodide in glacial acetic acid can be added to a small sample of the diene. A yellow to brown color indicates the presence of peroxides.
Q4: What should I do if my this compound sample tests positive for peroxides?
A4: If peroxides are detected, the sample should be treated with caution. Do not distill or concentrate the solvent, as this can concentrate the explosive peroxides. For high levels of peroxides, especially if crystals are visible, the container should not be opened and should be disposed of as explosive waste according to your institution's safety protocols. For lower levels, peroxides can be removed by passing the diene through a column of activated alumina (B75360) or by treatment with a reducing agent like ferrous sulfate.
Q5: Can I use this compound that has been stored for a long time?
A5: Before using aged this compound, it is imperative to test for the presence of peroxides. If the sample is free of peroxides and has been stored under the recommended conditions, it can likely be used. However, for sensitive applications, it is advisable to re-purify the diene by distillation from a suitable drying agent under an inert atmosphere, after ensuring it is free of peroxides.
Troubleshooting Guides
Issue 1: Inconsistent or Low Yields in Diels-Alder Reactions
| Possible Cause | Troubleshooting Step |
| Purity of this compound: The presence of oxidation products or other impurities can interfere with the reaction. | Test for peroxides. If present, purify the diene by passing it through activated alumina. For other impurities, consider distillation under reduced pressure. |
| Diene Conformation: this compound must be in the s-cis conformation to participate in the Diels-Alder reaction.[6] | While cyclic dienes like this compound are generally locked in a reactive conformation, high reaction temperatures can sometimes lead to side reactions. Optimize the reaction temperature. |
| Reaction Conditions: Incorrect solvent, temperature, or reaction time can lead to poor yields. | Review the literature for optimal conditions for your specific dienophile. Consider performing the reaction at a lower temperature for a longer duration. |
Issue 2: Unexpected Side Products in Metal-Catalyzed Reactions
| Possible Cause | Troubleshooting Step |
| Ligand Scrambling or Displacement: this compound can sometimes act as a ligand itself, potentially displacing other ligands from the metal center. | Use a higher concentration of the desired ligand or choose a metal precursor that is less prone to ligand exchange. |
| Isomerization of the Diene: Some transition metal catalysts can promote the isomerization of this compound to other isomers, such as 1,5-cyclooctadiene.[7] | Screen different catalysts and reaction conditions to minimize isomerization. Analyze the crude reaction mixture by GC-MS or NMR to identify any isomeric impurities. |
| Presence of Peroxides: Peroxides can react with and deactivate the metal catalyst. | Always use peroxide-free this compound in metal-catalyzed reactions. |
Quantitative Stability Data
| Storage Condition | Temperature | Atmosphere | Light Exposure | Expected Shelf-Life (with inhibitor) |
| Ideal | 2-8°C | Inert (N₂ or Ar) | Dark (Amber bottle) | > 1 year |
| Sub-optimal | Room Temperature | Air | Dark (Amber bottle) | 6-12 months |
| Poor | Room Temperature | Air | Ambient Light | < 6 months |
Note: These are estimates. It is crucial to test for peroxides regularly, regardless of the storage time.
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This method can be used to determine the purity of this compound and identify potential degradation products.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (GC-MS).
-
Capillary column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable. A longer column (e.g., 150m) can provide better resolution for separating isomers and impurities.[1]
GC-MS Conditions (Example):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (e.g., 1 µL in 1 mL of a suitable solvent like hexane (B92381) or dichloromethane).
-
Inject 1 µL of the solution into the GC-MS.
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum (molecular ion at m/z 108).
-
Integrate the peak area of this compound and any impurity peaks to determine the relative purity.
-
Analyze the mass spectra of impurity peaks to identify potential degradation products, such as oxidation products (which may have molecular ions corresponding to the addition of one or more oxygen atoms) or isomers.
Protocol 2: Stability Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to monitor the degradation of this compound over time.
Instrumentation:
-
NMR spectrometer (300 MHz or higher is recommended for better resolution).
Sample Preparation:
-
Dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a ¹H and ¹³C NMR spectrum of the fresh sample to serve as a baseline (t=0).
-
Store the NMR tube under the desired test conditions (e.g., exposed to air and light at room temperature).
-
Acquire NMR spectra at regular intervals (e.g., daily or weekly).
Data Analysis:
-
In the ¹H NMR spectrum, monitor the integration of the olefinic protons of this compound. A decrease in this integration over time indicates degradation.
-
Look for the appearance of new signals in both the ¹H and ¹³C NMR spectra, which would indicate the formation of degradation products. Oxidation can lead to the formation of alcohols, epoxides, or other oxygenated species, which will have characteristic chemical shifts.
-
By comparing the integrals of the parent compound and the degradation products, the extent of degradation can be quantified.
Visualizations
Autoxidation Pathway of this compound
The following diagram illustrates a plausible autoxidation pathway for this compound, leading to the formation of hydroperoxides. This is a radical chain reaction involving initiation, propagation, and termination steps.
Caption: Autoxidation radical chain reaction mechanism for this compound.
Troubleshooting Workflow for Low Yield in a Diels-Alder Reaction
This workflow provides a logical sequence of steps to diagnose and resolve low yields in a Diels-Alder reaction involving this compound.
Caption: Troubleshooting workflow for low-yielding Diels-Alder reactions.
References
- 1. Cyclization–endoperoxidation cascade reactions of dienes mediated by a pyrylium photoredox catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | C8H12 | CID 299882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. chem.gla.ac.uk [chem.gla.ac.uk]
- 6. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 7. New reactions of 1,3- and 1,4-cyclooctadienes-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
Technical Support Center: Catalyst Removal in 1,3-Cyclooctadiene Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the removal of residual catalysts from reactions involving 1,3-cyclooctadiene (B162279).
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used in this compound reactions that require removal?
A1: The most prevalent catalysts are ruthenium-based, such as Grubbs and Hoveyda-Grubbs catalysts, for olefin metathesis reactions like Ring-Opening Metathesis Polymerization (ROMP). Palladium-based catalysts are also common for cross-coupling reactions. Both ruthenium and palladium residues are of concern due to their potential toxicity and interference with downstream applications, necessitating their removal to very low levels, often in the parts-per-million (ppm) range for pharmaceutical applications.
Q2: Why is it crucial to remove residual catalyst from my reaction product?
A2: Residual metal catalysts can lead to several undesirable outcomes. They can cause product decomposition or isomerization of double bonds over time.[1] In the context of drug development, regulatory bodies like the International Council for Harmonisation (ICH) impose strict limits on elemental impurities in active pharmaceutical ingredients (APIs). For instance, palladium is a Class 2B element with a permitted daily exposure of 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final drug product.
Q3: What are the general strategies for removing residual catalysts?
A3: There are three primary approaches to catalyst removal:
-
Precipitation/Crystallization: The metal impurities are converted into an insoluble form and removed by filtration.
-
Extraction/Solubilization: The metal species are selectively dissolved in a phase separate from the product.
-
Adsorption: The metal species are adsorbed onto a solid support, which is then filtered off. This is a very common and effective method.
Q4: What are "scavengers" and how do they work for catalyst removal?
A4: Scavengers are compounds or functionalized solid supports that selectively bind to the metal catalyst. For ruthenium, common scavengers include triphenylphosphine (B44618) oxide (TPPO), dimethyl sulfoxide (B87167) (DMSO), tris(hydroxymethyl)phosphine, and isocyanides.[1][2] For palladium, thiol-based scavengers, activated carbon, and reagents like trimercaptotriazine (TMT) are effective.[3] Solid-supported scavengers, often based on silica (B1680970) or polymer resins, are particularly useful as they can be easily removed by filtration.
Q5: Can standard silica gel chromatography remove residual catalysts effectively?
A5: While silica gel chromatography can reduce catalyst levels, it is often insufficient to meet the stringent requirements for pharmaceutical applications.[4] Highly colored ruthenium byproducts can be particularly difficult to remove completely with silica gel alone.[1] Combining chromatography with a pre-treatment using a scavenger is often a more effective strategy.
Troubleshooting Guides
Issue 1: The purified product remains colored (e.g., pink, brown, or black).
-
Potential Cause: Incomplete removal of colored ruthenium or palladium byproducts.
-
Troubleshooting Steps:
-
Pre-treatment with a Scavenger: Before chromatography, treat the crude reaction mixture with a suitable scavenger. For ruthenium, a combination of triphenylphosphine oxide (TPPO) or DMSO and subsequent filtration through a silica gel plug is a proven method.[1] For palladium, activated carbon or a thiol-based scavenger can be used.[3]
-
Optimize Scavenging Conditions: Ensure you are using a sufficient excess of the scavenger (e.g., 50 equivalents of TPPO/DMSO relative to the catalyst) and adequate treatment time (8-12 hours is often recommended for TPPO/DMSO).[1]
-
Use a Different Scavenger: If one scavenger is ineffective, try another. For instance, isocyanide-based scavengers can be very effective for ruthenium removal.[5]
-
Consider Oxidation State: The effectiveness of a scavenger can depend on the oxidation state of the metal. Ensure the chosen scavenger is appropriate for the likely state of your catalyst residue.
-
Issue 2: Low product recovery after purification.
-
Potential Cause: Non-specific binding of the product to the adsorbent (e.g., activated carbon, scavenger resin).
-
Troubleshooting Steps:
-
Reduce Adsorbent Amount: Use the minimum amount of adsorbent necessary for effective catalyst removal. A preliminary small-scale experiment can help determine the optimal amount.
-
Wash the Adsorbent Thoroughly: After filtration, wash the solid adsorbent with a fresh portion of the solvent to recover any adsorbed product.
-
Change the Solvent: The solvent can influence the product's affinity for the adsorbent. A different solvent might reduce non-specific binding.
-
Screen Different Scavengers: Some scavenger resins have lower non-specific binding properties than others. Test a few different types to find the best one for your product.[3]
-
Issue 3: Incomplete catalyst removal even after using a scavenger.
-
Potential Cause: The catalyst may be entrapped within a viscous polymer matrix, limiting its accessibility to the scavenger. This is particularly relevant for ROMP of this compound.
-
Troubleshooting Steps:
-
Dilute the Solution: For viscous polymer solutions, dilute the reaction mixture with a suitable solvent to reduce viscosity and improve mass transfer. This allows the scavenger to access the catalyst more effectively.[3]
-
Increase Temperature and Time: Gently heating the mixture (if your product is stable) and increasing the stirring time can enhance the efficiency of the scavenger.
-
Consider a Homogeneous Scavenger: If a solid-supported scavenger is not working, a soluble scavenger that can be removed later by extraction or precipitation might be more effective.
-
Precipitation of the Polymer: Dissolve the crude polymer in a good solvent and then precipitate it by adding a non-solvent. The catalyst residues may remain in the solvent phase. This process can be repeated for higher purity.[6]
-
Data Presentation: Efficiency of Catalyst Removal Methods
The following table summarizes the efficiency of various methods for removing residual ruthenium and palladium catalysts.
| Catalyst Type | Removal Method | Reagent/Adsorbent | Initial Metal Conc. | Final Metal Conc. | Efficiency | Reaction Context | Reference |
| Ruthenium | Adsorption/Complexation + Filtration | TPPO (50 eq.) + Silica Gel | N/A | Low levels | High | Olefin Metathesis | [1] |
| Ruthenium | Adsorption/Complexation + Filtration | DMSO (50 eq.) + Silica Gel | N/A | Low levels | High | Olefin Metathesis | [1] |
| Ruthenium | Scavenging in Continuous Flow | Polar Ru catalyst + Isocyanide Scavenger | N/A | 0.6 ppm | >99% | Ring-Closing Metathesis (RCM) | [7] |
| Ruthenium | Scavenging | Isocyanide Scavengers | N/A | <0.0015 ppm | >99.9% | Olefin Metathesis | [5] |
| Ruthenium | Scavenging with SPE Cartridges | SiliaBond® DMT (8 eq.) | 500 ppm | <1 ppm | >99.8% | Grubbs II Catalyst in DCM | [8] |
| Palladium | Scavenging with Resin | SiliaMetS Thiol (50 wt%) | 1300 ppm | 2 ppm | >99.8% | Buchwald-Hartwig Amination | [9] |
| Palladium | Scavenging with Resin | PhosphonicS SPM32 | ~2100 ppm | ~10 ppm (20h) | >99.5% | Pd(OAc)₂ in Acetonitrile | [10] |
| Palladium | Chromatography + Scavenging | Si-TMT Resin | ~5000 ppm (crude) | <50 ppm | >99% | Suzuki-Miyaura / Buchwald-Hartwig | [4][11] |
| Palladium | Adsorption | Carboxen® 564 (Carbon Adsorbent) | 1250 ppm | ~125 ppm (24h, 40°C) | 90% | Pd Catalyst in Methanol | [12] |
Experimental Protocols
Protocol 1: Removal of Ruthenium Catalyst (Grubbs Type) using TPPO/Silica Gel
-
Objective: To remove residual ruthenium catalyst from an olefin metathesis reaction mixture.
-
Materials:
-
Crude reaction mixture containing the product and ruthenium catalyst.
-
Triphenylphosphine oxide (TPPO) or Dimethyl sulfoxide (DMSO).
-
Silica gel.
-
An appropriate organic solvent (e.g., dichloromethane, ethyl acetate).
-
Filter funnel and flask.
-
-
Procedure:
-
Upon completion of the metathesis reaction, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
-
Re-dissolve the crude product in a minimal amount of a suitable organic solvent.
-
Add TPPO or DMSO (typically 50 equivalents relative to the amount of catalyst used) to the solution.
-
Stir the mixture at room temperature for a minimum of 8 hours, though 12 hours is optimal for best results.[1]
-
Prepare a short plug of silica gel (approximately 5-10 cm) in a filter funnel or a flash column.
-
Apply the treated reaction mixture directly to the top of the silica gel plug.
-
Elute the product from the silica gel using an appropriate solvent or solvent system, collecting the filtrate.
-
The ruthenium byproducts, now complexed with TPPO or DMSO, will be strongly adsorbed onto the silica gel.
-
Concentrate the filtrate under reduced pressure to obtain the purified product.
-
Analyze the product for residual ruthenium content using a suitable analytical technique (e.g., ICP-MS).
-
Protocol 2: Removal of Palladium Catalyst using a Thiol-Based Scavenger Resin
-
Objective: To remove residual palladium catalyst from a cross-coupling reaction mixture.
-
Materials:
-
Crude reaction mixture containing the product and palladium catalyst.
-
Thiol-functionalized silica or polymer resin (e.g., SiliaMetS® Thiol).
-
An appropriate organic solvent.
-
Stirring vessel.
-
Filtration apparatus (e.g., Büchner funnel, filter paper).
-
-
Procedure:
-
Dissolve the crude reaction product in a suitable organic solvent. The choice of solvent may impact scavenger efficiency.[3]
-
Add the thiol scavenger resin to the solution. A typical loading is 3-5 equivalents relative to the initial amount of palladium catalyst, or as recommended by the manufacturer.[3]
-
Stir the suspension at room temperature or with gentle heating (e.g., 35-40 °C) for a period of 2 to 24 hours. The optimal time may need to be determined experimentally.[9][12]
-
Monitor the removal of palladium by taking small aliquots of the solution over time and analyzing them (e.g., by TLC if the palladium complex is colored, or by a rapid analytical method if available).
-
Once the scavenging is complete, filter the mixture to remove the resin.
-
Wash the collected resin on the filter with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the filtrate and the washings, and concentrate under reduced pressure to yield the purified product.
-
Quantify the residual palladium content in the final product using ICP-MS.[4][11]
-
Visualizations
Caption: General workflow for catalyst removal.
References
- 1. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 2. Olefin Metathesis in Continuous Flow Reactor Employing Polar Ruthenium Catalyst and Soluble Metal Scavenger for Instant Purification of Products of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. silicycle.com [silicycle.com]
- 9. silicycle.com [silicycle.com]
- 10. spinchem.com [spinchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Characterization of unexpected byproducts in 1,3-cyclooctadiene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-cyclooctadiene (B162279). The information focuses on identifying and characterizing unexpected byproducts that may arise during the synthesis, particularly through the common method of isomerizing 1,5-cyclooctadiene (B75094).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory methods for synthesizing this compound include:
-
Isomerization of 1,5-cyclooctadiene: This is a widely used method that employs transition metal catalysts, such as those based on rhodium, to facilitate the migration of the double bonds.
-
Diels-Alder Reaction: This method involves the reaction of a diene with a dienophile, though it is less common for the direct synthesis of unsubstituted this compound.
-
Dehydrogenation of Cyclooctane: This method typically requires high temperatures and catalysts and is less common in a laboratory setting for this specific target.
Q2: What are the expected and unexpected byproducts in the synthesis of this compound via isomerization of 1,5-cyclooctadiene?
A2: Besides the starting material (1,5-cyclooctadiene) and the desired product (this compound), several other isomers and related compounds can be formed. Common byproducts include:
-
1,4-Cyclooctadiene: Another isomeric form of cyclooctadiene.
-
Cyclooctene (B146475): A result of partial reduction or disproportionation.
-
Cyclooctane: A result of complete reduction of the diene.
-
4-Vinylcyclohexene: A dimerization product of butadiene, which can be a contaminant in the starting material or formed under certain conditions.
-
Higher oligomers and polymers: These can form, especially at higher temperatures or catalyst concentrations.
Q3: Which analytical techniques are best for identifying and quantifying the product and byproducts?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating the volatile components of the reaction mixture and providing initial identification based on fragmentation patterns and retention times.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for unambiguous structure elucidation and for determining the isomeric purity of the product. The chemical shifts of the olefinic and allylic protons are particularly diagnostic for distinguishing between different cyclooctadiene isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via isomerization.
| Issue | Potential Cause | Recommended Action |
| Low conversion of 1,5-cyclooctadiene | 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Presence of catalyst poisons (e.g., water, oxygen). | 1. Use a freshly prepared or properly stored catalyst. Consider preparing a catalyst precursor like chloro(1,5-cyclooctadiene)rhodium(I) dimer. 2. Monitor the reaction progress by GC and adjust the reaction time or temperature as needed. Be cautious as higher temperatures may promote byproduct formation. 3. Ensure all solvents and reagents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| High percentage of 1,4-cyclooctadiene | The catalyst or reaction conditions favor the formation of the 1,4-isomer. | Modify the catalyst system. Different ligands on the metal center can influence the regioselectivity of the isomerization. A systematic screening of catalysts may be necessary. |
| Presence of cyclooctene and cyclooctane | 1. Hydrogen source in the reaction mixture (e.g., solvent, impurities). 2. Disproportionation side reactions. | 1. Use aprotic, anhydrous solvents. Ensure the starting diene is free of impurities that could act as hydrogen donors. 2. Lowering the reaction temperature may reduce the rate of disproportionation. |
| Formation of 4-vinylcyclohexene | This is often a result of butadiene dimerization. The starting 1,5-cyclooctadiene may be contaminated with butadiene or reaction conditions may be promoting its formation and subsequent dimerization. | Purify the starting 1,5-cyclooctadiene by distillation before use. Ensure the reaction temperature is appropriate to avoid decomposition that might lead to butadiene formation. |
| Polymerization of the diene | High catalyst concentration, high temperature, or extended reaction times can lead to polymerization. | Reduce the catalyst loading. Optimize the reaction temperature and time to favor isomerization over polymerization. Monitor the reaction closely and stop it once a satisfactory conversion is achieved. |
Data Presentation: Byproduct Characterization
The following tables summarize key analytical data for the identification of this compound and its common byproducts.
Table 1: Gas Chromatography (GC) and Mass Spectrometry (MS) Data
| Compound | Typical Retention Time | Key Mass Spectral Fragments (m/z) |
| This compound | Isomer-dependent | Molecular Ion: 108. Common fragments for cyclic C8H12 isomers include 93, 91, 79, 77, 67, 66. The fragmentation pattern of alkenes is often characterized by clusters of ions separated by 14 mass units (CH₂).[1] |
| 1,5-Cyclooctadiene | Isomer-dependent | Molecular Ion: 108. Similar fragmentation pattern to other cyclooctadiene isomers. |
| 1,4-Cyclooctadiene | Isomer-dependent | Molecular Ion: 108. Similar fragmentation pattern to other cyclooctadiene isomers.[2] |
| Cyclooctene | Shorter than dienes | Molecular Ion: 110. |
| 4-Vinylcyclohexene | Varies | Molecular Ion: 108. Characteristic fragments include 93, 79, 78, 77, 66, 54.[3][4] |
Note: Retention times are highly dependent on the GC column and conditions and should be determined with standards.
Table 2: ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| This compound | ~5.5-6.0 (m, 4H, olefinic), ~2.2-2.4 (m, 4H, allylic), ~1.5 (m, 4H, aliphatic) | Olefinic carbons: ~125-135, Aliphatic carbons: ~28 |
| 1,5-Cyclooctadiene | ~5.6 (m, 4H, olefinic), ~2.3 (m, 8H, allylic) | Olefinic carbons: ~128-130, Aliphatic carbons: ~26 |
| 1,4-Cyclooctadiene | ~5.4-5.7 (m, 4H, olefinic), ~2.7 (m, 4H, allylic), ~2.2 (m, 4H, aliphatic) | Olefinic carbons: ~129, Aliphatic carbons: ~26, ~29[2] |
| Cyclooctene | ~5.6 (m, 2H, olefinic), ~2.1 (m, 4H, allylic), ~1.5 (m, 8H, aliphatic) | Olefinic carbons: ~130, Aliphatic carbons: ~26, ~27, ~30 |
Note: Chemical shifts are approximate and can vary based on solvent and spectrometer frequency. These values serve as a general guide for distinguishing isomers.
Experimental Protocols
Protocol 1: Synthesis of Chloro(1,5-cyclooctadiene)rhodium(I) Dimer Catalyst Precursor
This protocol is for the synthesis of a common catalyst precursor used in isomerization reactions.[5][6]
Materials:
-
Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)
-
cis,cis-1,5-Cyclooctadiene
-
Sodium carbonate (optional, if the RhCl₃·3H₂O is acidic)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine RhCl₃·3H₂O and an excess of cis,cis-1,5-cyclooctadiene in ethanol.
-
If the rhodium salt is known to be acidic, add a small amount of sodium carbonate.
-
Heat the mixture to reflux under an inert atmosphere for 18-24 hours.
-
Cool the reaction mixture to room temperature.
-
The orange, solid product will precipitate. Collect the solid by filtration.
-
Wash the solid with ethanol and dry it under a vacuum.
-
The product can be recrystallized from dichloromethane/diethyl ether to yield orange prisms.
Protocol 2: General Procedure for Isomerization of 1,5-Cyclooctadiene
This is a general procedure and may require optimization for specific catalyst systems.
Materials:
-
Chloro(1,5-cyclooctadiene)rhodium(I) dimer or another suitable catalyst
-
1,5-Cyclooctadiene (purified by distillation)
-
Anhydrous, degassed solvent (e.g., THF, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the rhodium catalyst in the anhydrous solvent.
-
Add the purified 1,5-cyclooctadiene to the catalyst solution.
-
Stir the reaction mixture at the desired temperature (this may range from room temperature to reflux, depending on the catalyst).
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS.
-
Once the desired conversion is reached, cool the reaction mixture.
-
The catalyst can be removed by passing the mixture through a short plug of silica (B1680970) gel or alumina.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation to separate the this compound from any remaining starting material and byproducts.
Visualizations
Diagram 1: Experimental Workflow for Byproduct Identification
Caption: Workflow for the identification and characterization of byproducts.
Diagram 2: Logical Troubleshooting Flowchart
References
Technical Support Center: Scalability Challenges in Reactions Involving 1,3-Cyclooctadiene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-cyclooctadiene (B162279). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up reactions involving this versatile cyclic diene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions with this compound?
A1: Scaling up reactions involving this compound presents several key challenges that can impact reaction efficiency, product purity, and overall process safety. These include:
-
Side Reactions and Isomerization: At higher temperatures and concentrations, the likelihood of side reactions, such as oligomerization or isomerization to other cyclooctadiene isomers, increases.
-
Catalyst Deactivation: Catalysts, particularly those used in hydrogenation or metathesis, can be susceptible to poisoning by impurities present in technical-grade this compound or formed during the reaction.[1][2]
-
Heat and Mass Transfer Limitations: Exothermic reactions can be difficult to control on a large scale due to the lower surface-area-to-volume ratio of larger reactors, potentially leading to temperature gradients and the formation of undesired byproducts.[3][4][5]
-
Purification Difficulties: Separating the desired product from unreacted starting material, isomers, and oligomeric byproducts can be challenging at an industrial scale, often requiring significant downstream processing.
-
Safety Concerns: this compound is flammable and can form explosive peroxides upon exposure to air.[6] Handling large quantities requires strict adherence to safety protocols.
Q2: How can I minimize the formation of byproducts during a large-scale Diels-Alder reaction with this compound?
A2: In Diels-Alder reactions, this compound can act as both the diene and dienophile, leading to dimerization and oligomerization, especially at elevated temperatures.[7] To mitigate this:
-
Control Temperature: Maintain the lowest effective reaction temperature to favor the desired cycloaddition over side reactions.
-
Optimize Reactant Addition: A slow, controlled addition of the dienophile to a solution of this compound can help maintain a low concentration of the dienophile, minimizing its self-reaction and reactions with the product.
-
Use a Catalyst: Lewis acid catalysts can accelerate the desired Diels-Alder reaction, often allowing for lower reaction temperatures and shorter reaction times, which can suppress byproduct formation.[8]
-
Solvent Selection: The choice of solvent can influence reaction rates and selectivities.[6][9] Greener solvents like water or deep eutectic solvents have been shown to accelerate Diels-Alder reactions.[6]
Q3: My catalyst is deactivating during the hydrogenation of this compound. What are the likely causes and solutions?
A3: Catalyst deactivation in hydrogenation reactions is a common issue on an industrial scale.[10] Potential causes include:
-
Poisoning by Impurities: Technical-grade this compound may contain sulfur or other compounds that can poison noble metal catalysts like palladium and platinum.[1][2]
-
Fouling: Oligomeric byproducts can deposit on the catalyst surface, blocking active sites.
-
Sintering: High localized temperatures can cause the metal particles of the catalyst to agglomerate, reducing the active surface area.
Troubleshooting Steps:
-
Feedstock Purification: Pretreat the this compound feed to remove potential catalyst poisons.
-
Catalyst Selection: Choose a catalyst that is more resistant to poisoning. For example, some bimetallic catalysts show enhanced stability.
-
Reaction Conditions: Operate at the lowest possible temperature and pressure that still provide a good reaction rate to minimize sintering and byproduct formation.
-
Catalyst Regeneration: Investigate if the catalyst can be regenerated, for example, by a high-temperature treatment to burn off coke deposits.
Troubleshooting Guides
Problem 1: Low Yield and/or Selectivity in a Scaled-Up Cycloaddition Reaction
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Temperature Control | Implement more efficient reactor cooling and monitoring. Consider a fed-batch process to control the rate of heat generation.[3][4] | Improved selectivity by minimizing temperature-dependent side reactions. |
| Suboptimal Mixing | Increase agitation speed or modify the reactor/impeller design to ensure homogeneous mixing.[3] | Consistent reaction rates throughout the reactor volume, reducing localized high concentrations of reactants that can lead to byproducts. |
| Incorrect Stoichiometry | Re-verify the molar ratios of reactants being added, accounting for any potential losses during transfer at a larger scale. | Improved conversion of the limiting reagent and reduced levels of unreacted starting materials. |
| Solvent Effects | Evaluate the reaction in different solvents to find one that enhances the rate and selectivity of the desired pathway.[9][11] | Increased yield and purity of the desired product. |
Problem 2: Difficulty in Purifying the Product from a Large-Scale Reaction
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Formation of Close-Boiling Isomers | Optimize reaction conditions (temperature, catalyst) to improve stereoselectivity. Employ high-efficiency fractional distillation or preparative chromatography for separation. | Improved product purity. |
| Presence of Oligomeric Byproducts | Adjust reactant concentrations or addition rates to minimize oligomerization. Consider a purification method that targets the removal of higher molecular weight species, such as precipitation or size-exclusion chromatography. | Easier isolation of the desired monomeric product. |
| Product Instability during Workup | Perform workup and purification steps at lower temperatures. Use a non-acidic or non-basic workup if the product is sensitive to pH. | Minimized degradation of the target molecule. |
Experimental Protocols
Key Experiment: Scale-Up of a Diels-Alder Reaction
This protocol provides a general framework. Specific parameters should be optimized at each stage of scale-up.
1. Laboratory Scale (100 mL)
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve this compound (1 equivalent) in toluene.
-
Reactant Addition: Add the dienophile (1.1 equivalents) dropwise to the stirred solution at room temperature over 30 minutes.
-
Reaction: Heat the mixture to 80°C and monitor the reaction progress by TLC or GC.
-
Workup: After completion, cool the reaction to room temperature, wash with saturated sodium bicarbonate solution and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
2. Pilot Scale (10 L)
-
Reaction Setup: In a 10 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, and a cooling/heating jacket, charge a solution of this compound in toluene.
-
Reactant Addition: Add the dienophile via a metering pump over 2 hours, monitoring the internal temperature closely.
-
Reaction: Maintain the reaction temperature at 80°C using the reactor jacket. Take samples periodically for in-process control (IPC) analysis by GC.
-
Workup: Upon completion, cool the reactor contents to 20°C. Transfer the mixture to a larger vessel for aqueous workup.
-
Purification: Concentrate the organic phase and purify by vacuum distillation.
Data Presentation
Table 1: Impact of Scale-Up on Key Reaction Parameters
| Parameter | Laboratory Scale (e.g., 100 mL) | Pilot Scale (e.g., 10 L) | Industrial Scale (e.g., 1000 L) | Potential Challenges |
| Heat Transfer | High surface area to volume ratio, efficient heat dissipation. | Reduced surface area to volume ratio, potential for hot spots.[3][5] | Low surface area to volume ratio, significant heat removal challenges.[3][5] | Runaway reactions, byproduct formation. |
| Mixing Time | Fast, typically seconds. | Slower, can be minutes. | Can be significantly longer, leading to concentration gradients.[3] | Inconsistent reaction rates, reduced selectivity. |
| Yield | Often high and optimized. | May decrease due to suboptimal conditions. | Can be lower without careful process control. | Economic viability of the process. |
| Purity | High, purification is straightforward. | May be lower due to increased byproducts. | Purification can be a major cost and technical hurdle. | Meeting product specifications. |
Visualizations
Caption: A typical experimental workflow for scaling up a chemical reaction.
Caption: A troubleshooting decision tree for addressing low yield or selectivity.
References
- 1. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 2. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 3. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 4. diva-portal.org [diva-portal.org]
- 5. Socratica [learn.socratica.com]
- 6. mdpi.com [mdpi.com]
- 7. Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 9. Solvent effects on the stereoselectivity of ketene–imine cycloaddition reactions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Technical Support Center: Managing Exothermic Reactions with 1,3-Cyclooctadiene
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 1,3-cyclooctadiene (B162279). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Troubleshooting Guides
Issue: Sudden and Rapid Temperature Increase (Thermal Runaway) During Polymerization
A sudden, uncontrolled increase in temperature during the polymerization of this compound is a sign of a thermal runaway reaction. These events are dangerous and can lead to pressure buildup, reactor failure, and release of flammable materials.[1][2][3][4] Immediate and correct action is critical.
Possible Causes:
-
Inadequate Heat Removal: The heat generated by the exothermic polymerization exceeds the cooling capacity of the reactor.[3][5] This is a common issue during scale-up.[3]
-
Incorrect Reagent Addition: Adding a catalyst or monomer too quickly can initiate polymerization at an uncontrollable rate.[1]
-
High Concentration of Reactants: Higher monomer concentrations can lead to a faster reaction rate and greater heat generation.[6]
-
Loss of Cooling: Failure of cooling systems (e.g., cooling bath, condenser water flow) is a primary cause of runaway reactions.[1][5]
-
Inadequate Agitation: Poor mixing can create localized hot spots where the reaction accelerates.[5]
Immediate Actions:
-
Alert Personnel: Immediately notify all personnel in the vicinity of the potential hazard.
-
Stop Reagent Addition: If applicable, immediately cease the addition of any further monomers or catalysts.
-
Emergency Cooling: If safe to do so, apply maximum cooling to the reactor. This may involve lowering the temperature of the cooling bath, increasing the flow of coolant, or adding a cold solvent (quenching).
-
Reaction Inhibition: If the reaction is equipped with an emergency inhibition system, activate it. A chemical inhibitor can stop the polymerization chain reaction.[7]
-
Evacuate: If the temperature continues to rise uncontrollably, evacuate the area immediately and follow your institution's emergency procedures.
Preventative Measures:
-
Calorimetric Studies: Before scaling up, perform reaction calorimetry to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for ensuring your cooling capacity is sufficient.
-
Controlled Addition: Add catalysts and monomers slowly and in a controlled manner to manage the rate of heat generation.
-
Dilution: Conducting the polymerization in an appropriate solvent can help to moderate the temperature by increasing the thermal mass of the system.[6]
-
Inhibitor Addition: For storage and some reaction setups, the presence of an inhibitor can prevent premature or unwanted polymerization.[8][]
-
Proper Equipment Setup: Ensure that the reactor is equipped with adequate cooling systems, reliable temperature monitoring, and effective agitation.
Issue: Formation of Peroxides in this compound
This compound can form explosive peroxides upon exposure to air.[10] These peroxides are sensitive to heat, friction, and shock, posing a significant explosion hazard, especially during distillation or concentration.[11][12]
Detection:
-
Visual Inspection: Check for the presence of crystals, precipitates, or a cloudy appearance in the liquid.[11][13] Discoloration may also indicate peroxide formation.
-
Peroxide Test Strips: Use commercially available test strips to determine the concentration of peroxides.
Immediate Actions if Peroxides are Detected or Suspected:
-
DO NOT MOVE THE CONTAINER if you observe crystals, a precipitate, or if the container has a rusted metal cap.[13]
-
Contact Safety Personnel: Immediately contact your institution's Environmental Health and Safety (EHS) department for guidance on safe handling and disposal.[14]
-
Avoid Heat and Friction: Do not heat, shake, or attempt to open a container suspected of containing high levels of peroxides.
Preventative Measures:
-
Date and Label: Clearly label all containers of this compound with the date received and the date opened.[12][15]
-
Inert Atmosphere: Store this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[13][14]
-
Limit Storage Time: Dispose of opened containers of this compound within a specified timeframe (typically 3-12 months, depending on storage conditions and whether inhibitors are present).[14]
-
Use of Inhibitors: Use this compound that contains an inhibitor, such as butylated hydroxytoluene (BHT), to slow down the rate of peroxide formation.[11] Note that inhibitors do not prevent peroxide formation indefinitely.[11]
-
Regular Testing: Regularly test opened containers for the presence of peroxides.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: The primary hazards are:
-
Flammability: It is a flammable liquid with a low flash point.[10] Vapors can form explosive mixtures with air.[10]
-
Exothermic Polymerization: It can undergo rapid, exothermic polymerization, which can lead to a thermal runaway if not controlled.[10]
-
Peroxide Formation: It can form explosive peroxides upon exposure to air and light.[10]
-
Health Hazards: It can cause skin and eye irritation and may be harmful if inhaled or absorbed through the skin.[10]
Q2: How should I store this compound?
A2: Store it in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[15] The container should be tightly sealed, and it is best stored under an inert atmosphere.[13][14] It should be kept away from oxidizing agents.
Q3: What are the signs of a potential runaway reaction?
A3: Key signs include:
-
A temperature increase that is faster than expected.
-
A rise in temperature even after cooling has been applied.
-
A noticeable increase in the viscosity of the reaction mixture.
-
An increase in pressure within the reactor.
Q4: Can I distill this compound?
A4: Distillation of this compound can be extremely hazardous due to the potential for concentrating explosive peroxides.[12] Before any distillation, the material must be tested for peroxides. If peroxides are present, they must be removed before proceeding. Never distill to dryness. [12]
Q5: What type of personal protective equipment (PPE) should I wear when working with this compound?
A5: Appropriate PPE includes:
-
Flame-retardant lab coat.
-
Chemical safety goggles and a face shield.
-
Chemically resistant gloves (inspect for integrity before use).
-
Work in a well-ventilated fume hood.
Quantitative Data
Thermochemical Data for this compound
| Property | Value | Units | Reference |
| Enthalpy of Hydrogenation (liquid phase) | -208 | kJ/mol | [16] |
| Enthalpy of Isomerization from 1,4-Cyclooctadiene (liquid phase) | -16.4 ± 1.4 | kJ/mol | [16] |
| Enthalpy of Isomerization from 1,5-Cyclooctadiene (liquid phase) | -19.4 ± 0.9 | kJ/mol | [16] |
| Standard Enthalpy of Formation (gas phase) | -30.55 | kJ/mol | [17] |
| Standard Enthalpy of Vaporization | 35.07 | kJ/mol | [17] |
Peroxide Concentration Safety Levels
| Peroxide Level | Action | Reference |
| < 25 ppm | Considered safe for general use. | [12][14] |
| 25 - 100 ppm | Use with caution; not recommended for distillation or concentration. | [12][14] |
| > 100 ppm | Unsafe; contact EHS for immediate disposal. | [12][14] |
Experimental Protocols
Representative Protocol for Controlled Ring-Opening Metathesis Polymerization (ROMP) of this compound
This protocol is a general example and should be adapted and optimized for specific experimental goals. A thorough risk assessment must be conducted before carrying out this procedure.
Materials:
-
This compound (inhibitor removed, freshly distilled after peroxide test)
-
Grubbs' Catalyst (e.g., 2nd Generation)
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane (B109758) or toluene)
-
Reaction vessel with magnetic stirrer, temperature probe, and inert gas inlet
-
Cooling bath
Procedure:
-
Preparation:
-
Ensure the reaction vessel is clean, dry, and has been purged with an inert gas (e.g., argon or nitrogen).
-
Prepare a cooling bath (e.g., ice-water or a cryocooler) and set it to the desired reaction temperature (e.g., 0-25 °C).
-
-
Monomer and Solvent Addition:
-
In the reaction vessel, dissolve the desired amount of this compound in the anhydrous, deoxygenated solvent.
-
Place the vessel in the cooling bath and allow the solution to reach the target temperature while stirring.
-
-
Catalyst Addition:
-
Dissolve the Grubbs' catalyst in a small amount of the reaction solvent in a separate, inert-atmosphere container.
-
Slowly add the catalyst solution to the stirring monomer solution in the reaction vessel via a syringe or cannula. The addition should be dropwise to control the initial rate of polymerization and the corresponding exotherm.
-
-
Reaction Monitoring:
-
Continuously monitor the internal temperature of the reaction. A slight increase in temperature is expected, but it should be controllable by the cooling bath.
-
If the temperature rises more than a few degrees above the set point, immediately slow or stop the catalyst addition and increase cooling.
-
The progress of the polymerization can be monitored by techniques such as NMR or GPC by taking aliquots from the reaction mixture at different time points.
-
-
Quenching the Reaction:
-
Once the desired conversion is reached, quench the polymerization by adding a small amount of a vinyl ether (e.g., ethyl vinyl ether).
-
-
Polymer Isolation:
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Filter and wash the polymer, then dry it under vacuum.
-
Visualizations
Caption: Decision workflow for responding to a temperature spike.
Caption: Workflow for safe handling and peroxide prevention.
References
- 1. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 2. aidic.it [aidic.it]
- 3. Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study | Chemical Engineering Transactions [cetjournal.it]
- 4. aidic.it [aidic.it]
- 5. icheme.org [icheme.org]
- 6. Probing into Styrene Polymerization Runaway Hazards: Effects of the Monomer Mass Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. icheme.org [icheme.org]
- 8. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 10. This compound | C8H12 | CID 299882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ehs.msstate.edu [ehs.msstate.edu]
- 12. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 13. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 14. safety.duke.edu [safety.duke.edu]
- 15. ehs.tcu.edu [ehs.tcu.edu]
- 16. This compound, (Z,Z)- [webbook.nist.gov]
- 17. This compound (CAS 1700-10-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
Validation & Comparative
A Comparative Analysis of 1,3-Cyclooctadiene and 1,5-Cyclooctadiene in Cycloaddition Reactions
A comprehensive guide for researchers, scientists, and drug development professionals on the cycloaddition reactivity of two C8 cyclic diene isomers. This report details the disparate reactivity profiles of conjugated 1,3-cyclooctadiene (B162279) and non-conjugated 1,5-cyclooctadiene (B75094), supported by experimental data and mechanistic insights.
The structural arrangement of double bonds in cyclic dienes profoundly influences their participation in cycloaddition reactions, a cornerstone of modern synthetic organic chemistry. This guide provides an objective comparison of the reactivity of two isomers of cyclooctadiene: the conjugated this compound and the non-conjugated 1,5-cyclooctadiene. Their distinct electronic and conformational properties dictate fundamentally different pathways and efficiencies in cycloaddition reactions, a critical consideration in the synthesis of complex cyclic molecules for pharmaceutical and materials science applications.
Key Reactivity Differences at a Glance
The primary distinction in the cycloaddition reactivity of this compound and 1,5-cyclooctadiene lies in their diene systems. This compound, possessing a conjugated diene motif, readily participates in thermally initiated [4+2] Diels-Alder cycloadditions. In contrast, 1,5-cyclooctadiene, with its isolated double bonds, is generally unreactive in conventional Diels-Alder reactions. However, it can be induced to undergo cycloaddition reactions through alternative pathways, such as transition-metal catalysis.
| Feature | This compound | 1,5-Cyclooctadiene |
| Diene System | Conjugated | Non-conjugated (Isolated) |
| Primary Cycloaddition | [4+2] Diels-Alder | Transition-metal catalyzed cycloadditions |
| Reaction Initiation | Thermal | Metal Catalyst |
| General Reactivity | High in Diels-Alder reactions | Low in thermal cycloadditions |
Reactivity of this compound in Diels-Alder Reactions
As a conjugated diene, this compound is an excellent substrate for the Diels-Alder reaction, a powerful tool for the construction of six-membered rings.[1][2][3][4] The diene is somewhat flexible, but can adopt the requisite s-cis conformation for the concerted [4+2] cycloaddition to occur. Its reactivity is particularly high with electron-deficient dienophiles.
Experimental Data: Diels-Alder Reaction of a Cyclooctatriene with PTAD
A study on the cycloaddition of 7-substituted 1,3,5-cyclooctatrienes with PTAD provides insight into the high reactivity of similar eight-membered ring systems. The reaction leads to the formation of bicyclic urazoles in good yields.
| Reactant | Dienophile | Product | Yield | Reference |
| 1,3,5-Cyclooctatriene derivative | PTAD | Bicyclic Urazole | Good | [5] |
Experimental Protocol: General Procedure for the Reaction of a Cyclic Diene with PTAD
The following is a representative protocol for the rapid Diels-Alder reaction of a cyclic diene with PTAD.[6][7]
Materials:
-
Cyclic diene (e.g., 1,3,5-cycloheptatriene)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or acetone)
Procedure:
-
Dissolve the cyclic diene in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add a solution of PTAD in the same solvent dropwise to the cooled diene solution. The characteristic red color of PTAD typically disappears instantaneously upon addition, indicating a rapid reaction.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for a short period.
-
The product can often be isolated by simple filtration if it precipitates, or by removal of the solvent under reduced pressure followed by purification by chromatography.
Reactivity of 1,5-Cyclooctadiene in Metal-Catalyzed Cycloadditions
The cis,cis-isomer of 1,5-cyclooctadiene, being a non-conjugated diene, does not undergo thermal Diels-Alder reactions. However, its double bonds can be brought into proximity to participate in cycloadditions through coordination to a transition metal catalyst, most notably rhodium.[8][9][10] These catalyzed reactions can lead to the formation of various ring systems, depending on the reaction partner and the catalytic cycle.
A common strategy involves the intramolecular cycloaddition of a substrate where 1,5-cyclooctadiene is tethered to another unsaturated moiety. These reactions are highly valuable for constructing complex polycyclic frameworks.
Experimental Data: Rh(I)-Catalyzed Intramolecular [5+2] Cycloaddition
A study by Wender et al. demonstrates the rhodium-catalyzed intramolecular [5+2] cycloaddition of a vinylcyclopropane (B126155) tethered to an allene. While not directly using 1,5-cyclooctadiene as the starting material for the tethered substrate, this reaction exemplifies the type of cycloaddition that non-conjugated diene systems can undergo with metal catalysis, often with high efficiency and stereoselectivity. In one example, the reaction of alcohol 6 using Rh(PPh₃)₃Cl as a catalyst afforded the cycloadduct 7 in 72% yield.[11]
| Substrate | Catalyst | Product | Yield | Reference |
| Allene-vinylcyclopropane 6 | Rh(PPh₃)₃Cl | Bicyclic adduct 7 | 72% | [11] |
Experimental Protocol: Rh(I)-Catalyzed Intramolecular [5+2] Cycloaddition of an Allene-Vinylcyclopropane
The following protocol is based on the work of Wender and colleagues.[11]
Materials:
-
Allene-vinylcyclopropane substrate 6
-
Tris(triphenylphosphine)rhodium(I) chloride (Wilkinson's catalyst)
-
Anhydrous toluene (B28343)
Procedure:
-
To a solution of the allene-vinylcyclopropane substrate 6 in anhydrous toluene (0.01 M) is added 10 mol % of Rh(PPh₃)₃Cl.
-
The reaction mixture is heated to 90 °C for 3 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel to afford the cycloadduct 7 .
Mechanistic Pathways
The disparate reactivity of 1,3- and 1,5-cyclooctadiene is a direct consequence of their distinct mechanistic pathways for cycloaddition.
Diels-Alder Reaction of this compound
The Diels-Alder reaction of this compound is a concerted, pericyclic reaction that proceeds through a single, cyclic transition state.[1][2][3][4] The reaction involves the suprafacial interaction of the 4π-electron system of the diene with the 2π-electron system of the dienophile.
Caption: Diels-Alder reaction pathway of this compound.
Rhodium-Catalyzed Cycloaddition of a 1,5-Cyclooctadiene Derivative
The rhodium-catalyzed cycloaddition of a substrate derived from 1,5-cyclooctadiene is a stepwise process involving several organometallic intermediates.[8][9][10] A general mechanistic paradigm involves:
-
Coordination of the unsaturated moieties to the Rh(I) center.
-
Oxidative cyclization to form a rhodacyclopentane intermediate.
-
Insertion of the tethered π-system into a Rh-C bond.
-
Reductive elimination to furnish the final product and regenerate the Rh(I) catalyst.
Caption: General workflow for Rh-catalyzed cycloaddition.
Conclusion
The cycloaddition reactivities of this compound and 1,5-cyclooctadiene are fundamentally different, dictated by the arrangement of their double bonds. This compound is a reactive substrate in [4+2] Diels-Alder cycloadditions due to its conjugated π-system. In contrast, the non-conjugated 1,5-cyclooctadiene requires transition-metal catalysis to facilitate its participation in cycloaddition reactions, opening up a diverse range of transformations not accessible through thermal pathways. This comparative understanding is essential for the strategic design of synthetic routes toward complex cyclic and polycyclic molecules in various fields of chemical research and development.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Diels-Alder Reaction [organic-chemistry.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. acgpubs.org [acgpubs.org]
- 6. ERIC - EJ920485 - Fast Hetero-Diels-Alder Reactions Using 4-Phenyl-1,2,4-Triazoline-3,5-Dione (PTAD) as the Dienophile, Journal of Chemical Education, 2010-Nov [eric.ed.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rhodium-catalyzed (5+2) and (5+1) cycloadditions using 1,4-enynes as the five-carbon building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.pku.edu.cn [chem.pku.edu.cn]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Study of Cyclic Dienes in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. The choice of the diene component is critical in determining the reaction's efficiency, stereochemical outcome, and overall synthetic utility. This guide offers a comparative analysis of three common cyclic dienes—cyclopentadiene (B3395910), furan (B31954), and 1,3-cyclohexadiene (B119728)—in their reactions with the dienophile maleic anhydride (B1165640). By examining their reactivity, stereoselectivity, and experimental protocols, this document aims to provide a comprehensive resource for chemists engaged in synthetic research and drug development.
Performance Comparison
The reactivity of cyclic dienes in the Diels-Alder reaction is significantly influenced by their structural and electronic properties. Cyclopentadiene is notably the most reactive among the three dienes, primarily due to its planar structure which locks the diene in the requisite s-cis conformation, minimizing the entropic barrier to reaction. Furan, an aromatic heterocycle, is considerably less reactive. Its participation in the Diels-Alder reaction necessitates the disruption of its aromaticity, leading to a higher activation energy.[1] 1,3-Cyclohexadiene exhibits intermediate reactivity, as it can readily adopt the s-cis conformation but possesses greater conformational flexibility compared to cyclopentadiene.
The stereochemical outcome of the Diels-Alder reaction with cyclic dienes is a key consideration. The reaction typically favors the formation of the endo product under kinetic control, a preference rationalized by secondary orbital interactions that stabilize the endo transition state. However, the thermodynamic product is often the more stable exo isomer. In the case of furan, the Diels-Alder reaction is often reversible, and under thermodynamic control, the more stable exo adduct can be the major product.[2]
| Diene | Dienophile | Product | Reaction Rate (k, M⁻¹s⁻¹) at 300 K | Typical Yield (%) | Predominant Isomer |
| Furan | Maleic Anhydride | exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | kendo = (1.75 ± 0.48) x 10⁻⁵[3][4] kexo = (3.10 ± 0.55) x 10⁻⁵[3][4] | Moderate to High | exo (under thermodynamic control)[2] |
| Cyclopentadiene | Maleic Anhydride | cis-Norbornene-5,6-endo-dicarboxylic anhydride | High (qualitative) | High | endo |
| 1,3-Cyclohexadiene | Maleic Anhydride | endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride | Moderate (qualitative) | Moderate to High | endo |
Reaction Mechanism and Experimental Workflow
The Diels-Alder reaction proceeds through a concerted pericyclic mechanism, involving a cyclic transition state. The workflow for a typical Diels-Alder experiment involves the mixing of the diene and dienophile in a suitable solvent, followed by a reaction period that can range from minutes to days, depending on the reactivity of the substrates. Product isolation and purification are commonly achieved through crystallization or chromatography.
Caption: Generalized mechanism of the Diels-Alder reaction.
Caption: A typical experimental workflow for a Diels-Alder reaction.
Experimental Protocols
Detailed methodologies for the synthesis of the Diels-Alder adducts of cyclopentadiene, furan, and a substituted 1,3-cyclohexadiene with maleic anhydride are provided below. These protocols are adapted from established literature procedures.
Synthesis of cis-Norbornene-5,6-endo-dicarboxylic anhydride from Cyclopentadiene and Maleic Anhydride
Materials:
-
Maleic anhydride
-
Ethyl acetate (B1210297)
-
Freshly cracked cyclopentadiene
Procedure:
-
Dissolve maleic anhydride (e.g., 2.0 g) in ethyl acetate (e.g., 8 mL) in an Erlenmeyer flask, with gentle warming if necessary.
-
Add hexane (e.g., 8 mL) to the solution and then cool the mixture in an ice bath.
-
To the cooled solution, add freshly cracked cyclopentadiene (e.g., 2.0 mL) and swirl the mixture.
-
Allow the product to crystallize from the solution. For recrystallization, the product can be redissolved by gentle heating and then allowed to cool slowly.
-
Collect the crystalline product by suction filtration, wash with cold hexane, and air dry.
-
Characterize the product by determining its melting point and acquiring spectroscopic data (IR, NMR).
Synthesis of exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride from Furan and Maleic Anhydride
Materials:
-
Maleic anhydride
-
Furan
Procedure:
-
In a round-bottom flask, dissolve maleic anhydride (e.g., 1.0 g) in dichloromethane (e.g., 10 mL).
-
Add furan (e.g., 1.5 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for an extended period (e.g., 24-48 hours) to ensure the formation of the thermodynamically favored exo product. The progress of the reaction can be monitored by TLC or NMR.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).
-
Characterize the product by its melting point and spectroscopic analysis.
Synthesis of 1-methoxy-endo-7-methylbicyclo[2.2.2]oct-5-ene-syn-2,3-dicarboxylic acid anhydride from a Substituted 1,3-Cyclohexadiene and Maleic Anhydride
Materials:
-
1-Methoxy-2-methyl-1,4-cyclohexadiene (can be isomerized in situ to 2-methoxy-1-methyl-1,3-cyclohexadiene)
-
Maleic anhydride
-
Xylene (as solvent)
Procedure:
-
Combine the substituted cyclohexadiene and maleic anhydride in a round-bottom flask containing a high-boiling solvent such as xylene.
-
Heat the reaction mixture to reflux to facilitate both the isomerization of the diene (if necessary) and the Diels-Alder reaction.
-
Monitor the reaction by a suitable method (e.g., TLC, GC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature, which may induce crystallization of the product.
-
If crystallization does not occur, the solvent can be partially removed under reduced pressure, and a non-polar solvent can be added to precipitate the product.
-
Collect the solid product by filtration, wash with a cold, non-polar solvent, and dry.
-
Further purification can be achieved by recrystallization. Characterize the final product using standard analytical techniques.
References
- 1. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An experimental and theoretical study of stereoselectivity of furan-maleic anhydride and furan-maleimide diels-alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Cyclooctane-Based Structures
The construction of eight-membered rings, a structural motif prevalent in numerous natural products and pharmacologically active molecules, presents a significant challenge to synthetic chemists due to unfavorable entropic and enthalpic factors. This guide provides a comparative overview of modern synthetic strategies for accessing cyclooctane-based structures, with a focus on cycloaddition reactions, ring expansion methodologies, and direct C-H functionalization. Experimental data is presented to offer an objective comparison of these alternative routes, aiding researchers in selecting the most suitable method for their synthetic targets.
Cycloaddition Reactions
Cycloaddition reactions offer an atom-economical and powerful approach to constructing cyclooctane (B165968) rings, often with excellent control over stereochemistry. Various modes of cycloaddition, including [4+4], [6+2], and [4+2+2], have been developed, each with its unique advantages and substrate scope.
[4+4] Cycloaddition
The [4+4] cycloaddition, typically involving the dimerization of a 1,3-diene, is a direct method for forming cyclooctadiene rings. This transformation can be initiated either photochemically or through transition-metal catalysis.
Photochemical [4+4] Cycloaddition of 2-Pyridones: The photodimerization of 2-pyridones can produce rigid, polycyclic products containing a 1,5-cyclooctadiene (B75094) core. This reaction proceeds via excitation of one diene molecule, which then reacts with a ground-state diene.
Table 1: Photochemical [4+4] Cycloaddition of 2-Pyridones
| Entry | Substrate | Product | Yield (%) | Reference |
| 1 | N-Methyl-2-pyridone | cis-dimer | 60 | [1] |
| 2 | N-Butyl-2-pyridone | cis-dimer | 55 | [1] |
| 3 | N-Benzyl-2-pyridone | cis-dimer | 70 | [1] |
Experimental Protocol: Photochemical [4+4] Cycloaddition of N-Methyl-2-pyridone
A solution of N-methyl-2-pyridone (1.0 g, 9.16 mmol) in 100 mL of acetonitrile (B52724) is deoxygenated by bubbling with nitrogen for 30 minutes. The solution is then irradiated in a quartz immersion well reactor using a 450 W medium-pressure mercury lamp with a Pyrex filter for 24 hours at room temperature. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes 1:1) to afford the cis-dimer as a white solid.
Rhodium-Catalyzed [6+2] Cycloaddition
Rhodium-catalyzed [6+2] cycloaddition reactions provide an efficient route to functionalized cyclooctadienes. These reactions can be performed in an inter- or intramolecular fashion, with the latter being particularly useful for constructing complex bicyclic systems. A notable example involves the reaction of vinylcyclobutanones with tethered alkenes.
Table 2: Rhodium-Catalyzed Intramolecular [6+2] Cycloaddition of Vinylcyclobutanones
| Entry | Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Substrate 1a | [Rh(CO)2Cl]2 | Toluene | 110 | 12 | 85 | [2] |
| 2 | Substrate 1b | [Rh(CO)2Cl]2 | Toluene | 110 | 12 | 78 | [2] |
| 3 | Substrate 1c | [Rh(CO)2Cl]2 | Toluene | 110 | 12 | 91 | [2] |
Experimental Protocol: Rhodium-Catalyzed [6+2] Cycloaddition
To a solution of the vinylcyclobutanone substrate (1.0 equiv) in anhydrous and degassed 1,2-dichloroethane (B1671644) (0.05 M) is added the rhodium catalyst, [Rh(CO)2Cl]2 (2.5 mol%), under an argon atmosphere. The reaction mixture is heated to 80 °C and stirred for the specified time. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the cyclooctadiene product.
Rhodium-Catalyzed [4+2+2] Cycloaddition
The rhodium-catalyzed [4+2+2] cycloaddition of a dienyne with an alkyne offers a convergent approach to cyclooctatriene derivatives. This reaction is believed to proceed through the formation of a rhodacyclopentadiene intermediate.
Table 3: Rhodium-Catalyzed [4+2+2] Cycloaddition of Dienynes and Alkynes
| Entry | Dienyne | Alkyne | Catalyst | Yield (%) | Reference |
| 1 | Dienyne 2a | Propargyl methyl ether | [Rh(COD)Cl]2/AgOTf | 75 | [3] |
| 2 | Dienyne 2b | Propargyl acetate | [Rh(COD)Cl]2/AgOTf | 82 | [3] |
| 3 | Dienyne 2c | N-propargyl-p-toluenesulfonamide | [Rh(COD)Cl]2/AgOTf | 78 | [3] |
Experimental Protocol: Rhodium-Catalyzed [4+2+2] Cycloaddition
A mixture of [Rh(COD)Cl]2 (5 mol%) and AgOTf (10 mol%) in CH2Cl2 is stirred for 15 minutes at room temperature. A solution of the dienyne (1.0 equiv) and the alkyne (1.2 equiv) in CH2Cl2 is then added, and the reaction mixture is stirred at room temperature for 12 hours. The mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the cyclooctatriene product.
Ring Expansion Reactions
Ring expansion reactions provide a powerful alternative for the synthesis of cyclooctane derivatives from smaller, more readily available cyclic precursors. The Dowd-Beckwith ring expansion is a notable example that proceeds via a radical mechanism.
Dowd-Beckwith Ring Expansion
This reaction involves the expansion of a cyclic β-keto ester by three or four carbons. The process is initiated by the formation of a radical on the side chain, which then attacks the carbonyl group, leading to a bicyclic intermediate that rearranges to the expanded ring.
Table 4: Dowd-Beckwith Ring Expansion
| Entry | Starting Material | Haloalkane | Product | Yield (%) | Reference |
| 1 | Ethyl 2-oxocyclohexanecarboxylate | 1,4-Diiodobutane | Ethyl 6-oxocyclodecanecarboxylate | 65 | [4] |
| 2 | Methyl 2-oxocyclopentanecarboxylate | 1-bromo-3-chloropropane | Methyl 3-oxocyclooctanecarboxylate | 72 | [5] |
Experimental Protocol: Dowd-Beckwith Ring Expansion
-
Alkylation of the β-Keto Ester: To a suspension of NaH (1.2 equiv) in dry THF at 0 °C is added a solution of the cyclic β-keto ester (1.0 equiv) in THF. The mixture is stirred for 30 minutes at room temperature. A solution of the dihaloalkane (1.5 equiv) in THF is then added, and the reaction mixture is heated at reflux for 12 hours. After cooling, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are dried, concentrated, and purified to give the α-haloalkyl β-keto ester.
-
Radical Ring Expansion: A solution of the α-haloalkyl β-keto ester (1.0 equiv), Bu3SnH (1.2 equiv), and a catalytic amount of AIBN (0.1 equiv) in dry, degassed benzene (B151609) is heated at 80 °C under an argon atmosphere for 6 hours. The reaction mixture is cooled to room temperature and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the ring-expanded cyclic ketone.
C-H Functionalization
Direct functionalization of C-H bonds is a highly desirable strategy for streamlining synthesis. Palladium-catalyzed transannular C-H arylation has emerged as a powerful method for the selective functionalization of cyclooctane carboxylic acids.
Palladium-Catalyzed Transannular γ-C-H Arylation
This method enables the selective arylation of C(sp³)–H bonds at the γ-position of cyclooctane carboxylic acids, providing a direct route to valuable functionalized derivatives. The reaction utilizes a palladium catalyst in conjunction with a specialized ligand to achieve high regioselectivity.
Table 5: Palladium-Catalyzed Transannular γ-C-H Arylation of Cyclooctane Carboxylic Acids
| Entry | Cyclooctane Carboxylic Acid Substrate | Aryl Iodide | Ligand | Yield (%) | Reference |
| 1 | 1-methylcyclooctane-1-carboxylic acid | 4-iodotoluene | L2 | 72 | [6] |
| 2 | 1-methylcyclooctane-1-carboxylic acid | 1-iodo-4-methoxybenzene | L2 | 65 | [6] |
| 3 | 1-methylcyclooctane-1-carboxylic acid | 1-iodo-4-(trifluoromethyl)benzene | L2 | 58 | [6] |
| 4 | 1-phenylcyclooctane-1-carboxylic acid | 4-iodotoluene | L2 | 68 | [6] |
Experimental Protocol: Palladium-Catalyzed Transannular γ-C-H Arylation
A mixture of the cyclooctane carboxylic acid substrate (1.0 equiv), the aryl iodide (1.2 equiv), Pd(OAc)2 (10 mol%), the specified ligand (12 mol%), and Ag2CO3 (2.0 equiv) in a suitable solvent (e.g., t-AmylOH) is heated at a specified temperature under an inert atmosphere for the required time. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired γ-arylated cyclooctane carboxylic acid.
Intramolecular Nicholas Reaction for Cyclooctyne (B158145) Synthesis
The intramolecular Nicholas reaction is a valuable method for the synthesis of strained cyclooctynes. This reaction involves the complexation of a propargylic alcohol with dicobalt octacarbonyl, followed by a Lewis acid-induced cyclization.
Table 6: Intramolecular Nicholas Reaction for Cyclooctyne Synthesis
| Entry | Substrate | Lewis Acid | Product | Yield (%) | Reference |
| 1 | Acyclic Precursor 3a | BF3·Et2O | 1-oxa-3-cyclooctyne derivative | 75 | [7][8] |
| 2 | Acyclic Precursor 3b | BF3·Et2O | 1-oxa-3-cyclooctyne derivative | 82 | [7][8] |
Experimental Protocol: Intramolecular Nicholas Reaction
-
Cobalt Complexation: To a solution of the propargylic alcohol (1.0 equiv) in dichloromethane (B109758) (DCM) at room temperature under an argon atmosphere is added dicobalt octacarbonyl (Co2(CO)8, 1.1 equiv) portionwise over 10 minutes. The reaction mixture is stirred at room temperature for 2 hours. The mixture is then concentrated under reduced pressure to obtain the crude cobalt complex.
-
Intramolecular Cyclization: The crude cobalt complex is dissolved in DCM and cooled to -20 °C. Boron trifluoride diethyl etherate (BF3·Et2O, 1.2 equiv) is added slowly. The reaction is stirred at -20 °C for 30 minutes and then quenched with a saturated aqueous solution of NaHCO3. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are dried, concentrated, and purified by chromatography.
-
Oxidative Demetallation: The crude cyclized product is dissolved in a mixture of acetone (B3395972) and water. 4-methylmorpholine (B44366) N-oxide (NMO, 3.0 equiv) is added, and the mixture is stirred at room temperature for 12 hours. The reaction is diluted with water and extracted with diethyl ether. The combined organic layers are dried and concentrated, and the residue is purified by chromatography to yield the cyclooctyne product.
Mechanistic Pathways and Workflows
To visualize the relationships between reactants, intermediates, and products, the following diagrams are provided in the DOT language for Graphviz.
Caption: Photochemical [4+4] Cycloaddition Pathway.
Caption: Rhodium-Catalyzed [6+2] Cycloaddition Mechanism.
Caption: Dowd-Beckwith Ring Expansion Workflow.
Caption: Pd-Catalyzed Transannular C-H Arylation Cycle.
Conclusion
The synthesis of cyclooctane-based structures can be approached through a variety of powerful synthetic methodologies. Cycloaddition reactions provide direct and often stereocontrolled access to these eight-membered rings. Ring expansion reactions offer an alternative strategy by leveraging more readily available smaller ring systems. Finally, direct C-H functionalization presents a modern and efficient approach to derivatize pre-existing cyclooctane cores. The choice of method will ultimately depend on the specific target molecule, desired substitution patterns, and available starting materials. This guide provides a foundation for researchers to compare these alternatives and select the most appropriate synthetic route for their research endeavors.
References
- 1. [2+2+2] Cycloaddition Reactions of Macrocyclic Systems Catalyzed by Transition Metals. A Review [mdpi.com]
- 2. Transition-metal-catalyzed cycloadditions for the synthesis of eight-membered carbocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photochemical Dearomative Cycloadditions of Quinolines and Alkenes: Scope and Mechanism Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodium-Catalyzed [2 + 2 + 2] Cyclotrimerizations of Yndiamides with Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rhodium catalyzed [4 + 2 + 2] cycloaddition and alkyne insertion: a new route to eight-membered rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rhodium(i)-catalyzed asymmetric [4 + 2] cycloaddition reactions of 2-alkylenecyclobutanols with cyclic enones through C–C bond cleavage: efficient access to trans-bicyclic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Duel: A Comparative Guide to Differentiating 1,3- and 1,5-Cyclooctadiene
A comprehensive analysis of the spectroscopic techniques used to distinguish between the conjugated and non-conjugated isomers of cyclooctadiene, providing researchers, scientists, and drug development professionals with the essential data and methodologies for unambiguous identification.
The structural distinction between 1,3-cyclooctadiene (B162279) and 1,5-cyclooctadiene (B75094), two constitutional isomers with the same molecular formula (C₈H₁₂), lies in the arrangement of their double bonds. This seemingly subtle difference—a conjugated system in the 1,3-isomer versus an isolated system in the 1,5-isomer—gives rise to markedly different electronic and vibrational properties. These differences are readily exploited by a suite of spectroscopic techniques, each providing a unique fingerprint to unequivocally identify each isomer. This guide provides a detailed comparison of their spectroscopic signatures across Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Environments
NMR spectroscopy is arguably the most powerful tool for differentiating these isomers due to its sensitivity to the chemical environment of each proton and carbon atom.
In ¹H NMR , the olefinic protons of this compound, being part of a conjugated system, exhibit a more complex splitting pattern and appear at slightly different chemical shifts compared to the isolated double bond protons of 1,5-cyclooctadiene. The allylic protons also show distinct chemical shifts, reflecting their proximity to either a conjugated or an isolated double bond system.
¹³C NMR provides an even clearer distinction. The symmetry of 1,5-cyclooctadiene results in only two signals, one for the four equivalent olefinic carbons and one for the four equivalent allylic carbons. In contrast, the lower symmetry of this compound leads to four distinct signals, corresponding to the four unique carbon environments within its structure.
Below is a summary of the reported chemical shifts for both isomers.
| Spectroscopic Data | This compound | 1,5-Cyclooctadiene |
| ¹H NMR (δ, ppm) | ~5.6 - 5.8 (m, 4H, olefinic) | ~5.6 (m, 4H, olefinic) |
| ~2.2 (m, 4H, allylic) | ~2.4 (m, 8H, allylic)[1] | |
| ~1.5 (m, 4H, saturated) | ||
| ¹³C NMR (δ, ppm) | ~130.5, ~128.5 (olefinic) | ~129.0 (olefinic)[2] |
| ~32.0, ~26.0 (allylic/saturated) | ~33.0 (allylic)[2] |
Vibrational Spectroscopy (IR and Raman): Probing Molecular Bonds
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecules. The key differences arise from the C=C stretching vibrations.
In the IR spectrum , the conjugated diene system of this compound typically shows two C=C stretching bands, one symmetric and one asymmetric, with the asymmetric stretch often being more intense. The non-conjugated 1,5-cyclooctadiene, with its isolated double bonds, usually displays a single, weaker C=C stretching absorption.
Raman spectroscopy is particularly sensitive to the symmetric C=C stretching of conjugated systems, which often results in a very strong band for this compound. This band is typically weaker for the isolated double bonds of the 1,5-isomer.
| Spectroscopic Data | This compound | 1,5-Cyclooctadiene |
| IR (cm⁻¹) | ~3020 (=C-H stretch) | ~3020 (=C-H stretch) |
| ~2920, ~2850 (C-H stretch) | ~2920, ~2850 (C-H stretch) | |
| ~1650, ~1600 (C=C stretch, conjugated) | ~1650 (C=C stretch, isolated)[2] | |
| Raman (cm⁻¹) | Strong band ~1650 (symmetric C=C stretch) | Weaker band ~1650 (C=C stretch) |
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) of both isomers yields a molecular ion peak (M⁺) at m/z 108. However, the fragmentation patterns can differ due to the relative stabilities of the radical cations and the fragmentation pathways available. The conjugated system in this compound can influence the stability of certain fragment ions, potentially leading to differences in the relative abundances of key fragments compared to 1,5-cyclooctadiene. A common fragmentation pathway for cyclic alkenes is retro-Diels-Alder reaction, which would lead to characteristic fragments.
| Spectroscopic Data | This compound | 1,5-Cyclooctadiene |
| Mass Spectrum (m/z) | 108 (M⁺), prominent fragments | 108 (M⁺), prominent fragments |
| (fragmentation may differ) | (fragmentation may differ)[2] |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The Conjugation Litmus Test
UV-Vis spectroscopy provides the most straightforward and definitive method for distinguishing between these two isomers. The conjugated π-electron system of this compound allows for a π → π* electronic transition upon absorption of UV light, resulting in a characteristic absorption maximum (λmax) around 220-240 nm.[3][4] In stark contrast, the isolated double bonds in 1,5-cyclooctadiene do not form a conjugated system, and its π → π* transition occurs at a much shorter wavelength, typically below the standard UV-Vis analytical range (<200 nm).[3] Therefore, this compound is UV-active in the conventional range, while 1,5-cyclooctadiene is effectively UV-inactive.
| Spectroscopic Data | This compound | 1,5-Cyclooctadiene |
| UV-Vis (λmax) | ~220-240 nm | No significant absorption > 200 nm[3] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument parameters may need to be optimized for specific samples and equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Prepare a solution of the cyclooctadiene isomer (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The final volume should be approximately 0.6-0.7 mL.[5]
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
Acquire the desired number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Infrared (IR) and Raman Spectroscopy
-
Sample Preparation (Liquid Samples):
-
Instrument Setup:
-
IR: Place the sample holder in the IR beam path of the FTIR spectrometer.
-
Raman: Position the sample at the focal point of the laser beam in the Raman spectrometer.
-
-
Data Acquisition:
-
Data Processing:
-
IR: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Raman: The collected spectrum is processed to show the Raman shift relative to the excitation wavelength.
-
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer via a suitable inlet system (e.g., direct insertion probe or gas chromatography).
-
Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.[8][9]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the cyclooctadiene isomer in a UV-transparent solvent (e.g., hexane (B92381) or ethanol). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.
-
Instrument Setup:
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
-
Place the cuvettes in the sample and reference holders of the UV-Vis spectrophotometer.
-
-
Data Acquisition:
-
Record a baseline spectrum with the solvent blank in both the sample and reference beams.
-
Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
The baseline-corrected spectrum will show the absorbance of the sample as a function of wavelength.
-
Identify the wavelength of maximum absorbance (λmax).
-
Logical Workflow for Differentiation
The following diagram illustrates a logical workflow for the spectroscopic differentiation of 1,3- and 1,5-cyclooctadiene.
Caption: A logical workflow for the spectroscopic differentiation of 1,3- and 1,5-cyclooctadiene.
This guide illustrates that while each spectroscopic technique offers valuable insights, a multi-faceted approach provides the most robust and unambiguous differentiation between 1,3- and 1,5-cyclooctadiene. The clear distinction in their UV-Vis spectra, coupled with the definitive carbon and proton environments revealed by NMR, and supported by the vibrational characteristics from IR and Raman, allows for confident structural elucidation.
References
- 1. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 2. 1,5-Cyclooctadiene | C8H12 | CID 82916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. visible uv absorption spectrum of polyenes alkenes carotene buta-1,3-diene hexa-1,3,5-triene octa-1,3,5,7-tetraene deca-1,3,5,7,9-pentaene astaxanthin spectra maximum ultraviolet absorption peaks wavelength Doc Brown's chemistry revision notes [docbrown.info]
- 4. utsc.utoronto.ca [utsc.utoronto.ca]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rroij.com [rroij.com]
Comparative Guide to the Mechanistic Pathways of 1,3-Cyclooctadiene Isomerization
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic, Photochemical, and Thermal Isomerization Routes for 1,3-Cyclooctadiene (B162279), Supported by Experimental Data.
The isomerization of this compound (1,3-COD) to its various isomers, such as 1,5-cyclooctadiene (B75094) (1,5-COD) and bicyclo[4.2.0]oct-7-ene, represents a fundamental transformation in organic chemistry with implications for the synthesis of complex molecules. This guide provides a comparative analysis of the primary methods used to induce this isomerization: metal-catalysis, photochemical excitation, and thermal rearrangement. Each method offers distinct advantages and proceeds through different mechanistic pathways, influencing product distribution and reaction efficiency.
Comparison of Isomerization Methodologies
The selection of an appropriate isomerization method for this compound is contingent on the desired product and reaction conditions. Metal-catalyzed processes, particularly with rhodium complexes, are effective for the conversion to 1,5-cyclooctadiene. In contrast, photochemical methods provide access to the strained bicyclo[4.2.0]oct-7-ene, while thermal conditions can be used to reverse this process.
| Parameter | Rhodium-Catalyzed Isomerization | Photochemical Isomerization | Thermal Isomerization (of Bicyclo[4.2.0]oct-7-ene) |
| Primary Product | 1,5-Cyclooctadiene | cis-Bicyclo[4.2.0]oct-7-ene | cis,cis-1,3-Cyclooctadiene |
| Catalyst/Initiator | Rhodium(I) π-complex | UV light (with or without sensitizer) | Heat |
| Typical Conditions | RhCl₃ in ethanol (B145695), reflux | Heptane (B126788), acetophenone (B1666503) sensitizer, UV irradiation | Gas phase, 238-250 °C |
| Key Mechanistic Feature | Formation of a rhodium(I) π-complex intermediate | [2+2] cycloaddition from an excited state | Disrotatory ring opening |
| Reported Yield/Conversion | High conversion to 1,5-COD | Quantum yield for bicyclo[4.2.0]oct-7-ene formation is significant | Quantitative conversion to 1,3-COD |
| Noteworthy Aspects | Isomerization to the thermodynamically more stable 1,5-isomer. | Forms a strained bicyclic product. | Reversion to the more stable diene. Kinetic isotope effects support a direct ring-opening mechanism.[1][2] |
Experimental Protocols
Rhodium-Catalyzed Isomerization of this compound to 1,5-Cyclooctadiene
This procedure is based on the pioneering work of Rinehart and Lasky.
Materials:
-
This compound
-
Rhodium(III) chloride hydrate (B1144303) (RhCl₃·xH₂O)
-
Ethanol
Procedure:
-
A solution of rhodium(III) chloride in ethanol is prepared.
-
This compound is added to the rhodium chloride solution.
-
The mixture is refluxed.
-
The reaction progress is monitored by gas chromatography (GC) to determine the ratio of 1,3-COD to 1,5-COD.
-
Upon completion, the product mixture is isolated and purified.
Note: Specific concentrations, catalyst loading, and reaction times can be optimized based on the desired conversion rate.
Photochemical Isomerization of cis,cis-1,3-Cyclooctadiene
This protocol is adapted from procedures for the synthesis of cis-bicyclo[4.2.0]oct-7-ene.[1]
Materials:
-
cis,cis-1,3-Cyclooctadiene
-
Heptane (spectroscopic grade)
-
Acetophenone (as a sensitizer)
-
UV photoreactor
Procedure:
-
A solution of cis,cis-1,3-cyclooctadiene and acetophenone in heptane is prepared in a quartz reaction vessel.
-
The solution is deoxygenated by bubbling with nitrogen or argon for an extended period.
-
The vessel is placed in a UV photoreactor and irradiated with a suitable UV lamp (e.g., medium-pressure mercury lamp).
-
The reaction is monitored by GC to follow the formation of cis-bicyclo[4.2.0]oct-7-ene.
-
The product is isolated from the reaction mixture using preparative GC.[1]
Thermal Isomerization of cis-Bicyclo[4.2.0]oct-7-ene
This gas-phase kinetic experiment is based on studies investigating the mechanism of ring-opening.[1]
Materials:
-
cis-Bicyclo[4.2.0]oct-7-ene
-
High-temperature flow or static reactor system
-
Inert gas (e.g., nitrogen)
Procedure:
-
A sample of cis-bicyclo[4.2.0]oct-7-ene is vaporized into a stream of inert gas.
-
The gas mixture is passed through a heated reaction tube maintained at a constant temperature (e.g., 250 °C).
-
The residence time in the heated zone is controlled by the flow rate.
-
The product stream is cooled rapidly and collected.
-
The composition of the product mixture (primarily cis,cis-1,3-cyclooctadiene) is analyzed by GC.
-
Kinetic data is obtained by varying the reaction temperature and residence time.
Mechanistic Diagrams
The isomerization of this compound proceeds through distinct intermediates and transition states depending on the methodology employed.
Caption: Rhodium-catalyzed isomerization pathway.
Caption: Photochemical [2+2] cycloaddition of 1,3-COD.
Caption: Thermal isomerization via a disrotatory ring-opening.
Alternative Catalytic Systems
While rhodium complexes are prominent, other metal systems can also catalyze the isomerization of cyclooctadienes. For instance, heterobimetallic zinc/zirconium complexes have been shown to catalyze the isomerization of 1,5-cyclooctadiene to this compound. These systems operate under different conditions and may offer alternative selectivities.
This guide provides a foundational understanding of the mechanistic diversity in this compound isomerization. For professionals in drug development and chemical synthesis, a thorough grasp of these pathways is crucial for the rational design of synthetic routes and the prediction of reaction outcomes. Further investigation into the specific ligand effects in metal-catalyzed systems and the influence of sensitizers in photochemical reactions can offer deeper insights and finer control over these valuable transformations.
References
A Comparative Guide to the Kinetic Studies of 1,3-Cyclooctadiene Polymerization
For researchers and professionals in polymer science and drug development, understanding the kinetics of 1,3-cyclooctadiene (B162279) polymerization is crucial for controlling polymer properties and designing efficient synthetic processes. This guide provides an objective comparison of the two primary catalytic systems used for this purpose: Ring-Opening Metathesis Polymerization (ROMP) and Ziegler-Natta coordination polymerization. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying reaction mechanisms.
Data Presentation: A Comparative Overview of Kinetic Parameters
The kinetics of this compound polymerization are significantly influenced by the choice of catalyst system, monomer isomer, and reaction conditions. Below is a summary of representative kinetic data from various studies. Direct comparison is challenging due to variations in experimental conditions; however, these tables provide valuable insights into the performance of different systems.
Table 1: Kinetic Data for Ring-Opening Metathesis Polymerization (ROMP) of Cyclooctadienes and Related Monomers
| Monomer | Catalyst System | Temperature (°C) | k_obs (s⁻¹) | Activation Energy (Ea) (kcal/mol) | Polydispersity Index (PDI) | Reference |
| cis-Cyclooctene | Grubbs' 2nd Gen. | 20 | Variable | - | - | [1] |
| cis,cis-1,5-Cyclooctadiene | Grubbs' 3rd Gen. + Pyridine | - | Plot available | - | < 1.3 | |
| 7-oxanorbornene derivative | Grubbs' 1st Gen. | - | 0.84 L·mol⁻¹·s⁻¹ (k_p) | - | Low |
Table 2: Kinetic Data for Coordination Polymerization of Dienes
| Monomer | Catalyst System | Temperature (°C) | Propagation Rate Constant (k_p) | Activation Energy (Ea) (kcal/mol) | Polymer Microstructure | Reference |
| 1,3-Butadiene (B125203) | NdV₃/DIBAH/Me₂SiCl₂ | - | Varies with [Cl]/[Nd] | - | High cis-1,4 | [2] |
| 1,3-Butadiene | CoCl₂(dhbp)/MAO | 30 | - | - | 94.6% cis-1,4 | [3] |
| Propylene | Ziegler-Natta (Ti-based) | - | - | 28.36 (Initiation) | Isotactic | [4] |
| 1,3-Cyclohexadiene (B119728) | Ni(acac)₂/MAO | - | - | - | - | [5] |
Note: Specific kinetic data for this compound polymerization via Ziegler-Natta catalysts is sparse. Data for analogous dienes like 1,3-butadiene and 1,3-cyclohexadiene are provided for comparison of catalyst activity and selectivity.
Mandatory Visualization
To elucidate the fundamental differences in the polymerization mechanisms, the following diagrams illustrate the catalytic cycles for ROMP and Ziegler-Natta polymerization.
Caption: Catalytic cycle of Ring-Opening Metathesis Polymerization (ROMP).
Caption: Catalytic cycle of Ziegler-Natta coordination polymerization.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to kinetic studies. Below are representative procedures for both ROMP and Ziegler-Natta polymerization of cyclic dienes.
Protocol 1: Ring-Opening Metathesis Polymerization (ROMP) of 1,5-Cyclooctadiene (B75094)
This protocol is adapted from procedures utilizing Grubbs-type catalysts.
1. Materials and Preparation:
-
Monomer: 1,5-Cyclooctadiene (COD) is distilled from a drying agent (e.g., CaH₂).
-
Catalyst: A Grubbs-type catalyst (e.g., Grubbs' 2nd or 3rd Generation) is used as received and handled under an inert atmosphere (N₂ or Ar).
-
Solvent: Anhydrous, degassed dichloromethane (B109758) (CH₂Cl₂) is used as the reaction solvent.
-
Terminating Agent: Ethyl vinyl ether is used to quench the polymerization.
2. Polymerization Procedure:
-
All glassware is oven-dried and cooled under an inert atmosphere.
-
The Grubbs' catalyst is dissolved in a portion of the dry, degassed CH₂Cl₂ in a Schlenk flask equipped with a magnetic stir bar.
-
The purified 1,5-cyclooctadiene is added to the stirring catalyst solution. The monomer-to-catalyst ratio is a critical parameter influencing molecular weight and polymerization rate.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 20-40 °C). Aliquots may be taken at various time points to monitor monomer conversion by ¹H NMR or GC.[1]
-
After the desired time, an excess of ethyl vinyl ether is added to terminate the reaction by forming a stable Fischer carbene with the ruthenium center.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol (B129727).
-
The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried under vacuum to a constant weight.
3. Characterization:
-
Monomer Conversion: Determined by ¹H NMR spectroscopy by integrating the disappearance of the monomer's olefinic signals and the appearance of the polymer's olefinic signals.[1]
-
Molecular Weight and PDI: Determined by Gel Permeation Chromatography (GPC) relative to polystyrene standards.
Protocol 2: Ziegler-Natta Polymerization of 1,3-Butadiene (as an analogue for this compound)
This protocol is based on studies using cobalt or nickel-based Ziegler-Natta catalysts.[3]
1. Materials and Preparation:
-
Monomer: 1,3-Butadiene is passed through columns of drying agents and oxygen scavengers.
-
Catalyst Precursor: A transition metal salt, such as cobalt(II) chloride complexed with a ligand (e.g., 6,6′-dihydroxy-2,2′-bipyridine).
-
Co-catalyst: Methylaluminoxane (MAO) solution in toluene (B28343).
-
Solvent: Anhydrous toluene is used as the reaction solvent.
2. Polymerization Procedure:
-
A glass reactor is baked and purged with nitrogen.
-
Toluene and the desired amount of 1,3-butadiene are added to the reactor at the reaction temperature (e.g., 30 °C).[3]
-
The co-catalyst (MAO solution) is introduced into the reactor.
-
The polymerization is initiated by injecting a toluene solution of the cobalt catalyst precursor. The Al/Co molar ratio is a key parameter affecting activity and polymer structure.[3]
-
The reaction is maintained at a constant temperature with vigorous stirring for a specified duration.
-
The polymerization is terminated by adding an acidified methanol solution.
-
The polymer is precipitated, collected, washed with methanol, and dried in a vacuum oven.
3. Characterization:
-
Yield: Determined gravimetrically.
-
Microstructure: The cis-1,4, trans-1,4, and 1,2-vinyl content are determined by FT-IR and NMR spectroscopy.[3]
-
Molecular Weight and PDI: Determined by GPC.
Concluding Remarks
The polymerization of this compound can be effectively achieved through both ROMP and Ziegler-Natta catalysis, each offering distinct advantages and kinetic profiles. ROMP, particularly with modern Grubbs catalysts, provides a pathway to well-defined polymers with controlled molecular weights and low polydispersity, although side reactions can be a challenge with low-strain monomers like cyclooctadienes. Ziegler-Natta systems, on the other hand, are highly effective for the polymerization of dienes, offering excellent control over the stereochemistry of the resulting polymer (e.g., high cis-1,4 content).
The kinetic data, while not always directly comparable across studies due to varying conditions, indicate that catalyst structure, monomer concentration, and temperature are all critical levers for controlling the rate of polymerization and the final material properties. The experimental protocols and mechanistic diagrams provided in this guide offer a foundational understanding for researchers to design and execute controlled polymerization experiments for this compound and related monomers.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Polymerization of 1,3-butadiene catalyzed by Co(ii) and Ni(ii) complexes of 6,6′-dihydroxy-2,2′-bipyridine ligands: 1,4-cis-polymerization versus isospecific 1,2-polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pure.psu.edu [pure.psu.edu]
A Comparative Guide to Catalysts for the Hydrogenation of 1,3-Cyclooctadiene
For Researchers, Scientists, and Drug Development Professionals
The selective hydrogenation of 1,3-cyclooctadiene (B162279) to cyclooctene (B146475) is a critical transformation in organic synthesis, providing a valuable intermediate for the production of fine chemicals and pharmaceuticals. The choice of catalyst is paramount in achieving high conversion of the starting material while maintaining excellent selectivity towards the desired monoene, cyclooctene, and avoiding over-hydrogenation to cyclooctane. This guide provides a comparative overview of common catalysts for this reaction, supported by experimental data, detailed protocols, and a visualization of the experimental workflow.
Performance Comparison of Catalysts
The selective hydrogenation of this compound is most effectively achieved using palladium-based catalysts, which have demonstrated superior selectivity for cyclooctene compared to other platinum-group metals. While platinum, rhodium, and ruthenium catalysts are also active for this transformation, they often exhibit lower selectivity, leading to the formation of the fully saturated byproduct, cyclooctane.
| Catalyst | Catalyst Type | Support/Ligands | Conversion (%) | Selectivity to Cyclooctene (%) | Reaction Conditions |
| Palladium (Pd) | Heterogeneous | Ferrocenylamine sulfide (B99878) complex | High | Up to 100 | Not specified |
| Heterogeneous | Alumina | High | High (stronger adsorption of diene suppresses further hydrogenation of monoene)[1] | Vapor phase | |
| Platinum (Pt) | Heterogeneous | Ferrocenylamine sulfide complex | High | Lower than Palladium[2] | Not specified |
| Heterogeneous | Adams' Catalyst (PtO₂) | High | Variable, often lower than Palladium | Ethanol or Acetic Acid solvent | |
| Rhodium (Rh) | Homogeneous | (η⁴-Cycloocta-1,5-diene)(η⁶-cycloocta-1,3,5-triene)-ruthenium(0) | High | Selective to Cyclooctene | Not specified |
| Homogeneous | Wilkinson's Catalyst (RhCl(PPh₃)₃) | High | Can be selective for C=C bonds | Not specified | |
| Ruthenium (Ru) | Homogeneous | (η⁴-Cycloocta-1,5-diene)(η⁶-cycloocta-1,3,5-triene)-ruthenium(0) | High | Selective to Cyclooctene[3] | Not specified |
| Homogeneous | Half-sandwich complexes | High | 95-99 (for Z-alkenes from dienes) | Diethyl ether, 50°C, 4 MPa H₂ |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and desired outcomes.
Heterogeneous Hydrogenation using Palladium on Carbon (Pd/C)
This procedure outlines a standard method for the selective hydrogenation of this compound using a commercially available Pd/C catalyst.
Materials:
-
This compound
-
10% Palladium on activated carbon (Pd/C)
-
Ethanol (reagent grade)
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
Celite® for filtration
Procedure:
-
A two-necked round-bottom flask equipped with a magnetic stir bar is flushed with an inert gas (Argon or Nitrogen).
-
Under the inert atmosphere, 10% Pd/C (typically 1-5 mol% of the substrate) is carefully added to the flask.
-
Ethanol is added as the solvent.
-
This compound is added to the flask via syringe.
-
The flask is sealed with a septum and connected to a hydrogen gas line via a balloon or a controlled pressure system.
-
The atmosphere is carefully exchanged from inert gas to hydrogen by evacuating and backfilling the flask with hydrogen gas (this step should be repeated 3-5 times).
-
The reaction mixture is stirred vigorously at room temperature under a positive pressure of hydrogen (typically atmospheric pressure from a balloon).
-
The reaction progress is monitored by TLC or GC analysis.
-
Upon completion, the hydrogen atmosphere is replaced with an inert gas.
-
The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake should be kept wet with solvent to prevent the pyrophoric catalyst from igniting.
-
The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Heterogeneous Hydrogenation using Adams' Catalyst (Platinum Oxide)
This protocol describes the use of Adams' catalyst for the hydrogenation of this compound. Adams' catalyst (PtO₂) is a precursor that is reduced in situ to form highly active platinum black.
Materials:
-
This compound
-
Adams' Catalyst (PtO₂)
-
Ethanol or Glacial Acetic Acid
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
A hydrogenation flask is charged with Adams' catalyst (typically 1-5 mol% of the substrate) and the chosen solvent (ethanol or glacial acetic acid).
-
The flask is connected to a hydrogenation apparatus and flushed with hydrogen gas.
-
The mixture is shaken or stirred vigorously under hydrogen pressure to pre-reduce the platinum oxide to platinum black, which appears as a fine black precipitate.
-
Once the catalyst is activated, the hydrogen pressure is released, and this compound is introduced into the flask.
-
The flask is re-pressurized with hydrogen to the desired pressure (e.g., 1-3 atm).
-
The reaction is shaken or stirred at room temperature until the theoretical amount of hydrogen has been consumed, or until monitoring (GC/MS) indicates the desired conversion.
-
After the reaction is complete, the hydrogen pressure is released, and the atmosphere is replaced with an inert gas.
-
The catalyst is removed by filtration through a suitable medium.
-
The solvent is removed from the filtrate by distillation or rotary evaporation to yield the product.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the comparative evaluation of different catalysts for the hydrogenation of this compound.
Caption: Workflow for comparing catalyst performance in this compound hydrogenation.
Reaction Pathway
The selective hydrogenation of this compound to cyclooctene proceeds through a series of steps on the catalyst surface. The generally accepted Horiuti-Polanyi mechanism for heterogeneous catalysis provides a framework for understanding this process.
References
A Comparative Analysis of Theoretical Models for the Excited States of 1,3-Cyclooctadiene
A comprehensive guide for researchers and drug development professionals on the validation of theoretical models for the excited states of 1,3-cyclooctadiene, with a focus on experimental data and methodologies.
The photochemical behavior of this compound, a flexible cyclic diene, is of significant interest for understanding fundamental photoisomerization processes. Accurate theoretical models of its excited states are crucial for predicting and interpreting its complex photodynamics. This guide provides a comparative analysis of theoretical predictions against experimental findings for the excited states of cis,cis-1,3-cyclooctadiene (cc-COD), offering valuable insights for researchers in chemistry and drug development.
Quantitative Data Comparison
The following table summarizes the available experimental and theoretical data for the key parameters of the excited states of cis,cis-1,3-cyclooctadiene. This allows for a direct comparison of the performance of different theoretical models.
| Parameter | Experimental Value | Theoretical Method | Predicted Value |
| Vertical Excitation Energy (S₀ → S₁) | 4.75 eV (Pump Pulse)[1][2][3] | SA3-CASSCF(4,3)/cc-pVDZ | - |
| 6.2 eV (200 nm Pump)[4] | XMS-CASPT2 | - | |
| Excited State Lifetime (S₁) | < 100 fs[1][2][3][5] | Trajectory Surface Hopping (TSH) | Ultrafast decay |
| Photoproduct Quantum Yields | |||
| cis,trans-1,3-cyclooctadiene (ct-COD) | 12.3 ± 7.1 % | TSH Simulations | 32% |
| cis-bicyclo[4.2.0]oct-7-ene (BCO) | 0.3 ± 1 % | TSH Simulations | 5% |
| cis,cis-1,3-cyclooctadiene (cc-COD) | 87.4 ± 8.8 % | TSH Simulations | 63% |
Note: Direct theoretical values for vertical excitation energies were not explicitly found in the search results in a comparative context, but the theoretical studies are used to interpret the dynamics initiated by the experimental pump energies.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to investigate the excited states of this compound.
Time-Resolved Photoelectron Spectroscopy (TRPES)
The TRPES experiments are designed to probe the electronic structure of the molecule as it evolves in the excited state.[1][2][3][6]
-
Sample Preparation : Commercially available cis,cis-1,3-cyclooctadiene (98% purity) is used without further purification. The sample is introduced into the interaction region in the gas phase.
-
Pump-Probe Setup : A UV pump pulse (e.g., 4.75 eV) excites the molecule to the first electronically excited state (S₁).[1][2][3] A time-delayed vacuum ultraviolet (VUV) probe pulse (e.g., 7.92 eV) then ionizes the molecule.[1][2]
-
Data Acquisition : The kinetic energy of the photoelectrons is measured at various pump-probe delay times. This provides a snapshot of the electronic state of the molecule at that specific time.
-
Analysis : The time-resolved photoelectron spectra are analyzed to determine the lifetime of the excited state and to identify the electronic states of the molecular cation that are accessed.[1][2]
Time-Resolved Electron Diffraction (UED)
UED experiments provide direct information about the changes in the molecular structure following photoexcitation.[4]
-
Sample Delivery : Gaseous cis,cis-1,3-cyclooctadiene is delivered to the interaction region via a flow cell.
-
Excitation and Probing : A 200 nm UV pump pulse excites the molecules.[4] A time-delayed pulse of high-energy electrons (e.g., 3.7 MeV) is used to probe the evolving molecular structure.
-
Diffraction Pattern Recording : The scattered electron diffraction patterns are recorded on a detector at each time delay.
-
Structural Determination : The diffraction patterns are analyzed to track the photoinduced structural changes from the initial Franck-Condon region, through the conical intersection, and to the final ground state products.[4]
Photochemical Dynamics and Theoretical Validation
Theoretical models, particularly trajectory surface hopping (TSH) dynamics simulations, have been instrumental in interpreting the experimental results.[7][8][9][10] These simulations, performed at levels of theory such as SA3-CASSCF(4,3)/cc-pVDZ and XMS-CASPT2, reveal an ultrafast decay of the S₁ excited state back to the ground state.[7] This decay is facilitated by conical intersections, which are regions of the potential energy surface where the electronic states are degenerate.[7][10]
The theoretical models predict that the main photochemical pathways involve distortions around the double bonds, including twisting and pyramidalization.[7][10] These dynamics lead to the formation of photoproducts, primarily the cis,trans isomer (ct-COD) and a smaller amount of the bicyclic product (BCO). While there is a qualitative agreement with experimental observations of rapid internal conversion, the predicted quantum yields for the photoproducts show some quantitative differences from the experimental estimates, highlighting areas for further refinement of the theoretical models.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow of a pump-probe experiment used to study the excited state dynamics of this compound.
Caption: A generalized workflow for pump-probe spectroscopy of this compound.
This guide demonstrates that while current theoretical models successfully capture the qualitative features of the ultrafast excited-state dynamics of this compound, further work is needed to achieve quantitative predictive accuracy for photoproduct yields. The synergy between advanced experimental techniques and high-level computational chemistry is crucial for advancing our understanding of these complex photochemical processes.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. Ultrafast structural dynamics of UV photoexcited cis,cis-1,3-cyclooctadiene observed with time-resolved electron diffraction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Probing excited state dynamics of cis,cis-1,3-cyclooctadiene with time-resolved photoelectron spectroscopy - 52nd Annual Meeting of the APS Division of Atomic, Molecular and Optical Physics [archive.aps.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. Excited state dynamics of cis,cis-1,3-cyclooctadiene: Non-adiabatic trajectory surface hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Diene Ligands in Synthesis: Benchmarking 1,3-Cyclooctadiene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of ligand synthesis for catalysis and drug development, the choice of diene is a critical parameter that dictates the stability, reactivity, and stereoselectivity of the resulting metal complexes. While 1,5-cyclooctadiene (B75094) (1,5-COD) and norbornadiene (NBD) have been extensively studied and widely adopted, other dienes such as 1,3-cyclooctadiene (B162279), 1,3-butadiene, and 1,3-cyclohexadiene (B119728) offer unique electronic and steric properties. This guide provides an objective comparison of this compound against these common alternatives, supported by experimental data, to aid researchers in selecting the optimal diene for their synthetic needs.
At a Glance: Key Performance Metrics of Diene Ligands
The performance of diene ligands is often evaluated in the context of specific catalytic reactions. The following tables summarize quantitative data from various studies, showcasing the efficacy of ligands derived from or composed of these dienes in different catalytic transformations.
Table 1: Performance of 1,3-Butadiene-Based Ligands in Catalysis
| Catalyst / Ligand System | Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Rh-Josiphos | Hydroamination | (E)-1-(4-methoxyphenyl)-1,3-butadiene | 85 | 95 | [1] |
| Rh-Triptycene Bisphosphite | Hydroformylation | 1,3-Butadiene | 50 (for adipic aldehyde) | N/A | [2] |
| Pd-HeMaRaphos | Dicarbonylation | 1,3-Butadiene | 95 | N/A | [3] |
| Ni(0)-PTA | Oligomerization | 1,3-Butadiene | Quantitative (for telomers/oligomers) | N/A |
Table 2: Performance of 1,3-Cyclohexadiene-Based Ligands in Catalysis
| Catalyst / Ligand System | Reaction Type | Substrate | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |
| Pd(PPh₃)₄ | Carboamination | 1,3-Cyclohexadiene | 88 | >20:1 | N/A | [4] |
| Pd/Ming-Phos | Carboamination | 1,3-Cyclohexadiene | up to 92 | N/A | up to 99 | [5] |
| Pd(acac)₂ | Diarylation | 1,4-Cyclohexadiene (isomerizes to 1,3) | up to 95 | >20:1 | N/A | [6] |
| Pd(II) | 1,4-Chloroacetoxylation | 2-Aryl-1,3-cyclohexadienes | up to 85 | >20:1 (cis) | N/A | [7] |
Table 3: Performance of Norbornadiene-Based Ligands in Catalysis
| Catalyst / Ligand System | Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| RhCl₃·3H₂O / (R,S)-Cy₂PF-PPh₂ | Hydroalkynylation | Norbornadiene derivatives | up to 98 | >99.9 | |
| [Rh(NBD)(PPh₃)₂]BF₄ | Hydrogenation | 2,5-Norbornadiene | Quantitative (to norbornene) | N/A | [8] |
| Pd/Norbornene Cooperative Catalysis | Triple Cross-Electrophile Coupling | Aryl iodides, alkyl/aryl bromides, propargyl esters | up to 94 | up to 96 | [9] |
| Rh(III) | C-H Activation/Annulation | Aryl/heteroaryl O-pivaloyl hydroxamic acids and norbornadiene | up to 99 | N/A | [10][11] |
Table 4: Considerations for this compound as a Ligand
| Property | Observation | Implication for Ligand Synthesis | Reference |
| Stability | Readily isomerizes to the more stable 1,5-cyclooctadiene in the presence of many transition metals (e.g., Rh(I), Ir(I), Ru(II), Mo(0)). | Direct use as a ligand is challenging; often leads to mixtures of complexes or the 1,5-COD complex. In-situ use or use with specific metals that do not promote isomerization is required. | [1][3] |
| Coordination | Can coordinate to metals in a η⁴-fashion. Dinuclear platinum complexes with a bridging μ-η²:η²-1,3-COD ligand have been synthesized.[12] | Offers a different coordination geometry compared to the chelating 1,5-isomer, which could influence catalytic activity and selectivity. | [12] |
| Reactivity | The strained nature of the cis,cis-1,3-diene can be exploited in ring-rearrangement metathesis reactions. | Can serve as a reactive handle for further functionalization of the ligand backbone. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of metal-diene complexes.
**Protocol 1: Synthesis of (1,5-Cyclooctadiene)rhodium(I) Chloride Dimer ([RhCl(COD)]₂) **
This protocol is for the widely used 1,5-COD complex, which is often formed even when starting with 1,3-COD due to isomerization.
Materials:
-
Rhodium(III) chloride hydrate (B1144303) (RhCl₃·3H₂O)
-
1,5-Cyclooctadiene (1,5-COD)
-
Ethanol (B145695) (absolute, deoxygenated)
-
Sodium carbonate (Na₂CO₃)
-
Nitrogen or Argon atmosphere
Procedure:
-
A mixture of hydrated rhodium trichloride (B1173362) (1.0 g, 3.8 mmol) and sodium carbonate (1.0 g, 9.4 mmol) in 30 mL of deoxygenated 80% aqueous ethanol is prepared in a Schlenk flask equipped with a reflux condenser under a nitrogen atmosphere.
-
1,5-Cyclooctadiene (2.0 mL, 16.3 mmol) is added to the stirred suspension.
-
The mixture is heated to reflux and maintained at this temperature for 18-24 hours. During this time, the color of the solution will change from dark red-brown to yellow.
-
After cooling to room temperature, the reaction mixture is poured into 100 mL of ice-water.
-
The resulting yellow precipitate is collected by suction filtration, washed with cold water (3 x 20 mL) and then with a small amount of cold methanol (B129727) (2 x 10 mL).
-
The product, [RhCl(COD)]₂, is dried in vacuo to yield a bright yellow, air-stable solid.
Protocol 2: Synthesis of a Nickel(0) Bis(diene) Complex (e.g., [Ni(COD)₂])
Materials:
-
Nickel(II) acetylacetonate (B107027) ([Ni(acac)₂])
-
1,5-Cyclooctadiene (1,5-COD)
-
Diisobutylaluminium hydride (DIBAL-H) solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon atmosphere
Procedure:
-
In a Schlenk flask under a nitrogen atmosphere, suspend nickel(II) acetylacetonate (1.0 equiv) in anhydrous THF.
-
Add an excess of 1,5-cyclooctadiene (4.0 equiv) to the suspension.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H in THF (2.5 equiv) to the cooled slurry via a dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for several hours. The color will change, indicating the formation of the Ni(0) complex.
-
The reaction is quenched by the slow addition of a protic solvent (e.g., isopropanol) at low temperature.
-
The solvent is removed in vacuo, and the resulting solid is washed with cold pentane (B18724) or hexane (B92381) to remove organic byproducts.
-
The product, [Ni(COD)₂], is obtained as a pale yellow, air-sensitive solid and should be stored under an inert atmosphere at low temperature.[12]
Protocol 3: General Procedure for Rhodium-Catalyzed Asymmetric Hydroamination of a 1,3-Diene
Materials:
-
[Rh(COD)Cl]₂
-
Chiral phosphine (B1218219) ligand (e.g., Josiphos family)
-
1,3-Diene substrate
-
Amine nucleophile
-
Acid additive (e.g., benzoic acid)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox, a vial is charged with [Rh(COD)Cl]₂ (2 mol %), the chiral phosphine ligand (4 mol %), and the acid additive (50 mol %).
-
Anhydrous DCE is added, and the mixture is stirred for 10 minutes to allow for pre-catalyst formation.
-
The 1,3-diene substrate (1.0 equiv) is added, followed by the amine nucleophile (1.5 equiv).
-
The vial is sealed and the reaction is stirred at the desired temperature (e.g., room temperature or slightly elevated) for the required time (monitored by TLC or GC).
-
Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the chiral allylic amine product.[1]
Visualization of Diene Selection Workflow
The choice of a diene for ligand synthesis is a multi-faceted decision. The following diagram illustrates a logical workflow to guide this selection process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ee.bgu.ac.il [ee.bgu.ac.il]
- 3. Isomerization of Cyclooctadiene to Cyclooctyne with a Zinc/Zirconium Heterobimetallic Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orgosolver.com [orgosolver.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. On the isomerization of cyclooctyne into cycloocta-1,3-diene: synthesis, characterization and structure of a dinuclear platinum(ii) complex with a μ-η2:η2-1,3-COD ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. aminer.org [aminer.org]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 1,3-Cyclooctadiene: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of 1,3-Cyclooctadiene, this document outlines procedural, step-by-step guidance for researchers, scientists, and drug development professionals. The focus is on ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound is a flammable liquid that requires careful handling and disposal to prevent safety hazards and environmental contamination.[1][2] Improper disposal is not only unsafe but can also lead to regulatory non-compliance. The following procedures are designed to provide clear, actionable steps for the safe management of this compound waste.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) for the compound. Personal Protective Equipment (PPE) is mandatory.
-
Eye Protection: Wear chemical splash goggles.
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working in an area with inadequate ventilation.
-
Handling: Avoid contact with skin and eyes, and prevent the inhalation of vapor or mist. Keep the substance away from sources of ignition as it is highly flammable.[1] Take measures to prevent the buildup of electrostatic charge.
Quantitative Data Presentation
The following table summarizes the key quantitative data for this compound, providing a quick reference for its physical and chemical properties.
| Property | Value |
| Molecular Formula | C₈H₁₂ |
| Molecular Weight | 108.18 g/mol |
| Boiling Point | 142-144 °C |
| Density | 0.873 g/mL at 20 °C |
| Flash Point | 25 °C (77 °F) - closed cup |
| Storage Temperature | 2-8°C |
| Hazard Classifications | Flammable Liquid 3, Aspiration Toxicity 1 |
Note: Data is compiled from various sources and should be used for estimation purposes.[2]
Spill and Accidental Release Measures
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate Personnel: Evacuate all non-essential personnel from the spill area.
-
Ensure Ventilation: Ensure the area is well-ventilated to disperse flammable vapors.
-
Remove Ignition Sources: Eliminate all sources of ignition, such as open flames, sparks, and hot surfaces.
-
Contain Spillage: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.
-
Collect Spill: Contain the spillage and then collect it with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite). Place the absorbed material into a suitable container for disposal according to local/national regulations.
Experimental Protocol: Waste Collection and Disposal
In-laboratory treatment of this compound is not recommended due to its flammable nature and potential for hazardous reactions. The standard and safest procedure is to prepare the waste for collection by a licensed hazardous waste disposal company.
Step 1: Waste Identification and Segregation
-
Classify this compound waste as a hazardous flammable liquid.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible materials include strong oxidizing agents.[1]
Step 2: Waste Collection and Storage
-
Collect the this compound waste in a sturdy, leak-proof container. The original container is often the best choice.
-
Ensure the container is compatible with the chemical.
-
Keep the waste container tightly sealed when not in use.
-
Store the container in a designated Satellite Accumulation Area (SAA) that is well-ventilated and away from ignition sources.
Step 3: Labeling
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
Indicate the approximate volume or mass of the waste.
-
Include the date of waste generation and the name of the principal investigator or laboratory contact.
Step 4: Arranging for Disposal
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with accurate information about the waste, including its composition and volume.
-
Follow any additional instructions provided by the EHS office for packaging and transportation to the central accumulation area.
Mandatory Visualization
The following diagram illustrates the procedural workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1,3-Cyclooctadiene
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 1,3-Cyclooctadiene, including detailed operational and disposal plans to foster a culture of safety and precision in your critical work.
Essential Safety and Personal Protective Equipment (PPE)
The safe handling of this compound, a flammable and hazardous chemical, necessitates stringent adherence to safety protocols and the use of appropriate Personal Protective Equipment (PPE). This compound is a flammable liquid and vapor, toxic if swallowed, and can cause skin and serious eye irritation. Furthermore, it may lead to respiratory irritation and poses an aspiration hazard.
Below is a summary of the recommended PPE for handling this compound. It is crucial to always consult the specific Safety Data Sheet (SDS) for the product you are using for the most accurate and up-to-date information.
| Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eye and Face Protection | Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should also be worn where there is a risk of splashing.[1] |
| Skin Protection | Chemical-resistant gloves are mandatory. While specific breakthrough times for this compound are not readily available, nitrile gloves (minimum 4mil thickness) are generally recommended for incidental contact. For prolonged contact or immersion, consult the glove manufacturer's resistance data. Wear a lab coat; a flame-resistant coat is preferred.[2] Ensure skin is not exposed by wearing long pants and closed-toe shoes.[2] |
| Respiratory Protection | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If a fume hood is not available or as an additional precaution, a NIOSH-approved respirator with an organic vapor cartridge (type ABEK) is recommended.[3] |
| General Hygiene | Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][4] Ensure an eyewash station and safety shower are readily accessible in the immediate work area.[1] |
Note: No specific occupational exposure limits have been established for this compound by region-specific regulatory bodies.[1] Therefore, it is imperative to minimize exposure through engineering controls and appropriate PPE.
Operational Plan: A Step-by-Step Protocol for Safe Handling
This detailed protocol outlines the necessary steps for safely handling this compound from preparation to the completion of your experimental work.
1. Pre-Experiment Preparation:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
Gather all Materials: Assemble all necessary equipment, including PPE, spill containment materials (such as absorbent pads or sand), and waste containers within the fume hood to minimize movement of the hazardous material.
-
Remove Ignition Sources: this compound is flammable.[5] Ensure there are no open flames, hot plates, or other potential ignition sources in the vicinity.[4] Use only non-sparking tools.[4]
2. Handling and Dispensing:
-
Don Appropriate PPE: Put on all required PPE as outlined in the table above.
-
Work Within a Fume Hood: Conduct all manipulations of this compound inside a certified chemical fume hood.[3]
-
Grounding and Bonding: When transferring from a larger container, use proper grounding and bonding techniques to prevent static discharge, which can be an ignition source.[4]
-
Dispense Carefully: To avoid splashes and the generation of aerosols, dispense the liquid slowly and carefully.
-
Keep Containers Closed: Keep the container of this compound tightly closed when not in use to prevent the escape of flammable vapors.[4]
3. Post-Experiment Procedures:
-
Decontamination: Wipe down the work area within the fume hood with an appropriate solvent and then soap and water to decontaminate surfaces.
-
Proper Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[4][6] It is often recommended to store it under refrigeration.[4] Ensure the container is tightly sealed.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of disposable gloves and other contaminated disposable items as hazardous waste.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and associated contaminated materials is critical to ensure environmental protection and workplace safety.
1. Waste Segregation and Collection:
-
Designated Waste Container: Collect all liquid waste containing this compound in a clearly labeled, compatible, and sealed hazardous waste container.
-
Solid Waste: Dispose of any contaminated solid waste, such as pipette tips, absorbent pads, and gloves, in a separate, clearly labeled hazardous waste bag or container.
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.
2. Labeling and Storage of Waste:
-
Clear Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Secure Storage: Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic. Ensure the containers are kept closed.
3. Final Disposal:
-
Licensed Disposal Company: Arrange for the disposal of all this compound waste through a licensed and reputable hazardous waste disposal company.[7]
-
Incineration: The recommended disposal method for this compound is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Contaminated Packaging: Dispose of the original, empty container as hazardous waste.[7]
Visualizing the Safe Handling Workflow
To further clarify the procedural flow for handling this compound, the following diagram illustrates the key stages and decision points, from initial preparation to final disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. SOP: Flammable Liquids | PennEHRS [ehrs.upenn.edu]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. This compound | C8H12 | CID 299882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
